molecular formula C15H16O5 B069338 Nidulal CAS No. 185853-14-9

Nidulal

Cat. No.: B069338
CAS No.: 185853-14-9
M. Wt: 276.28 g/mol
InChI Key: NQSKLGFKNUGTFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nidulal is a potent and selective secondary fungal metabolite that has emerged as a valuable chemical probe for investigating autophagy and oncogenic signaling pathways. Its primary research value lies in its ability to induce autophagic flux through a novel mechanism involving the modulation of reactive oxygen species (ROS) and the subsequent inhibition of the mTORC1 signaling axis. This induction of autophagy is non-apoptotic, making this compound an essential tool for dissecting the complex interplay between autophagy, cell survival, and cell death decisions, particularly in the context of cancer biology. Researchers utilize this compound to model cellular stress responses, to study drug resistance mechanisms related to autophagy, and to screen for potential synergistic agents in combination therapies. Its specificity for triggering this caspase-independent pathway provides a clear advantage for studies aiming to isolate autophagy-specific phenotypes from other forms of programmed cell death. Supplied as a high-purity solid, this compound is intended for use in a variety of in vitro applications, including cell-based assays, high-content screening, and molecular biology studies focused on uncovering new therapeutic targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-methyl-2,9-dioxo-1,6-dioxaspiro[4.4]nona-3,7-dien-8-yl)cyclohexane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c1-9-6-15(20-14(9)18)13(17)12(8-19-15)11-4-2-10(7-16)3-5-11/h6-8,10-11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSKLGFKNUGTFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2(C(=O)C(=CO2)C3CCC(CC3)C=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90439007
Record name Nidulal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185853-14-9
Record name Nidulal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Uncovering the Bioactive Potential of "Nidulal": A Deep Dive into a Novel Compound

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the scientific literature and compound databases have not identified a specific molecule designated as "Nidulal compound." This suggests that "this compound" may be a novel, recently discovered, or proprietary compound not yet widely documented in public domains. It is also possible that the name is a variant or misspelling of a known natural product.

Further research is required to ascertain the precise identity and origin of the "this compound compound." However, based on related nomenclature, two primary avenues of investigation emerge: compounds derived from the fungus Aspergillus nidulans or the plant genus Nidularium . Both are known sources of bioactive secondary metabolites with potential therapeutic applications.

This technical guide will proceed by exploring the known bioactive compounds from these two likely origins, providing a framework for understanding the potential discovery, characteristics, and experimental evaluation of a compound that could be designated "this compound."

Section 1: Bioactive Compounds from Aspergillus nidulans

Aspergillus nidulans, a filamentous fungus, is a well-established model organism in eukaryotic cell biology and genetics.[1] It is also a known producer of a diverse array of secondary metabolites with interesting biological activities.

Discovery and Isolation of Bioactive Fractions

Research into secondary metabolites from Aspergillus nidulans often involves the isolation and characterization of various fractions from fungal cultures. A common procedure for isolating these compounds is outlined below.

Experimental Workflow: Isolation of Bioactive Fractions from A. nidulans

G cluster_0 Fungal Culture and Extraction cluster_1 Fractionation and Purification cluster_2 Analysis and Identification A Inoculation and Growth of Aspergillus nidulans B Filtration to Separate Mycelia and Culture Filtrate A->B C Extraction of Filtrate with Ethyl Acetate B->C D Column Chromatography of Ethyl Acetate Extract C->D E Collection of Fractions D->E F Bioassay-Guided Fractionation E->F G Spectroscopic Analysis (GC-MS, NMR) F->G H Identification of Bioactive Compounds G->H

Caption: Workflow for isolating bioactive compounds from A. nidulans.

Reported Biological Activities and Quantitative Data

Studies on extracts from Emericella nidulans (the teleomorph of Aspergillus nidulans) have demonstrated significant antioxidant and anticancer activities.[2] One study fractionated an ethyl acetate extract and identified a particularly active fraction, designated as fraction 12.[2]

Table 1: Biological Activities of a Bioactive Fraction from E. nidulans

Biological ActivityAssayConcentrationResult
Antioxidant Activity DPPH Radical Scavenging200 µg/ml81.54% Inhibition[2]
Anticancer Activity MTT Assay (against EACC cell line)200 µg/ml87.7% Inhibition[2]
Antimicrobial Activity MIC/MBC50 µg/ml100% inhibition of S. aureus and E. coli[2]
100 µg/ml100% inhibition of A. fumigatus[2]
Experimental Protocols

Protocol 1: Fungal Culture and Extraction [2]

  • Inoculation and Culture: Emericella nidulans is cultured in a suitable liquid medium.

  • Filtration: The fungal mycelia are separated from the culture filtrate by filtration.

  • Solvent Extraction: The cell-free filtrate is extracted with an equal volume of ethyl acetate.

  • Concentration: The ethyl acetate extract is concentrated under reduced pressure.

Protocol 2: MTT Assay for Anticancer Activity [2]

  • Cell Seeding: Ehrlich Ascites Carcinoma Cells (EACC) are seeded into 96-well plates.

  • Treatment: Cells are treated with various concentrations of the test fraction for a specified duration.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

  • Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.

Section 2: Bioactive Compounds from Nidularium procerum

Nidularium procerum is a plant species from the Bromeliaceae family. Phytochemical analysis of this plant has revealed the presence of various classes of compounds with potential therapeutic value.[3][4]

Discovery and Phytochemical Analysis

Extracts from the leaves of Nidularium procerum have been found to contain flavonoids, steroids, lipids, and vitamins.[3][4] The extraction process is a critical first step in identifying the bioactive constituents.

Experimental Workflow: Phytochemical Analysis of N. procerum

G cluster_0 Plant Material and Extraction cluster_1 Phytochemical Screening cluster_2 Bioactivity Assessment A Collection and Drying of Nidularium procerum Leaves B Extraction with Different Solvents (Hexane, Ethanol, Water) A->B C Qualitative Chemical Tests for Secondary Metabolites B->C D Chromatography-Based Metabolite Profiling B->D E Antioxidant Assays (e.g., DPPH) B->E F Antitumor Assays (e.g., MTT) B->F G Immunomodulatory Assays B->G

Caption: Workflow for phytochemical analysis of Nidularium procerum.

Reported Biological Activities and Quantitative Data

Aqueous and ethanolic extracts of N. procerum have shown notable biological activities.[3][4]

Table 2: Biological Activities of Nidularium procerum Extracts

ExtractBiological ActivityAssayResult
Ethanolic Extract Total Phenolic Content-107.3 mg of GAE/100 g[3][4]
Aqueous Extract Antioxidant ActivityDPPH Radical ScavengingHighest activity among extracts[3][4]
Aqueous Extract ImmunomodulatoryMacrophage Adhesion & PhagocytosisImproved cell adhesion and phagocytic activities[3][4]
Aqueous Extract Antitumor ActivityMTT Assay (against H295R cells)Demonstrated antitumoral effects[3][4]
Experimental Protocols

Protocol 3: Extraction of Plant Material [3][4]

  • Preparation: Dried leaves of Nidularium procerum are powdered.

  • Extraction: The powdered material is subjected to extraction with different solvents such as hexane, ethanol, and hot/cold water.

  • Filtration and Concentration: The extracts are filtered and concentrated to yield the crude extracts.

Protocol 4: DPPH Radical Scavenging Assay [3][4]

  • Reaction Mixture: A solution of the plant extract is mixed with a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Incubation: The mixture is incubated in the dark at room temperature.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm). The decrease in absorbance indicates radical scavenging activity.

Section 3: Potential Signaling Pathways

While the specific signaling pathway affected by a "this compound compound" is unknown, many natural products exert their anticancer effects by modulating key cellular signaling pathways. One such pathway, often implicated in cancer, is the Nodal signaling pathway.[5][6]

The Nodal signaling pathway is a crucial component of the Transforming Growth Factor-beta (TGF-β) superfamily, playing a significant role in embryonic development and cancer progression.[5][6]

Signaling Pathway: Canonical Nodal Signaling

G cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular cluster_3 Nucleus Nodal Mature Nodal RecII Type II Receptor (ActRIIA/B) Nodal->RecII CoR Cripto-1/Cryptic Co-receptor RecI Type I Receptor (Alk4/7) CoR->RecI Smad23 Smad2/3 RecI->Smad23 phosphorylates RecII->RecI recruits & phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 Complex p-Smad2/3-Smad4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex TF Transcription Factors (e.g., FoxH1, p53) Complex->TF TargetGenes Target Gene Transcription TF->TargetGenes

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Identification of Secondary Metabolites from Nidula candida

Disclaimer: Scientific literature specifically detailing the secondary metabolites of Nidula candida is limited. This guide provides a comprehensive overview based on research conducted on closely related species within the Nidulariaceae family (commonly known as bird's nest fungi), particularly the genus Cyathus, and established methodologies for the identification of fungal secondary metabolites. The experimental protocols and potential compound classes described herein are intended to serve as a foundational framework for future research on Nidula candida.

Introduction to Nidula candida and its Potential for Bioactive Compounds

Nidula candida, a member of the Nidulariaceae family, is a species of bird's nest fungus found in moist, shaded environments, typically on decaying wood and other plant debris.[1][2] While morphologically distinct, the secondary metabolite profile of Nidula candida remains largely unexplored. However, the broader family of bird's nest fungi is known to produce a variety of bioactive secondary metabolites, offering a promising avenue for natural product discovery.[1][3] Research on the related genus Cyathus has revealed the presence of compounds with antimicrobial, antitumor, and anti-neuroinflammatory activities, suggesting that Nidula candida may harbor a similarly rich and unexploited source of novel chemical entities.[1]

Potential Secondary Metabolites from Nidulariaceae

Studies on the family Nidulariaceae, primarily the genus Cyathus, have led to the isolation and characterization of several classes of secondary metabolites. These findings provide a basis for what researchers might expect to find in Nidula candida.

Table 1: Representative Secondary Metabolites from Bird's Nest Fungi (Genus Cyathus)

Compound ClassSpecific Compound(s)Source OrganismReported Biological Activity
Cyathane DiterpenoidsStriatins A, B, CCyathus striatusAntimicrobial
Cyathane DiterpenoidsStriatals A, B, C, DCyathus striatusAntitumor
Cyathane DiterpenoidsCyathinsCyathus helenaeAntibiotic
SesquiterpenoidsDrimane derivativesCyathus africanusNeurotrophic

This table is illustrative of compounds found in the Nidulariaceae family and should be considered as a predictive guide for potential discoveries in Nidula candida.

Experimental Protocols for Secondary Metabolite Identification

The following sections outline a generalized experimental workflow for the isolation and identification of secondary metabolites from fungi, which can be adapted for the study of Nidula candida.

Fungal Cultivation and Extraction
  • Cultivation: Nidula candida can be cultured on a suitable solid or in a liquid medium. For secondary metabolite production, solid-state fermentation on a substrate mimicking its natural habitat (e.g., wood chips, rice, or wheat bran) or liquid fermentation in a nutrient-rich broth (e.g., Potato Dextrose Broth, Yeast Malt Broth) is recommended. Incubation should be carried out under controlled conditions of temperature, light, and humidity to optimize growth and metabolite production.

  • Extraction:

    • Mycelial Extraction: The fungal biomass is separated from the culture medium by filtration. The mycelia are then dried and pulverized. Extraction is typically performed using organic solvents of increasing polarity, such as hexane, ethyl acetate, and methanol, to isolate a wide range of compounds.

    • Liquid Broth Extraction: The culture filtrate is subjected to liquid-liquid extraction with an immiscible organic solvent, most commonly ethyl acetate, to capture secreted secondary metabolites.

Chromatographic Separation and Purification

The crude extracts are complex mixtures that require further separation to isolate individual compounds.

  • Column Chromatography (CC): This is the primary method for the initial fractionation of the crude extract. A variety of stationary phases can be used, including silica gel, Sephadex LH-20, and C18 reverse-phase silica. Elution is performed with a gradient of solvents of increasing polarity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final purification of compounds from the fractions obtained by column chromatography. Both normal-phase and reverse-phase HPLC can be employed with various detector types, such as UV-Vis and mass spectrometry (MS).

Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, allowing for the determination of its elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for elucidating the connectivity of atoms and the overall carbon-hydrogen framework of the molecule.

  • X-ray Crystallography: If a suitable single crystal of the compound can be obtained, X-ray crystallography provides an unambiguous determination of its three-dimensional structure.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Metabolite Identification

The following diagram illustrates the general workflow for the isolation and identification of secondary metabolites from Nidula candida.

Experimental_Workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_separation Separation & Purification cluster_elucidation Structure Elucidation Culture Nidula candida Culture Biomass Fungal Biomass Culture->Biomass Filtrate Culture Filtrate Culture->Filtrate Crude_Extract Crude Extract Biomass->Crude_Extract Filtrate->Crude_Extract CC Column Chromatography Crude_Extract->CC Fractions Fractions CC->Fractions HPLC HPLC Fractions->HPLC Pure_Compound Pure Compound HPLC->Pure_Compound MS Mass Spectrometry Pure_Compound->MS NMR NMR Spectroscopy Pure_Compound->NMR Xray X-ray Crystallography Pure_Compound->Xray Structure Identified Structure MS->Structure NMR->Structure Xray->Structure

Caption: General experimental workflow for the identification of secondary metabolites.

Conceptual Biosynthetic Pathway

While the specific biosynthetic pathways in Nidula candida are unknown, the production of terpenoids, a common class of fungal secondary metabolites, generally follows the pathway outlined below.

Biosynthetic_Pathway cluster_pathway Conceptual Terpenoid Biosynthesis AcetylCoA Acetyl-CoA MVA_Pathway Mevalonate Pathway AcetylCoA->MVA_Pathway IPP Isopentenyl Pyrophosphate (IPP) MVA_Pathway->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP Sesquiterpenes Sesquiterpenes FPP->Sesquiterpenes Diterpenes Diterpenes (e.g., Cyathanes) GGPP->Diterpenes

Caption: A conceptual diagram of the terpenoid biosynthetic pathway.

Conclusion and Future Directions

The study of secondary metabolites from Nidula candida represents a promising frontier in natural product research. While direct studies are currently lacking, the rich chemical diversity found in related species of bird's nest fungi strongly suggests that Nidula candida is a valuable target for bioprospecting. The application of modern analytical techniques, as outlined in this guide, will be instrumental in unlocking the chemical potential of this organism. Future research should focus on the systematic cultivation of Nidula candida, followed by comprehensive chemical and biological screening of its extracts to identify novel bioactive compounds. Furthermore, genomic and transcriptomic analyses could provide insights into the biosynthetic gene clusters responsible for the production of these secondary metabolites, paving the way for their biotechnological production.

References

Unveiling the Pharmacological Potential of Bird's Nest Fungi: A Technical Guide to Their Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the diverse biological properties of secondary metabolites derived from Bird's Nest Fungi (family Nidulariaceae), this technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. This document details the antimicrobial, anti-inflammatory, cytotoxic, and neurotrophic activities of these novel compounds, presenting quantitative data, experimental methodologies, and key signaling pathways.

Bird's nest fungi, belonging to genera such as Cyathus and Crucibulum, are a unique group of basidiomycetes known for their distinctive nest-like fruiting bodies. Beyond their fascinating morphology, these fungi have emerged as a prolific source of structurally diverse and biologically active secondary metabolites. Primarily, cyathane diterpenoids, along with sesquiterpenoids and other compounds, have demonstrated significant therapeutic potential, attracting considerable interest in the fields of pharmacology and natural product chemistry. This guide provides a consolidated overview of the current state of research into the biological properties of these compounds.

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the biological activities of various compounds isolated from bird's nest fungi, providing a comparative overview of their potency.

Table 1: Anti-inflammatory and Cytotoxic Activities of Cyathane Diterpenoids

CompoundFungal SourceBiological ActivityAssayIC50 (µM)Reference
Cyahookerin BCyathus hookeriAnti-inflammatoryNitric Oxide Production Inhibition (LPS-activated BV-2 cells)12.0[1]
Cyathin ECyathus hookeriAnti-inflammatoryNitric Oxide Production Inhibition (LPS-activated BV-2 cells)6.9[1]
Cyathin B2Cyathus hookeriAnti-inflammatoryNitric Oxide Production Inhibition (LPS-activated BV-2 cells)10.9[1]
Cyathin QCyathus hookeriAnti-inflammatoryNitric Oxide Production Inhibition (LPS-activated BV-2 cells)9.1[1]
Cyathin ICyathus hookeriAnti-inflammatoryNitric Oxide Production Inhibition (Macrophages)15.5[2]
Erinacine ICyathus hookeriAnti-inflammatoryNitric Oxide Production Inhibition (Macrophages)16.8[2]
(12R)-11a,14a-epoxy-13a,14b,15-trihydroxycyath-3-eneCyathus hookeriAnti-inflammatoryNitric Oxide Production Inhibition (Macrophages)52.3[2]
Cyathin GCyathus africanusAnti-inflammatoryNitric Oxide Production Inhibition (LPS-activated macrophages)1.45[3]
Neosarcodonin OCyathus africanusAnti-inflammatoryNitric Oxide Production Inhibition (LPS-activated macrophages)12.0[3]
11-O-acetylcyathatriolCyathus africanusAnti-inflammatoryNitric Oxide Production Inhibition (LPS-activated macrophages)10.73[3]
Cyathin HCyathus africanusAnti-inflammatoryNitric Oxide Production Inhibition (LPS-activated macrophages)9.45[3]
Cyathin DCyathus africanusAnti-inflammatoryNitric Oxide Production Inhibition (LPS-activated macrophages)2.57[3]
Neosarcodonin OCyathus africanusCytotoxicHela cells< 10[3]
11-O-acetylcyathatriolCyathus africanusCytotoxicHela cells< 10[3]
Neosarcodonin OCyathus africanusCytotoxicK562 cells< 10[3]
11-O-acetylcyathatriolCyathus africanusCytotoxicK562 cells< 10[3]

Table 2: Antimicrobial Activity of Compounds from Cyathus striatus

CompoundTarget OrganismBiological ActivityAssayMIC (µg/mL)Reference
Striatin ABacillus subtilisAntibacterialBroth Microdilution0.1-0.2[4]
Striatin BBacillus subtilisAntibacterialBroth Microdilution0.1-0.2[4]
Striatin CBacillus subtilisAntibacterialBroth Microdilution0.1-0.2[4]
Striatin AStaphylococcus aureusAntibacterialBroth Microdilution0.5-1[4]
Striatin BStaphylococcus aureusAntibacterialBroth Microdilution0.5-1[4]
Striatin CStaphylococcus aureusAntibacterialBroth Microdilution0.5-1[4]
Striatin AEscherichia coliAntibacterialBroth Microdilution5-10[4]
Striatin BEscherichia coliAntibacterialBroth Microdilution5-10[4]
Striatin CEscherichia coliAntibacterialBroth Microdilution5-10[4]
Striatin ACandida albicansAntifungalBroth Microdilution1-2[4]
Striatin BCandida albicansAntifungalBroth Microdilution1-2[4]
Striatin CCandida albicansAntifungalBroth Microdilution1-2[4]

Table 3: Neurotrophic Activity of Cyathane Diterpenoids

CompoundFungal SourceBiological ActivityAssayEffective ConcentrationReference
Striatoids A-FCyathus striatusNeurotrophicNGF-mediated neurite outgrowth in PC-12 cellsDose-dependent enhancement[5]
Cyahookerins A-FCyathus hookeriNeurotrophicNGF-induced neurite outgrowth in PC-12 cells10 µM[1]
Cyafricanins A-KCyathus africanusNeurotrophicNGF-induced neurite outgrowth in PC-12 cellsNot specified[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of the biological activities of compounds from bird's nest fungi.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is a standard method for determining the antimicrobial susceptibility of a compound.[7][8][9][10]

1. Preparation of Materials:

  • Test compound stock solution (typically 1 mg/mL in a suitable solvent).
  • Sterile 96-well microtiter plates.
  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL).

2. Procedure:

  • Dispense 100 µL of sterile broth into all wells of a 96-well plate.
  • Add 100 µL of the test compound stock solution to the first well of each row to be tested.
  • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well serves as a positive control (inoculum without compound) and the twelfth well as a negative control (broth only).
  • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
  • Add 100 µL of the diluted inoculum to each well from 1 to 11.
  • Incubate the plate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

3. Data Analysis:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Protocol 2: Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][11][12]

1. Cell Seeding:

  • Seed cells (e.g., HeLa, K562, or other cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the test compound in culture medium.
  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound).
  • Incubate the plate for 24, 48, or 72 hours.

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
  • Add 10 µL of the MTT stock solution to each well.
  • Incubate the plate for 4 hours at 37°C.

4. Formazan Solubilization and Absorbance Reading:

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% sodium dodecyl sulfate) to each well.
  • Mix thoroughly to dissolve the formazan crystals.
  • Read the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Protocol 3: Anti-inflammatory Activity via Nitric Oxide (NO) Production Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[2][5][13][14][15]

1. Cell Culture and Seeding:

  • Culture murine macrophage cells (e.g., RAW 264.7 or BV-2 microglia) in complete DMEM.
  • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.

2. Compound and LPS Treatment:

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.
  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with cells and LPS only, and a blank group with cells only.

3. Nitrite Measurement (Griess Assay):

  • After incubation, collect 50 µL of the culture supernatant from each well.
  • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
  • Incubate at room temperature for 10 minutes, protected from light.
  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.
  • Incubate at room temperature for 10 minutes, protected from light.
  • Measure the absorbance at 540 nm.

4. Data Analysis:

  • Create a standard curve using known concentrations of sodium nitrite.
  • Calculate the nitrite concentration in the samples from the standard curve.
  • The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control. The IC50 value is then determined.

Protocol 4: Neurotrophic Activity Assessment by Neurite Outgrowth Assay

This assay evaluates the ability of a compound to promote the growth of neurites in neuronal-like cells, such as PC12 cells.[4][6][16][17][18]

1. Cell Seeding and Differentiation:

  • Coat 24-well plates with a suitable substrate (e.g., collagen or poly-L-lysine).
  • Seed PC12 cells at a density of 1 x 10^4 cells per well.
  • Incubate for 24 hours.
  • Induce differentiation by treating the cells with a low concentration of Nerve Growth Factor (NGF) (e.g., 50 ng/mL).

2. Compound Treatment:

  • Add the test compound at various concentrations to the differentiation medium.
  • Incubate the cells for 48-72 hours.

3. Visualization and Quantification:

  • Fix the cells with 4% paraformaldehyde.
  • Permeabilize the cells with 0.1% Triton X-100.
  • Stain the cells with an antibody against a neuronal marker (e.g., β-III tubulin) followed by a fluorescently labeled secondary antibody.
  • Capture images using a fluorescence microscope.
  • Quantify neurite outgrowth by measuring the percentage of cells with neurites longer than the cell body diameter and the average neurite length using image analysis software.

4. Data Analysis:

  • Compare the neurite outgrowth in compound-treated cells to the NGF-only control.

Visualizing the Mechanisms and Processes

To better understand the experimental procedures and the molecular mechanisms of action, the following diagrams have been generated using Graphviz (DOT language).

Experimental Workflow

experimental_workflow cluster_extraction 1. Fungal Cultivation and Extraction cluster_isolation 2. Compound Isolation cluster_bioassays 3. Bioactivity Screening cluster_analysis 4. Data Analysis fungal_culture Fungal Culture (e.g., Cyathus sp.) extraction Solvent Extraction (e.g., Methanol, Ethyl Acetate) fungal_culture->extraction crude_extract Crude Extract extraction->crude_extract chromatography Chromatography (e.g., Column, HPLC) crude_extract->chromatography pure_compounds Pure Compounds chromatography->pure_compounds antimicrobial Antimicrobial Assays (MIC Determination) pure_compounds->antimicrobial Test for antibacterial & antifungal activity cytotoxicity Cytotoxicity Assays (MTT Assay) pure_compounds->cytotoxicity Test on cancer cell lines anti_inflammatory Anti-inflammatory Assays (NO Inhibition) pure_compounds->anti_inflammatory Test on macrophages neurotrophic Neurotrophic Assays (Neurite Outgrowth) pure_compounds->neurotrophic Test on neuronal cells ic50_mic Determination of IC50 and MIC values antimicrobial->ic50_mic cytotoxicity->ic50_mic anti_inflammatory->ic50_mic neurotrophic->ic50_mic

General workflow for isolation and bioactivity screening of compounds.
Signaling Pathways

nf_kb_pathway cluster_nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk Activates cyathane Cyathane Diterpenoids cyathane->ikk Inhibits ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb nucleus Nucleus nfkb->nucleus Translocates to nfkb_nuc NF-κB gene_exp Pro-inflammatory Gene Expression (iNOS, COX-2) nfkb_nuc->gene_exp Induces no_prod Nitric Oxide Production gene_exp->no_prod

Inhibition of the NF-κB signaling pathway by cyathane diterpenoids.

bdnf_pathway cluster_nucleus cyathane Cyathane Diterpenoids (e.g., Erinacine A) bdnf BDNF cyathane->bdnf Promotes Synthesis trkb TrkB Receptor bdnf->trkb Binds & Activates pi3k PI3K trkb->pi3k Activates akt Akt pi3k->akt Activates gsk3b GSK-3β akt->gsk3b Inhibits creb CREB akt->creb Activates gene_transcription Gene Transcription (Neuronal Survival & Growth) creb->gene_transcription Promotes nucleus Nucleus neurite_outgrowth Neurite Outgrowth gene_transcription->neurite_outgrowth

Activation of the BDNF/PI3K/Akt/GSK-3β pathway by cyathane diterpenoids.

Conclusion

The compounds isolated from bird's nest fungi, particularly the cyathane diterpenoids, represent a promising frontier in the discovery of new therapeutic agents. Their diverse biological activities, including potent anti-inflammatory, cytotoxic, antimicrobial, and neurotrophic effects, underscore their potential for addressing a range of medical needs. This technical guide provides a foundational resource for researchers to build upon, offering standardized data and methodologies to accelerate the exploration and development of these fascinating natural products. Further investigation into the mechanisms of action and structure-activity relationships of these compounds is warranted to fully unlock their therapeutic potential.

References

A Technical Guide to the Antineurodegenerative Properties of Cyathane Diterpenoids from Cyathus Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the antineurodegenerative potential of cyathane diterpenoids, a unique class of natural products isolated from fungi of the Cyathus genus, commonly known as bird's nest fungi.[1][2][3] These compounds, characterized by a distinctive fused 5-6-7 tricyclic ring system, have demonstrated significant neurotrophic and anti-neuroinflammatory activities, making them promising candidates for the development of novel therapeutics for neurodegenerative diseases.[2][4] This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and key signaling pathways to support further investigation and drug discovery efforts.

Quantitative Bioactivity Data

The neuroprotective effects of cyathane diterpenoids from various Cyathus species have been quantified through in vitro assays. The data highlights their potency in promoting neuronal health and mitigating inflammatory responses, which are key pathological features of neurodegenerative disorders.

Neurotrophic Activity

The neurotrophic potential of these compounds is primarily assessed by their ability to promote neurite outgrowth in rat pheochromocytoma (PC-12) cells, a well-established model for neuronal differentiation.

Table 1: Neurotrophic Activity of Cyathane Diterpenoids from Cyathus Species

CompoundSource OrganismConcentrationObserved EffectReference
Cyafricanins A-KCyathus africanus20 μMPromoted nerve growth factor (NGF)-induced neurite outgrowth.[5][5]
Cyafricanin BCyathus africanus20 μMExhibited potent neurotrophic activity.[5][5]
Cyafricanin GCyathus africanus20 μMExhibited potent neurotrophic activity.[5][5]
Cyahookerins A-FCyathus hookeri10 μMDisplayed differential NGF-induced neurite outgrowth-promoting activity.[6][7][8][6][7][8]
Anti-Neuroinflammatory Activity

Chronic neuroinflammation is a critical factor in the progression of neurodegenerative diseases. Cyathane diterpenoids have been shown to inhibit inflammatory processes in microglial cells, the primary immune cells of the central nervous system. Activity is often measured by the inhibition of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

Table 2: Anti-Neuroinflammatory Activity of Cyathane Diterpenoids from Cyathus Species

CompoundSource OrganismAssayIC₅₀ Value (μM)Reference
Cyahookerin BCyathus hookeriNO Production Inhibition12.0[6][7][8]
Cyathin ECyathus hookeriNO Production Inhibition6.9[6][7][8]
Cyathin B2Cyathus hookeriNO Production Inhibition10.9[6][7][8]
Cyathin QCyathus hookeriNO Production Inhibition9.1[6][7][8]
Cyafricanin ACyathus africanusiNOS & COX-2 ExpressionNot reported (showed strong inhibition)[5]

Mechanisms of Action and Signaling Pathways

Cyathane diterpenoids exert their antineurodegenerative effects through multiple mechanisms, primarily by stimulating neurotrophin synthesis and suppressing inflammatory signaling cascades.

Induction of Nerve Growth Factor (NGF) Synthesis

A key neuroprotective mechanism of cyathane diterpenoids is their ability to stimulate the synthesis of Nerve Growth Factor (NGF).[9] While much of the detailed pathway elucidation has been performed on the related erinacine compounds from Hericium, the mechanism is believed to be conserved.[10] These compounds induce NGF production in astrocytes. The secreted NGF then binds to the TrkA receptor on neuronal cells, activating downstream signaling cascades—including the MAPK/ERK, PI3K, and PLCγ pathways—that are crucial for neuronal survival, differentiation, and neurite outgrowth.[10]

cluster_astrocyte Astrocyte cluster_neuron Neuron CD Cyathane Diterpenoid NGF_Synth NGF Synthesis CD->NGF_Synth stimulates NGF NGF (secreted) NGF_Synth->NGF secretes TrkA TrkA Receptor NGF->TrkA binds PI3K PI3K Pathway TrkA->PI3K MAPK MAPK/ERK Pathway TrkA->MAPK PLCg PLCγ Pathway TrkA->PLCg Survival Neuronal Survival & Neurite Outgrowth PI3K->Survival MAPK->Survival PLCg->Survival

Figure 1: Proposed mechanism of Cyathane Diterpenoid-induced NGF synthesis and signaling.

Anti-Neuroinflammatory Pathway

In microglial cells, cyathane diterpenoids effectively counter inflammatory stimuli like LPS. They achieve this by inhibiting the pro-inflammatory NF-κB signaling pathway, which leads to a downstream reduction in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and consequently, lower production of NO and other inflammatory mediators.[5][11] Some evidence also points to the activation of the Nrf2/HO-1 antioxidant response pathway, which further contributes to cellular protection against inflammatory damage.[11]

cluster_microglia Microglial Cell LPS LPS NFkB NF-κB Pathway LPS->NFkB activates CD Cyathane Diterpenoid CD->NFkB inhibits Nrf2 Nrf2 Pathway CD->Nrf2 activates iNOS_COX2 iNOS / COX-2 Expression NFkB->iNOS_COX2 upregulates HO1 HO-1 (Antioxidant) Nrf2->HO1 NO_PGs NO / Prostaglandins iNOS_COX2->NO_PGs Inflammation Neuroinflammation NO_PGs->Inflammation HO1->Inflammation suppresses

Figure 2: Anti-inflammatory mechanism of cyathane diterpenoids in microglial cells.

Experimental Protocols

Reproducibility and advancement in this research field rely on a clear understanding of the core experimental methodologies.

Neurite Outgrowth Assay in PC-12 Cells

This assay is the standard for evaluating the neurotrophic activity of compounds.

Protocol:

  • Cell Seeding: PC-12 cells are seeded onto collagen-coated culture plates to promote adherence.[9]

  • Differentiation Induction: The serum concentration in the growth medium is reduced to encourage the cells to adopt a more neuron-like phenotype.[9]

  • Treatment: The cyathane diterpenoids are added to the culture medium across a range of concentrations. A positive control, typically NGF, and a vehicle control are included.[9]

  • Incubation: Cells are incubated for 48 to 72 hours to allow for sufficient time for neurite extension.[9]

  • Fixation and Staining: Cells are fixed (e.g., with paraformaldehyde) and can be stained with a dye like crystal violet for visualization.[9]

  • Quantification: The percentage of cells bearing neurites longer than the diameter of the cell body is determined by microscopic analysis.

cluster_workflow Neurite Outgrowth Assay Workflow step1 1. Seed PC-12 cells on collagen-coated plates step2 2. Induce differentiation (reduce serum) step1->step2 step3 3. Add Cyathane Diterpenoids (various concentrations) step2->step3 step4 4. Incubate (48-72 hours) step3->step4 step5 5. Fix and Stain cells step4->step5 step6 6. Quantify neurite-bearing cells (Microscopy) step5->step6

Figure 3: Experimental workflow for the PC-12 neurite outgrowth assay.

Anti-Neuroinflammatory Assay (NO Inhibition)

This assay measures the ability of compounds to suppress the inflammatory response in microglial cells.

Protocol:

  • Cell Seeding: BV-2 microglial cells are seeded into multi-well plates.

  • Pre-treatment: Cells are pre-treated with various concentrations of the cyathane diterpenoids for a short period (e.g., 1-2 hours).

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) is added to all wells (except the negative control) to induce an inflammatory response and NO production.[6][7]

  • Incubation: The cells are incubated for a defined period, typically 24 hours.

  • NO Measurement: The amount of nitric oxide produced is indirectly quantified by measuring the accumulation of its stable end-product, nitrite, in the culture supernatant using the Griess reagent.[9]

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) value is calculated from the resulting dose-response curve to determine the compound's potency.[9]

Conclusion and Future Directions

Cyathane diterpenoids isolated from Cyathus species represent a compelling class of natural products with significant potential for the development of novel therapeutics for neurodegenerative diseases. Their dual action in promoting neuronal growth and suppressing neuroinflammation addresses two critical aspects of neurodegeneration pathology.[5] The quantitative data presented demonstrates their potency, often in the low micromolar range. Further research should focus on in vivo efficacy studies, bioavailability, and exploring the structure-activity relationships to optimize these natural scaffolds for drug development. The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers aiming to build upon these promising findings.

References

Elucidation of the Nidulal Biosynthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the elucidated biosynthetic pathway of Nidulalin A, a xanthone natural product. Initially investigated under the potential misspelling "Nidulal," research has identified Nidulalin A as a metabolite of fungal species, including Emericella nidulans var lata (the teleomorph of Aspergillus nidulans). This document details the putative biosynthetic gene cluster, the proposed enzymatic steps leading to the formation of Nidulalin A, and the general experimental methodologies employed in the elucidation of fungal secondary metabolite pathways. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using diagrams generated with Graphviz.

Introduction

Nidulalin A is a member of the xanthone class of secondary metabolites, which are known for their diverse and potent biological activities. The elucidation of its biosynthetic pathway is crucial for understanding its formation, enabling bioengineering approaches for yield improvement, and facilitating the generation of novel analogs with potentially enhanced therapeutic properties. The pathway originates from polyketide synthesis, followed by a series of enzymatic modifications including cyclization, oxidation, and methylation.

Nidulalin A Biosynthetic Gene Cluster and Enzymes

The biosynthesis of Nidulalin A is orchestrated by a dedicated gene cluster. While the complete functional characterization of every enzyme is ongoing, a putative biosynthetic gene cluster and the corresponding enzymes have been proposed based on genomic data and homology to other known xanthone biosynthetic pathways.

Table 1: Proposed Genes and Putative Enzyme Functions in the Nidulalin A Biosynthetic Pathway

Gene ID (in F31 strain)Putative Enzyme FunctionRole in Pathway
1Polyketide Synthase (PKS)Catalyzes the initial condensation of acyl-CoA units to form the polyketide backbone.
2Acyl-CoA LigaseActivates the starter unit for polyketide synthesis.
3ThioesteraseReleases the polyketide chain from the PKS.
4MonooxygenaseCatalyzes oxidative modifications of the polyketide intermediate.
5O-MethyltransferaseAdds a methyl group to a hydroxyl function on an intermediate.
6ReductaseCatalyzes a reduction step in the modification of the polyketide backbone.
7Cyclase/AromataseFacilitates the cyclization and aromatization of the polyketide chain to form the xanthone core.
8PrenyltransferaseAdds a prenyl group to the xanthone scaffold (Note: In A. nidulans, prenyltransferases for xanthones can be located outside the main BGC).

Proposed Biosynthetic Pathway of Nidulalin A

The proposed pathway for Nidulalin A biosynthesis begins with the formation of a polyketide chain by a Type I Polyketide Synthase. This is followed by a series of post-PKS modifications, including cyclization, aromatization, and tailoring reactions, to yield the final Nidulalin A structure.

Nidulalin_A_Biosynthesis cluster_precursors Precursors cluster_pathway Biosynthetic Pathway Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (Gene 1) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Polyketide Polyketide Intermediate PKS->Polyketide Thioesterase (Gene 3) Cyclization Cyclization/Aromatization (Gene 7) Polyketide->Cyclization Xanthone_Core Proto-xanthone Cyclization->Xanthone_Core Oxidation1 Oxidation (Gene 4) Xanthone_Core->Oxidation1 Intermediate1 Hydroxylated Intermediate Oxidation1->Intermediate1 Methylation Methylation (Gene 5) Intermediate1->Methylation Intermediate2 Methylated Intermediate Methylation->Intermediate2 Reduction Reduction (Gene 6) Intermediate2->Reduction Intermediate3 Reduced Intermediate Reduction->Intermediate3 Prenylation Prenylation (Gene 8) Intermediate3->Prenylation Nidulalin_A Nidulalin A Prenylation->Nidulalin_A Gene_Knockout_Workflow cluster_workflow Gene Knockout Experimental Workflow A Construct Deletion Cassette (Fusion PCR) C Transform Protoplasts with Deletion Cassette A->C B Generate Protoplasts from A. nidulans B->C D Select Transformants on Selective Media C->D E Screen for Knockouts via Diagnostic PCR D->E F Cultivate Knockout and Wild-Type Strains E->F G Extract and Analyze Metabolites (HPLC-MS) F->G H Compare Metabolite Profiles to Determine Gene Function G->H

In Silico Prediction of Nidulalin A Molecular Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nidulalin A is a xanthone derivative isolated from the fungus Emericella nidulans.[1] It has garnered scientific interest due to its potent biological activities, including antitumor and antimicrobial effects.[1] Notably, Nidulalin A has been identified as an inhibitor of DNA topoisomerase II, a critical enzyme in DNA replication and chromosome segregation.[1] This technical guide provides an in-depth overview of the in silico prediction of Nidulalin A's molecular targets, its known mechanism of action, relevant signaling pathways, and detailed experimental protocols for its biological evaluation.

In Silico Molecular Target Prediction

The identification of molecular targets is a crucial step in drug discovery and development. In silico target prediction, also known as target fishing, utilizes computational methods to identify potential protein targets of a small molecule. These approaches are broadly categorized into ligand-based and structure-based methods. Ligand-based methods rely on the principle of "similar properties, similar targets" and compare the query molecule to databases of compounds with known biological activities. Structure-based methods, such as molecular docking, predict the binding of a ligand to the three-dimensional structure of a protein.

For Nidulalin A, a comprehensive in silico target prediction strategy would involve the use of multiple computational tools to generate a consensus prediction of its potential molecular targets. The chemical structure of Nidulalin A, represented by its SMILES string (CC1=CC(=C2C(=C1)O[C@@]3(--INVALID-LINK--O)C(=O)OC)O), serves as the input for these predictive models.

Predicted Molecular Targets of Nidulalin A

While extensive in silico screening data for Nidulalin A is not yet publicly available, based on its structural similarity to other xanthones and its known activity as a DNA topoisomerase II inhibitor, a range of potential targets can be predicted. The following table summarizes these predicted targets, including the experimentally validated target.

Target ClassPredicted Molecular TargetSupporting Evidence/Rationale
Topoisomerase DNA topoisomerase II Experimentally validated. Nidulalin A inhibits DNA topoisomerase II with an IC50 of 2.2 µM. [1]
KinasesMitogen-activated protein kinases (MAPKs)Xanthone derivatives have been shown to modulate MAPK signaling pathways.[2]
Phosphoinositide 3-kinase (PI3K)The PI3K/Akt pathway is a common target for anticancer compounds, and some xanthones have been reported to inhibit this pathway.
Cyclin-dependent kinases (CDKs)As an anticancer agent, inhibition of CDKs, which regulate the cell cycle, is a plausible mechanism.
Transcription Factors Nuclear factor-kappa B (NF-κB)Many natural products with anti-inflammatory and anticancer properties, including some xanthones, are known to inhibit the NF-κB signaling pathway.
Nuclear factor erythroid 2-related factor 2 (Nrf2)Xanthones have been reported to modulate the Nrf2/ARE signaling pathway, which is involved in the cellular response to oxidative stress.[3][4]
Other Enzymes CaspasesGiven its cytotoxic activity, Nidulalin A may induce apoptosis through the activation of caspases.
AromataseSome xanthone derivatives have shown aromatase inhibitory activity, which is relevant in hormone-dependent cancers.[5]
Receptors G-protein coupled receptors (GPCRs)The vast number and diversity of GPCRs make them potential targets for a wide range of small molecules.

Signaling Pathways Modulated by Nidulalin A

Based on its known inhibition of DNA topoisomerase II and the predicted targets, Nidulalin A is likely to modulate several key signaling pathways involved in cell proliferation, survival, and immune response.

DNA Damage Response and Apoptosis Pathway

Inhibition of DNA topoisomerase II leads to the accumulation of DNA double-strand breaks, which triggers the DNA damage response (DDR) pathway. This can ultimately lead to cell cycle arrest and apoptosis.

DNA_Damage_Response Nidulalin_A Nidulalin A Topo_II DNA Topoisomerase II Nidulalin_A->Topo_II inhibition DSBs DNA Double-Strand Breaks Topo_II->DSBs accumulation of ATM_ATR ATM/ATR Kinases DSBs->ATM_ATR activates Chk1_Chk2 Chk1/Chk2 Kinases ATM_ATR->Chk1_Chk2 activates p53 p53 Chk1_Chk2->p53 activates Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: Nidulalin A-induced DNA damage response pathway.

Immunomodulatory Signaling Pathway

The immunomodulatory activity of Nidulalin A could involve the modulation of cytokine production and signaling pathways in immune cells, such as T-cells and macrophages.

Immunomodulation Nidulalin_A Nidulalin A Immune_Cell Immune Cell (e.g., T-cell, Macrophage) Nidulalin_A->Immune_Cell modulates Signaling_Pathways Signaling Pathways (e.g., NF-κB, MAPK) Immune_Cell->Signaling_Pathways activates/inhibits Cytokine_Production Cytokine Production (e.g., IL-6, TNF-α) Signaling_Pathways->Cytokine_Production Immune_Response Modulated Immune Response Cytokine_Production->Immune_Response

Caption: Potential immunomodulatory pathway of Nidulalin A.

Experimental Protocols

In Silico Target Prediction Workflow

This workflow outlines the general steps for predicting the molecular targets of a small molecule like Nidulalin A.

In_Silico_Workflow Start Start: Nidulalin A SMILES String Ligand_Based Ligand-Based Methods (e.g., SwissTargetPrediction, TargetHunter) Start->Ligand_Based Structure_Based Structure-Based Methods (e.g., Molecular Docking) Start->Structure_Based Prediction Generate List of Predicted Targets Ligand_Based->Prediction Structure_Based->Prediction Analysis Consensus Scoring and Prioritization Prediction->Analysis Validation Experimental Validation Analysis->Validation

Caption: General workflow for in silico target prediction.

DNA Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by DNA topoisomerase II.

Materials:

  • Human DNA topoisomerase II enzyme

  • Kinetoplast DNA (kDNA)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)

  • Nidulalin A (or other test compounds) dissolved in DMSO

  • Stop solution/loading dye (e.g., 5% sarkosyl, 0.0025% bromophenol blue, 25% glycerol)

  • Agarose

  • TAE buffer

  • Ethidium bromide or other DNA stain

  • UV transilluminator

Procedure:

  • Prepare reaction mixtures on ice. For a 20 µL reaction, combine assay buffer, 200 ng of kDNA, and the desired concentration of Nidulalin A.

  • Add 1-2 units of human DNA topoisomerase II to each reaction mixture.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reactions by adding 4 µL of stop solution/loading dye.

  • Load the samples onto a 1% agarose gel in TAE buffer.

  • Perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Analysis: In the absence of an inhibitor, topoisomerase II will decatenate the kDNA, resulting in relaxed circular DNA that migrates slower than the catenated kDNA. An effective inhibitor will prevent decatenation, and the kDNA will remain in its catenated form, migrating as a distinct band near the well. The IC50 value is the concentration of the inhibitor that reduces the decatenation activity by 50%.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • Nidulalin A (or other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of Nidulalin A for 24-72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is the concentration of the compound that reduces cell viability by 50%.

In Vitro Immunomodulation Assay (Cytokine Release Assay)

This assay measures the effect of a compound on the production of cytokines by immune cells.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) or a specific immune cell line (e.g., THP-1)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS) or other immune cell stimulants

  • Nidulalin A (or other test compounds)

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

Procedure:

  • Seed PBMCs or other immune cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of Nidulalin A for 1-2 hours.

  • Stimulate the cells with an appropriate stimulant (e.g., LPS for macrophages) and incubate for 24-48 hours.

  • Collect the cell culture supernatants.

  • Measure the concentration of specific cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.

  • Analysis: Determine the effect of Nidulalin A on cytokine production by comparing the cytokine levels in treated wells to those in stimulated, untreated wells.

Conclusion

Nidulalin A is a promising natural product with demonstrated anticancer and antimicrobial activities. Its confirmed inhibition of DNA topoisomerase II provides a solid foundation for understanding its mechanism of action. The use of in silico target prediction tools can further elucidate its polypharmacology and identify novel therapeutic applications. The experimental protocols detailed in this guide provide a framework for the continued investigation of Nidulalin A and other natural products in the drug discovery pipeline. Further research, combining computational predictions with experimental validation, is essential to fully characterize the therapeutic potential of this intriguing molecule.

References

A Comprehensive Review of Research on the Nodal Signaling Pathway and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Nodal signaling pathway is a critical component of the Transforming Growth Factor-beta (TGF-β) superfamily, playing a pivotal role in embryonic development, including cell fate determination, mesoderm and endoderm formation, and the establishment of the left-right body axis.[1] While typically silenced in adult tissues, the aberrant reactivation of the Nodal pathway has been implicated in the progression of various cancers, including melanoma, breast cancer, and prostate cancer.[2][3] This reactivation is associated with increased tumor growth, plasticity, and metastasis, making the Nodal pathway an attractive target for therapeutic intervention.[4] This technical guide provides a comprehensive review of the Nodal signaling pathway, its molecular components, and the development of its antagonists and analogs. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling cascades and experimental workflows.

The Nodal Signaling Pathway

The Nodal signaling cascade is a tightly regulated process involving a series of extracellular and intracellular components. The pathway is initiated by the binding of Nodal ligands to a receptor complex on the cell surface, leading to the phosphorylation and activation of downstream effector proteins.

Canonical Signaling Pathway

The canonical Nodal signaling pathway is mediated by the Smad family of transcription factors. The key steps are as follows:

  • Ligand Processing and Binding: The Nodal protein is synthesized as a precursor and requires cleavage by proprotein convertases, such as Furin and PACE4, to become a mature, active ligand.[1]

  • Receptor Complex Formation: The mature Nodal ligand binds to a complex of Type I (ALK4/7) and Type II (ActRIIA/ActRIIB) serine/threonine kinase receptors.[5] This interaction is facilitated by an essential co-receptor of the EGF-CFC family, such as Cripto-1.[5]

  • Smad Phosphorylation: Upon ligand binding, the Type II receptor phosphorylates and activates the Type I receptor, which in turn phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[5]

  • Nuclear Translocation and Gene Transcription: The phosphorylated Smad2/3 proteins form a complex with the common-mediator Smad (co-Smad), Smad4. This complex then translocates to the nucleus, where it interacts with various transcription factors to regulate the expression of target genes.[1]

Canonical Nodal Signaling Pathway

Canonical_Nodal_Signaling Canonical Nodal Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nodal_precursor Nodal Precursor Furin_PACE4 Furin/PACE4 Nodal_precursor->Furin_PACE4 Mature_Nodal Mature Nodal Furin_PACE4->Mature_Nodal Cleavage Receptor_Complex Active Receptor Complex Mature_Nodal->Receptor_Complex Binds Lefty Lefty Lefty->Mature_Nodal Inhibits Cerberus Cerberus Cerberus->Mature_Nodal Inhibits ActRII ActRIIA/B (Type II) ActRII->Receptor_Complex ALK4_7 ALK4/7 (Type I) ALK4_7->Receptor_Complex Cripto1 Cripto-1 (Co-receptor) Cripto1->Receptor_Complex pSmad2_3 p-Smad2/3 Receptor_Complex->pSmad2_3 Phosphorylates Smad2_3 Smad2/3 Smad2_3->pSmad2_3 Smad_Complex p-Smad2/3-Smad4 Complex pSmad2_3->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex Target_Genes Target Gene Transcription Smad_Complex->Target_Genes Activates Transcription_Factors Transcription Factors (e.g., FOXH1, Mixer) Transcription_Factors->Target_Genes

Caption: Canonical Nodal signaling pathway.

Non-Canonical Signaling Pathways

In addition to the canonical Smad-dependent pathway, Nodal can also activate non-canonical, Smad-independent signaling cascades. These pathways are less well-characterized but have been shown to play a role in cancer progression. For instance, in breast cancer cells, Nodal has been demonstrated to induce the expression of key epithelial-to-mesenchymal transition (EMT) transcription factors, such as Snail and Slug, partially through the PI3K/AKT pathway.[6] Other studies have also linked pro-tumorigenic effects of Nodal to the ERK pathway.[6]

Non-Canonical Nodal Signaling in Cancer

NonCanonical_Nodal_Signaling Non-Canonical Nodal Signaling in Cancer Nodal Nodal Receptor_Complex Receptor Complex Nodal->Receptor_Complex PI3K PI3K Receptor_Complex->PI3K ERK ERK Receptor_Complex->ERK AKT AKT PI3K->AKT Snail_Slug Snail/Slug AKT->Snail_Slug ERK->Snail_Slug EMT Epithelial-Mesenchymal Transition (EMT) Snail_Slug->EMT Tumor_Progression Tumor Progression & Metastasis EMT->Tumor_Progression

Caption: Non-Canonical Nodal signaling in cancer.

Analogs and Inhibitors of the Nodal Pathway

Given the role of aberrant Nodal signaling in cancer, there is significant interest in developing inhibitors of this pathway. These can be broadly categorized into biological antagonists and small molecule inhibitors.

Biological Antagonists

The Nodal pathway is naturally regulated by endogenous antagonists, Lefty and Cerberus.

  • Lefty: A divergent member of the TGF-β superfamily, Lefty proteins can inhibit Nodal signaling by directly binding to Nodal or its co-receptor Cripto-1, thereby preventing the formation of an active receptor complex.[5]

  • Cerberus: This secreted protein can also directly bind to and antagonize Nodal, in addition to inhibiting other signaling pathways like BMP and Wnt.[7][8]

The loss of these natural inhibitors, particularly Lefty, has been observed in some cancers, leading to unchecked Nodal signaling and tumor progression.[4]

Small Molecule Inhibitors

Several small molecules have been developed that target the kinase activity of the Nodal pathway's Type I receptors, ALK4, ALK5, and ALK7.

Compound NameTarget(s)IC50 (nM)Reference(s)
SB-431542 ALK594[9]
ALK4, ALK7(Potent inhibitor)[9]
A-83-01 ALK512[10]
ALK445[10]
ALK77.5[10]
SB-505124 ALK547[11][12]
ALK4129[11][12]
ALK7(Inhibits)[11]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Key Experimental Protocols

The study of the Nodal signaling pathway and the screening for its inhibitors rely on a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

Western Blot for Phospho-Smad2 Analysis

This protocol is used to detect the phosphorylation of Smad2, a direct indicator of Nodal pathway activation.

1. Cell Culture and Treatment:

  • Culture cells (e.g., DU145 or LNCaP prostate cancer cells) to 80-90% confluency.[3][13]

  • Serum-starve the cells for 18-22 hours to reduce basal signaling activity.[13]

  • Treat the cells with recombinant human Nodal (or other stimuli) for 30 minutes. Include an untreated control group.[13] For inhibitor studies, pre-incubate cells with the inhibitor for a specified time before adding Nodal.

2. Cell Lysis:

  • Wash the cells twice with ice-cold PBS.[13]

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. It is critical to include serine/threonine phosphatase inhibitors like sodium pyrophosphate and beta-glycerophosphate to preserve the phosphorylation state of Smad2.[13][14]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.[15]

  • Sonicate the lysate three times for 15 seconds each to ensure complete lysis and shear DNA. This is particularly important as phospho-Smads are located in the nucleus.[13]

  • Centrifuge the lysate at 12,000 rpm for 15-20 minutes at 4°C to pellet cell debris.[13]

3. Protein Quantification and Sample Preparation:

  • Determine the protein concentration of the supernatant using a detergent-compatible protein assay.

  • Add SDS-PAGE sample buffer to the lysate and heat at 95-100°C for 5 minutes.[15]

4. SDS-PAGE and Electrotransfer:

  • Load equal amounts of protein (e.g., 20 µg for cell lines, up to 100 µg for tissue extracts) onto an SDS-polyacrylamide gel.[13][15]

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[16]

5. Immunoblotting:

  • Block the membrane with 5% w/v BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[16]

  • Incubate the membrane with a primary antibody specific for phospho-Smad2 (e.g., anti-phospho-Smad2 (Ser465/467)) overnight at 4°C with gentle agitation.[15]

  • Wash the membrane three times for 5 minutes each with TBST.[15]

  • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Wash the membrane again three times for 5 minutes each with TBST.[15]

6. Detection:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[16]

  • The membrane can be stripped and re-probed with an antibody for total Smad2 as a loading control.

Luciferase Reporter Assay for Nodal/Smad Signaling

This assay provides a quantitative measure of Nodal pathway activity by linking it to the expression of a reporter gene, typically luciferase.

1. Cell Seeding and Transfection:

  • One day before transfection, seed cells (e.g., HEK293) into a 96-well white, clear-bottom plate at a suitable density (e.g., 30,000 cells per well).[17]

  • On the day of transfection, co-transfect the cells with a Smad-binding element (SBE)-driven firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization of transfection efficiency).[17]

2. Cell Treatment:

  • Approximately 24 hours post-transfection, replace the medium with fresh assay medium.

  • Treat the cells with the test compounds (e.g., Nodal inhibitors) at various concentrations. Include positive (e.g., TGF-β1 or Nodal) and negative (vehicle) controls.

  • Incubate for a specified period (e.g., 18 hours).[17]

3. Luciferase Activity Measurement (Dual-Luciferase System):

  • Equilibrate the plate and luciferase assay reagents to room temperature.[18]

  • Lyse the cells using a passive lysis buffer.[18]

  • Add the firefly luciferase substrate to each well and measure the luminescence using a luminometer.[17]

  • Add the Renilla luciferase substrate (e.g., Stop & Glo® reagent) to quench the firefly reaction and initiate the Renilla reaction.

  • Measure the Renilla luminescence.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Calculate the fold change in reporter activity relative to the untreated control.

  • For inhibitors, plot the normalized activity against the inhibitor concentration to determine the IC50 value.

In Vitro Cell Invasion Assay (Boyden Chamber Assay)

This assay assesses the effect of Nodal pathway inhibitors on the invasive potential of cancer cells.

1. Preparation of Inserts:

  • For invasion assays, coat the top of an 8.0 µm pore size transwell insert membrane with a thin layer of Matrigel® (a reconstituted basement membrane).[19][20]

  • Allow the Matrigel to solidify at 37°C for 30-60 minutes.[19]

2. Cell Seeding:

  • Harvest and resuspend cancer cells in serum-free medium.

  • Seed the cells (e.g., 2.5 x 10^4 cells in 0.5 mL) into the upper chamber of the prepared inserts.[21]

3. Assay Assembly and Incubation:

  • Place the inserts into the wells of a 24-well plate containing medium with a chemoattractant (e.g., 10% FBS) in the lower chamber.[22]

  • Add the test inhibitors to both the upper and lower chambers.

  • Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell invasion (typically 20-24 hours).[20]

4. Quantification of Invasion:

  • After incubation, carefully remove the non-invading cells from the top surface of the membrane with a cotton swab.[21]

  • Fix the invading cells on the bottom surface of the membrane with methanol.[21]

  • Stain the cells with a suitable stain, such as Toluidine Blue or crystal violet.[21]

  • Allow the inserts to air dry.

  • Count the number of stained, invaded cells in several microscopic fields for each insert.

  • Calculate the percentage of invasion relative to the control group.

Experimental Workflow for Nodal Inhibitor Screening

Experimental_Workflow Experimental Workflow for Screening Nodal Pathway Inhibitors cluster_primary_screen Primary Screen cluster_secondary_assays Secondary Assays (Hit Validation) cluster_functional_assays Functional Assays Luciferase_Assay Luciferase Reporter Assay (SBE-Luc) Primary_Hit Primary Hit Identification Luciferase_Assay->Primary_Hit Identify compounds that inhibit reporter activity Western_Blot Western Blot for p-Smad2 Primary_Hit->Western_Blot Confirm inhibition of Smad2 phosphorylation Dose_Response Dose-Response & IC50 Determination Primary_Hit->Dose_Response Invasion_Assay Cell Invasion Assay (Boyden Chamber) Western_Blot->Invasion_Assay Proliferation_Assay Cell Proliferation/ Viability Assay Western_Blot->Proliferation_Assay Dose_Response->Invasion_Assay Dose_Response->Proliferation_Assay Validated_Hit Validated Hit Invasion_Assay->Validated_Hit Proliferation_Assay->Validated_Hit Start Start Compound_Library Compound Library Start->Compound_Library Compound_Library->Luciferase_Assay

Caption: Experimental workflow for screening Nodal pathway inhibitors.

Conclusion

The Nodal signaling pathway is a fundamental regulator of embryonic development, and its re-emergence in adult tissues is a key driver of cancer progression. The development of analogs and inhibitors targeting this pathway represents a promising avenue for novel cancer therapeutics. This guide has provided a detailed overview of the Nodal pathway, quantitative data on its inhibitors, and comprehensive experimental protocols for its study. The continued investigation into the complexities of Nodal signaling and the development of more specific and potent inhibitors will be crucial for translating this knowledge into effective clinical applications.

References

Unable to Identify "Nidulal" in Scientific and Medical Literature

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of scientific databases and medical literature, the term "Nidulal" does not correspond to any known therapeutic agent, compound, or drug. The inquiry into its therapeutic potential, mechanism of action, and associated clinical data could not be fulfilled as no relevant information under this name was discovered.

The search for "this compound" yielded results related to terms with phonetic similarities, such as "nodular" conditions or biological pathways, but no direct matches for the specified term. The related but distinct topics identified include:

  • Nodular Diseases: Conditions such as Prurigo Nodularis, a skin disease characterized by itchy nodules, were prominent in the search results. Clinical trials for treatments of this condition, such as Dupilumab and other biologics, are ongoing.[1][2][3][4]

  • NOD-like Receptors (NLRs): These are a class of proteins involved in the innate immune system. The therapeutic potential of modulating these receptors and their associated inflammasomes is an active area of research.[5]

  • Nivolumab: This is an immunotherapy drug being tested in clinical trials for rare brain and spine cancers.[6]

No quantitative data, experimental protocols, or specific signaling pathways could be retrieved for a substance named "this compound." Consequently, the creation of a technical guide or whitepaper as requested, complete with data tables and Graphviz diagrams, is not possible.

It is possible that "this compound" may be a very new, preclinical compound not yet disclosed in public literature, a highly specialized or internal codename, or a misspelling of a different agent.

For the successful completion of this request, a verifiable name of a therapeutic agent is required. Upon receiving a correct and identifiable term, a thorough technical guide can be compiled, adhering to all specified requirements for data presentation, experimental protocols, and visualizations.

References

Preliminary Structure-Activity Relationship Studies of Nidulalin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary overview of the structure-activity relationship (SAR) of Nidulalin A, a dihydroxanthone natural product with potent antitumor and antimicrobial properties. The information is compiled from available scientific literature and is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the nidulalin scaffold.

Core Compound: Nidulalin A

Nidulalin A is a xanthone derivative isolated from fungi such as Emericella nidulans and Penicillium species. Its core chemical structure is a dihydroxanthone skeleton. The primary reported biological activity of Nidulalin A is its potent antitumor effect, which is attributed to its ability to inhibit DNA topoisomerase II.

Quantitative Structure-Activity Relationship Data

The available quantitative data on the structure-activity relationship of Nidulalin A and its derivatives is currently limited. However, initial studies provide some insights into the structural features that are important for its biological activity. The following table summarizes the inhibitory activity of Nidulalin A and two related dihydroxanthone derivatives against topoisomerases.

Compound IDStructureTargetIC50 (µM)
Nidulalin A Dihydroxanthone derivativeDNA Topoisomerase II2.2[1]
F390B Dihydroxanthone derivativeDNA Topoisomerase II16[1]
F390C Dihydroxanthone derivativeDNA Topoisomerase I5.9[1]

A study focused on modifying the methoxycarbonyl group of Nidulalin A to improve stability against esterases has shown that amide derivatives retain both cytotoxic and DNA topoisomerase II inhibitory activities. One such amide analog, compound 9a , has demonstrated antitumor activity in a murine tumor model.[2] Unfortunately, specific IC50 values for this series of amide derivatives were not publicly available.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for key assays used in the evaluation of Nidulalin A and its analogs.

DNA Topoisomerase II Inhibition Assay (Relaxation Assay)

This assay is used to determine the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Human Topoisomerase II enzyme

  • 5X Assay Buffer (e.g., 250 mM Tris-HCl pH 8.0, 750 mM KCl, 50 mM MgCl2, 2.5 mM DTT, 2.5 mM ATP, 150 µg/mL BSA)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Agarose gel (1%) in TAE buffer

  • Ethidium bromide staining solution

  • Nuclease-free water

Procedure:

  • Prepare a reaction mixture containing the 5X assay buffer, supercoiled plasmid DNA, and nuclease-free water.

  • Add the test compound at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.

  • Initiate the reaction by adding the Topoisomerase II enzyme.

  • Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding the stop buffer/loading dye.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis to separate the supercoiled and relaxed forms of the DNA.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • The inhibition of topoisomerase II activity is determined by the reduction in the amount of relaxed DNA compared to the control.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals by viable cells.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Signaling Pathways and Experimental Workflows

The primary mechanism of action of Nidulalin A is the inhibition of DNA topoisomerase II. This inhibition leads to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.

NidulalinA_Pathway cluster_drug_target Drug-Target Interaction cluster_cellular_effects Cellular Effects Nidulalin A Nidulalin A Topoisomerase II Topoisomerase II Nidulalin A->Topoisomerase II Inhibition DNA_Damage DNA Double-Strand Breaks Topoisomerase II->DNA_Damage Stabilization of Cleavage Complex Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed signaling pathway of Nidulalin A-induced apoptosis.

The following diagram illustrates a typical workflow for the preliminary evaluation of Nidulalin A analogs.

Experimental_Workflow Start Start: Synthesis of Nidulalin A Analogs Topoisomerase_Assay In vitro Topoisomerase II Inhibition Assay Start->Topoisomerase_Assay Cytotoxicity_Screening In vitro Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity_Screening SAR_Analysis Structure-Activity Relationship Analysis Topoisomerase_Assay->SAR_Analysis Cytotoxicity_Screening->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification Mechanism_Studies Mechanism of Action Studies (e.g., Cell Cycle, Apoptosis) Lead_Identification->Mechanism_Studies In_Vivo_Studies In vivo Antitumor Activity Studies Mechanism_Studies->In_Vivo_Studies End End In_Vivo_Studies->End

References

The Untapped Potential of Bird's Nest Fungi: A Technical Guide to Bioactive Compounds from the Genus Nidula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The fungal kingdom represents a vast and largely unexplored reservoir of novel bioactive compounds with significant therapeutic potential. Among the myriad of fungal genera, the morphologically unique Bird's Nest Fungi of the genus Nidula have emerged as a compelling subject of interest. Historically noted for their distinctive nest-like fruiting bodies, these fungi are now being recognized for their capacity to produce a range of secondary metabolites with notable biological activities. This technical guide provides an in-depth overview of the current state of knowledge on bioactive compounds derived from Nidula, offering a valuable resource for researchers engaged in natural product discovery and drug development.

Bioactive Compounds from Nidula Species

Research into the chemical constituents of the genus Nidula has led to the isolation and identification of several classes of bioactive compounds, primarily from Nidula candida and Nidula niveo-tomentosa. These compounds include sesquiterpenes and phenolic compounds, which have demonstrated a spectrum of biological effects.

Sesquiterpenes: Nidulal and Niduloic Acid

From the species Nidula candida, two notable sesquiterpene compounds, this compound and niduloic acid, have been identified.[1] Initial investigations into their biological activities have described them as possessing weak cytotoxic and antibiotic properties.[1] While extensive quantitative data remains to be fully elucidated in publicly available literature, these findings provide a foundation for further investigation into their therapeutic potential.

Phenolic Compounds from Nidula niveo-tomentosa

Nidula niveo-tomentosa, when grown in liquid culture, has been found to produce a variety of phenolic compounds.[1] These include:

  • Niduloic acid (3-hydroxy-5-(p-hydroxyphenol)pentanoic acid)

  • 4-(p-hydroxyphenyl)-2-butanol

  • trans-4-p-hydroxyphenylbut-3-en-2-one

  • 4-(3',4'-dihydroxyphenyl)-2-butanol

  • 4-(3',4'-dihydroxyphenyl)-2-butanone

  • Zingerone

  • 3-(p-hydroxyphenyl)-1,2-propanediol

  • 4-(p-hydroxyphenyl)-2-butanone, commonly known as raspberry ketone.[1]

The presence of raspberry ketone is particularly noteworthy due to its established applications as a fragrance and flavoring agent, as well as its use as an insect attractant.[1]

Quantitative Bioactivity Data

A comprehensive review of the available scientific literature reveals a scarcity of specific quantitative data (e.g., IC50 or MIC values) for compounds isolated from the genus Nidula. The characterization of bioactivities has been largely qualitative, describing effects as "weak." To facilitate comparative analysis and guide future research, the following table summarizes the currently known information. Further quantitative bioassays are imperative to fully assess the therapeutic potential of these molecules.

CompoundSource OrganismBioactivityQuantitative Data (IC50/MIC)
This compoundNidula candidaCytotoxic, AntibioticData not available in searched literature
Niduloic AcidNidula candidaCytotoxic, AntibioticData not available in searched literature

Experimental Protocols

The successful isolation and evaluation of bioactive compounds from Nidula species necessitate robust and reproducible experimental protocols. The following sections outline generalized methodologies for the cultivation, extraction, isolation, and bioactivity assessment of fungal metabolites, which can be adapted for the study of Nidula.

Fungal Cultivation and Extraction

A common approach for obtaining fungal secondary metabolites involves submerged liquid fermentation.

Protocol for Cultivation and Extraction:

  • Inoculation: Aseptically transfer a mycelial plug of the desired Nidula species into a liquid medium, such as Potato Dextrose Broth (PDB).

  • Fermentation: Incubate the culture flasks on a rotary shaker at a controlled temperature (e.g., 25°C) for a specified period (e.g., 14-21 days) to allow for substantial biomass growth and metabolite production.

  • Harvesting: Separate the mycelial biomass from the culture broth by filtration.

  • Extraction:

    • Broth Extraction: Perform a liquid-liquid extraction of the culture filtrate using an organic solvent such as ethyl acetate.

    • Mycelial Extraction: The mycelial biomass can be dried, ground, and extracted with a suitable solvent like methanol or ethanol.

  • Concentration: Evaporate the solvent from the extracts under reduced pressure to yield a crude extract.

Below is a DOT script visualizing the general workflow for fungal cultivation and extraction.

Fungal_Cultivation_Extraction start Start: Pure Fungal Culture inoculation Inoculation into Liquid Medium start->inoculation fermentation Submerged Fermentation inoculation->fermentation harvesting Filtration fermentation->harvesting broth Culture Broth harvesting->broth mycelia Mycelial Biomass harvesting->mycelia broth_extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) broth->broth_extraction mycelia_extraction Solid-Liquid Extraction (e.g., Methanol) mycelia->mycelia_extraction broth_concentrate Concentration broth_extraction->broth_concentrate mycelia_concentrate Concentration mycelia_extraction->mycelia_concentrate crude_extract_broth Crude Broth Extract broth_concentrate->crude_extract_broth crude_extract_mycelia Crude Mycelial Extract mycelia_concentrate->crude_extract_mycelia

Fungal Cultivation and Extraction Workflow
Bioassay-Guided Fractionation and Isolation

To identify and purify the active compounds within a crude extract, a bioassay-guided fractionation approach is employed.

Protocol for Bioassay-Guided Fractionation:

  • Initial Bioassay: Screen the crude extracts for the desired biological activity (e.g., cytotoxicity, antimicrobial activity).

  • Chromatographic Fractionation: Subject the active crude extract to chromatographic separation techniques, such as column chromatography over silica gel or Sephadex, to obtain fractions with decreasing complexity.

  • Bioassay of Fractions: Test each fraction for biological activity.

  • Iterative Purification: Further purify the active fractions using techniques like High-Performance Liquid Chromatography (HPLC) until pure compounds are isolated.

  • Structure Elucidation: Determine the chemical structure of the pure, active compounds using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

The following DOT script illustrates the process of bioassay-guided fractionation.

Bioassay_Guided_Fractionation start Active Crude Extract fractionation Chromatographic Fractionation (e.g., Column Chromatography) start->fractionation fractions Fractions (F1, F2, F3...) fractionation->fractions bioassay Bioassay of Fractions fractions->bioassay active_fraction Identify Active Fraction(s) bioassay->active_fraction purification Further Purification (e.g., HPLC) active_fraction->purification pure_compound Pure Bioactive Compound purification->pure_compound structure_elucidation Structure Elucidation (NMR, MS) pure_compound->structure_elucidation final_structure Identified Structure structure_elucidation->final_structure

Bioassay-Guided Fractionation Workflow
Antimicrobial Susceptibility Testing

The antimicrobial activity of isolated compounds can be quantified by determining the Minimum Inhibitory Concentration (MIC).

Protocol for Broth Microdilution Assay:

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi).

  • Serial Dilution: Perform serial dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay

The cytotoxic effect of compounds on cancer cell lines can be assessed using the MTT assay.

Protocol for MTT Assay:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Signaling Pathways

Currently, there is a significant gap in the scientific literature regarding the specific signaling pathways modulated by bioactive compounds from the genus Nidula. However, based on the known activities of sesquiterpenes from other fungal sources, it is plausible that compounds like this compound and niduloic acid could interact with key cellular pathways involved in cell proliferation, apoptosis, and inflammation. For instance, many sesquiterpenes are known to modulate the NF-κB and MAPK signaling pathways, which are critical in both cancer and inflammatory responses. Further research is essential to elucidate the precise mechanisms of action for Nidula-derived compounds.

The diagram below depicts a generalized representation of a signaling pathway that is often implicated in the action of bioactive compounds, highlighting potential points of intervention.

Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Bioactive Compound Bioactive Compound Receptor Receptor Bioactive Compound->Receptor Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Transcription Factor Transcription Factor Signaling Cascade->Transcription Factor Nucleus Nucleus Transcription Factor->Nucleus Gene_Expression Gene Expression Nucleus->Gene_Expression Cellular_Response Cellular Response (e.g., Apoptosis, Anti-inflammatory) Gene_Expression->Cellular_Response

Generalized Signaling Pathway

Conclusion and Future Directions

The genus Nidula represents a promising yet underexplored source of novel bioactive compounds. The presence of sesquiterpenes and a variety of phenolic compounds suggests a rich chemical diversity that warrants further investigation. The primary challenge in this field is the lack of quantitative bioactivity data and detailed mechanistic studies. Future research should prioritize:

  • Quantitative Bioactivity Screening: Systematic screening of extracts and isolated compounds from various Nidula species to determine their IC50 and MIC values against a broad panel of cancer cell lines and microbial pathogens.

  • Bioassay-Guided Isolation: A concerted effort to isolate and elucidate the structures of novel bioactive compounds from this genus.

  • Mechanism of Action Studies: In-depth investigations into the molecular targets and signaling pathways affected by Nidula-derived compounds to understand their therapeutic potential fully.

By addressing these research gaps, the scientific community can unlock the full potential of the genus Nidula as a source of next-generation therapeutic agents. This technical guide serves as a foundational resource to stimulate and guide these future endeavors.

References

Methodological & Application

Application Notes and Protocols: Extraction and Evaluation of Nidulal from Nidula candida

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nidula candida, a member of the "bird's nest fungi," is a promising source of bioactive compounds. This document provides a detailed protocol for the extraction, purification, and biological evaluation of nidulal, a sesquiterpenoid found in Nidula candida. This compound has demonstrated weak cytotoxic and antibiotic activities, making it a compound of interest for further investigation in drug discovery and development.[1] These protocols are intended to serve as a comprehensive guide for researchers interested in isolating and characterizing this natural product.

Cultivation of Nidula candida

A sustainable supply of fungal biomass is crucial for the consistent extraction of this compound. Liquid fermentation is a scalable method for producing large quantities of mycelia under controlled conditions.

Protocol for Liquid Culture of Nidula candida
  • Strain Acquisition and Maintenance:

    • Obtain a pure culture of Nidula candida from a reputable culture collection (e.g., ATCC).

    • Maintain the culture on a solid medium such as Potato Dextrose Agar (PDA) at 25°C. Subculture every 2-3 weeks to ensure viability.

  • Inoculum Preparation:

    • From a mature PDA plate, aseptically transfer a few mycelial plugs into a flask containing a seed culture medium (e.g., Potato Dextrose Broth - PDB).

    • Incubate the seed culture at 25°C on a rotary shaker at 150 rpm for 5-7 days, or until substantial mycelial growth is observed.

  • Large-Scale Fermentation:

    • Prepare the production medium. A suitable medium for many filamentous fungi is Sabouraud Dextrose Broth (SDB). The optimal pH for many fungi is in the range of 6.0-7.0.

    • Inoculate the production medium with the seed culture (typically 5-10% v/v).

    • Incubate the production culture at 25-28°C with agitation (150-200 rpm) for 14-21 days. The optimal incubation time should be determined by monitoring mycelial growth and this compound production.

  • Harvesting:

    • After the incubation period, harvest the mycelia by filtration through cheesecloth or a similar filter.

    • Wash the mycelial biomass with sterile distilled water to remove any residual medium components.

    • The mycelia can be used immediately for extraction or lyophilized (freeze-dried) for long-term storage.

Extraction and Purification of this compound

The following protocol outlines a general procedure for the extraction and purification of sesquiterpenoids from fungal biomass. Optimization of solvents and chromatographic conditions may be required for maximal yield and purity of this compound.

Experimental Protocol
  • Extraction:

    • Homogenize the fresh or lyophilized mycelial biomass of Nidula candida in a suitable organic solvent. Ethyl acetate is a common choice for extracting moderately polar compounds like sesquiterpenoids. A ratio of 1:10 (biomass:solvent, w/v) can be used as a starting point.

    • Perform the extraction by maceration with stirring at room temperature for 24-48 hours. Alternatively, use a Soxhlet extractor for a more exhaustive extraction.

    • Repeat the extraction process 2-3 times to ensure complete recovery of the target compounds.

    • Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Purification:

    • Liquid-Liquid Partitioning (Optional): The crude extract can be further fractionated by partitioning between immiscible solvents of varying polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.

    • Column Chromatography:

      • Subject the crude extract or the most active fraction to column chromatography over silica gel.

      • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

      • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

      • Pool the fractions containing this compound (as identified by TLC or other analytical methods) and subject them to preparative HPLC for final purification.

      • A C18 column is commonly used for the separation of sesquiterpenoids. The mobile phase will typically consist of a mixture of water and acetonitrile or methanol.

Quantitative Data

Currently, there is a lack of published quantitative data specifically detailing the yield of this compound from Nidula candida. Researchers undertaking this protocol are encouraged to meticulously record biomass and extract weights at each stage to establish a baseline for future studies.

ParameterUnitExpected Range (for optimization)
Mycelial Biomass (from 1L culture)g (dry weight)10 - 50
Crude Extract Yield% of dry biomass1 - 10
Purified this compound Yieldmg/g of crude extractTo be determined

Biological Activity Assays

This compound has been reported to have weak cytotoxic and antibiotic activities. The following are standard protocols to evaluate these biological effects.

Cytotoxicity Assay Protocol (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Culture: Culture a relevant cancer cell line (e.g., HeLa, HepG2) in a suitable medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the purified this compound in the cell culture medium. Add the different concentrations to the wells and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Antibacterial Assay Protocol (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Bacterial Culture: Grow a bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight.

  • Inoculum Preparation: Dilute the overnight culture to a standardized concentration (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare two-fold serial dilutions of this compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria and broth), a negative control (broth only), and an antibiotic control (e.g., ampicillin).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

Experimental Workflow for this compound Extraction and Evaluation

Nidulal_Extraction_Workflow cluster_cultivation Cultivation cluster_extraction Extraction & Purification cluster_bioassay Biological Assays strain Nidula candida Strain pda PDA Culture strain->pda seed Seed Culture (PDB) pda->seed fermentation Liquid Fermentation (SDB) seed->fermentation biomass Mycelial Biomass fermentation->biomass extraction Solvent Extraction (Ethyl Acetate) biomass->extraction crude Crude Extract extraction->crude column Column Chromatography crude->column fractions Fractions column->fractions hplc Preparative HPLC fractions->hplc This compound Purified this compound hplc->this compound cytotoxicity Cytotoxicity Assay (MTT) This compound->cytotoxicity antibacterial Antibacterial Assay (Broth Microdilution) This compound->antibacterial data Biological Data (IC50, MIC) cytotoxicity->data antibacterial->data Nidulal_Mechanism cluster_cell Target Cell (Cancer/Bacterial) cluster_effects Observed Effects This compound This compound membrane Cell Membrane This compound->membrane Interacts with cellular_targets Intracellular Targets (e.g., DNA, Enzymes) This compound->cellular_targets Directly interacts with membrane->cellular_targets May facilitate entry to metabolic_inhibition Metabolic Inhibition cellular_targets->metabolic_inhibition cell_death Cell Death / Growth Inhibition metabolic_inhibition->cell_death cytotoxic Cytotoxic Activity cell_death->cytotoxic antibiotic Antibiotic Activity cell_death->antibiotic

References

Application Notes & Protocols: Quantification of Nidulalin A in Fungal Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nidulalin A is a xanthone-class secondary metabolite produced by the fungus Aspergillus nidulans (also known by its teleomorph name Emericella nidulans).[1] Xanthones are a class of polyphenolic compounds known for a wide range of pharmacological activities, making them of significant interest for drug discovery and development. Accurate and reproducible quantification of Nidulalin A in fungal extracts is crucial for various research applications, including strain screening, fermentation optimization, and preliminary pharmacokinetic studies.

These application notes provide a comprehensive overview of the analytical techniques for the quantification of Nidulalin A in fungal extracts, with a focus on High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Quantitative Analysis of Nidulalin A

While specific quantitative data for Nidulalin A in fungal extracts is not extensively reported in publicly available literature, the following table provides a template for presenting such data. The values presented are hypothetical and for illustrative purposes only.

Fungal StrainCulture ConditionsExtraction SolventNidulalin A Concentration (µg/g of dry mycelium)Analytical Method
Aspergillus nidulans Wild Type7-day static culture, Potato Dextrose Broth (PDB)Ethyl Acetate15.2 ± 1.8HPLC-UV
Aspergillus nidulans Mutant Strain X7-day static culture, PDBEthyl Acetate45.8 ± 3.5HPLC-UV
Aspergillus nidulans Wild Type10-day shaken culture, Czapek-Dox BrothMethanol8.5 ± 0.9LC-MS/MS
Aspergillus nidulans Overexpression Strain Y10-day shaken culture, Czapek-Dox BrothMethanol120.4 ± 11.2LC-MS/MS

Experimental Protocols

Fungal Culture and Mycelial Harvest

A critical first step in the quantification of intracellular secondary metabolites is the consistent cultivation and harvesting of the fungal biomass.

Protocol:

  • Inoculate 100 mL of sterile Potato Dextrose Broth (PDB) in a 250 mL Erlenmeyer flask with spores of Aspergillus nidulans to a final concentration of 1 x 10^6 spores/mL.

  • Incubate the culture at 30°C for 7-10 days under static or shaken conditions, depending on the experimental design.

  • Harvest the mycelial mat by vacuum filtration through a Büchner funnel fitted with Whatman No. 1 filter paper.

  • Wash the mycelium with sterile deionized water to remove residual media components.

  • Freeze the mycelial mat at -80°C and subsequently lyophilize to a constant dry weight.

  • Grind the dried mycelium to a fine powder using a mortar and pestle or a bead beater.

Extraction of Nidulalin A

The choice of extraction solvent is critical for the efficient recovery of xanthones like Nidulalin A. Ethyl acetate and methanol are commonly used solvents for the extraction of fungal secondary metabolites.[2]

Protocol:

  • Weigh 100 mg of dried, powdered mycelium into a 15 mL centrifuge tube.

  • Add 5 mL of ethyl acetate (or methanol).

  • Vortex vigorously for 1 minute.

  • Sonication in an ultrasonic bath for 30 minutes.

  • Centrifuge at 4000 x g for 10 minutes.

  • Carefully transfer the supernatant to a new tube.

  • Repeat the extraction (steps 2-6) on the mycelial pellet with another 5 mL of the same solvent to ensure exhaustive extraction.

  • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the dried extract in 1 mL of the initial mobile phase for HPLC or LC-MS/MS analysis.

  • Filter the reconstituted extract through a 0.22 µm syringe filter prior to injection.

Quantification by HPLC-UV

HPLC with UV detection is a robust and widely accessible method for the quantification of UV-active compounds like xanthones.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable for the separation of xanthones.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Xanthones typically exhibit strong absorbance between 240-260 nm and 310-330 nm. The optimal wavelength for Nidulalin A should be determined by acquiring a UV spectrum of a purified standard. For general screening, 254 nm can be used.

  • Injection Volume: 10 µL

  • Quantification: Prepare a calibration curve using a purified Nidulalin A standard of known concentration. The concentration of Nidulalin A in the fungal extracts is determined by comparing the peak area to the calibration curve.

Quantification by LC-MS/MS

LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for the detection and quantification of low-abundance metabolites.

Protocol:

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is recommended for better resolution and faster analysis times.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A shorter gradient can often be employed with UHPLC systems.

    • 0-1 min: 10% B

    • 1-8 min: 10% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode. The optimal mode should be determined by infusing a Nidulalin A standard.

    • Multiple Reaction Monitoring (MRM): For quantification on a triple quadrupole mass spectrometer, specific precursor-to-product ion transitions for Nidulalin A need to be determined. This requires a purified standard.

      • Example MRM transitions (hypothetical for Nidulalin A - C16H14O6, MW: 302.28):

        • Precursor ion (Q1): m/z 303.08 [M+H]+

        • Product ions (Q3): Fragmentation of the precursor ion will yield specific product ions that need to be determined experimentally.

    • High-Resolution Mass Spectrometry (HRMS): On a Q-TOF or Orbitrap instrument, quantification can be performed by extracting the ion chromatogram of the accurate mass of the protonated or deprotonated molecule (e.g., m/z 303.0863 for [C16H15O6]+).

  • Quantification: Similar to HPLC-UV, a calibration curve is generated using a purified Nidulalin A standard.

Mandatory Visualizations

Experimental_Workflow cluster_culture Fungal Culture & Harvest cluster_extraction Extraction cluster_analysis Analytical Quantification Inoculation Inoculation of A. nidulans Incubation Incubation (7-10 days) Inoculation->Incubation Harvesting Mycelial Harvest (Filtration) Incubation->Harvesting Drying Lyophilization Harvesting->Drying Grinding Grinding to Powder Drying->Grinding Extraction_Solvent Solvent Extraction (Ethyl Acetate/Methanol) Grinding->Extraction_Solvent Sonication Sonication Extraction_Solvent->Sonication Centrifugation Centrifugation Sonication->Centrifugation Evaporation Evaporation to Dryness Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC_UV HPLC-UV Analysis Reconstitution->HPLC_UV LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Analysis Data Analysis & Reporting HPLC_UV->Data_Analysis Quantification via Calibration Curve LC_MSMS->Data_Analysis Quantification via Calibration Curve HPLC_Method_Logic Sample_Prep Sample Preparation Fungal Culture Extraction Reconstitution HPLC_System HPLC System Pump Autosampler Column Oven C18 Column Sample_Prep->HPLC_System Injection Detection Detection DAD/UV-Vis Detector Wavelength: 254 nm (example) HPLC_System->Detection Elution Quantification Quantification Calibration Curve with Standard Peak Area Integration Detection->Quantification Result Result (Concentration of Nidulalin A) Quantification->Result LCMSMS_Signaling_Pathway Analyte Nidulalin A in Extract LC_Separation Liquid Chromatography Separation (C18 Column) Analyte->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI Precursor_Ion Precursor Ion Selection (Q1) [M+H]+ or [M-H]- ESI->Precursor_Ion CID Collision-Induced Dissociation (CID) in Collision Cell (Q2) Precursor_Ion->CID Product_Ions Product Ion Detection (Q3) CID->Product_Ions Signal Signal Processing & Quantification Product_Ions->Signal

References

Application Note: High-Throughput Analysis of Nidulalin A in Fungal Extracts using HPLC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the detection and quantification of Nidulalin A, a bioactive xanthone natural product isolated from fungal species such as Emericella nidulans and Penicillium spp.[1]. Due to its potential as an antineoplastic and antimicrobial agent, a reliable analytical method is crucial for research and drug development purposes[1]. This method is intended for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Nidulalin A is a dihydroxanthone derivative with a molecular weight of 302.28 g/mol and an exact mass of 302.07903816 Da[1]. Its complex structure and bioactivity necessitate a highly specific and sensitive analytical method for accurate quantification in complex matrices such as fungal fermentation broths and crude extracts. HPLC coupled with mass spectrometry (HPLC-MS) offers the ideal platform for this, providing excellent chromatographic separation and highly selective detection. This document outlines a general protocol for the analysis of Nidulalin A, which can be adapted and validated for specific research needs.

Experimental

Sample Preparation:

A general "dilute and shoot" approach is often effective for the analysis of mycotoxins and other fungal secondary metabolites, which helps to minimize matrix effects while being a time-efficient method. For fungal culture extracts, a simple extraction and dilution are recommended:

  • Lyophilize the fungal culture broth or mycelium.

  • Extract the dried material with a suitable organic solvent such as ethyl acetate or methanol.

  • Evaporate the solvent under reduced pressure.

  • Reconstitute the dried extract in the initial mobile phase composition (e.g., 85:15 water:acetonitrile with 0.1% formic acid) to a known concentration (e.g., 1 mg/mL).

  • Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.

Instrumentation:

  • HPLC System: A standard HPLC or UHPLC system equipped with a binary pump, autosampler, and column oven.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is a suitable starting point for the separation of xanthones and other fungal metabolites.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start at 15% B, increasing to 100% B over a period of 15-20 minutes, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for xanthone analysis.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Gas Flow Rates: Optimized for the specific instrument.

  • Data Acquisition: For quantitative analysis, Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer is recommended. For initial identification and structural confirmation, full scan and product ion scan modes on a high-resolution mass spectrometer are ideal.

MRM Transitions for Nidulalin A (Hypothetical):

Quantitative Data Summary

The following table presents hypothetical, yet typical, quantitative performance data for an HPLC-MS/MS method for a small molecule like Nidulalin A. This data should be determined experimentally during method validation.

ParameterExpected Performance Range
Linearity (r²)> 0.99
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantification (LOQ)0.5 - 5 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_results Results FungalCulture Fungal Culture Extraction Solvent Extraction (e.g., Ethyl Acetate) FungalCulture->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Filtration Filtration (0.22 µm) Evaporation->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC MS Mass Spectrometry (ESI+, MRM) HPLC->MS Data Data Acquisition & Processing MS->Data Quantification Quantification of Nidulalin A Data->Quantification Validation Method Validation Quantification->Validation

Caption: Experimental workflow for the HPLC-MS analysis of Nidulalin A.

Signaling Pathway Diagram (Placeholder)

As Nidulalin A's mechanism of action is still under investigation, a specific signaling pathway cannot be definitively described. However, it is known to have antineoplastic properties. A generalized diagram illustrating a potential interaction with a cancer-related pathway is provided as an example.

signaling_pathway NidulalinA Nidulalin A Cell Cancer Cell NidulalinA->Cell Enters Pathway Proliferation Pathway NidulalinA->Pathway Inhibits Apoptosis Apoptosis NidulalinA->Apoptosis Induces

Caption: Potential mechanism of Nidulalin A's anticancer activity.

Conclusion

The described HPLC-MS method provides a robust and sensitive starting point for the detection and quantification of Nidulalin A in fungal extracts. The method is based on established principles for the analysis of fungal secondary metabolites and can be readily adapted and validated for specific applications in research and development. Further optimization of chromatographic and mass spectrometric parameters will be necessary to achieve the desired performance for a given matrix and instrumentation.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Testing of Nidulal

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the cytotoxic effects of Nidulal, a novel natural product, using a panel of established cell-based assays. The protocols outlined below offer a tiered approach, starting with a primary assessment of cell viability, followed by assays to determine the mode of cell death and effects on the cell cycle.

Introduction

The evaluation of cytotoxicity is a critical step in the discovery and development of new therapeutic agents. Natural products are a rich source of novel bioactive compounds with potential anticancer properties. This compound has been identified as a compound of interest, and these protocols describe the foundational assays to characterize its cytotoxic profile. The assays included are the MTT assay for cell viability, the Lactate Dehydrogenase (LDH) release assay for membrane integrity, Annexin V/PI staining for apoptosis detection, and cell cycle analysis by flow cytometry.

Experimental Workflow

A systematic workflow is essential for the comprehensive evaluation of this compound's cytotoxicity. The following diagram illustrates the proposed experimental pipeline.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Confirmation & Mode of Cell Death cluster_2 Phase 3: Mechanistic Insights A Prepare Cell Culture B Treat cells with this compound (dose-response) A->B C MTT Assay for Cell Viability B->C E LDH Release Assay (Necrosis) B->E F Annexin V/PI Staining (Apoptosis) B->F H Cell Cycle Analysis B->H D Determine IC50 Value C->D D->E Proceed if cytotoxic D->F Proceed if cytotoxic G Flow Cytometry Analysis F->G G->H Investigate cell cycle effects I Flow Cytometry with PI Staining H->I

Figure 1: Experimental workflow for this compound cytotoxicity testing.

Protocols

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[2]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[1]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.[2]

Data Presentation:

This compound (µM)Absorbance (570 nm)% Cell Viability
0 (Control)1.25 ± 0.08100
11.12 ± 0.0689.6
50.88 ± 0.0570.4
100.63 ± 0.0450.4
250.35 ± 0.0328.0
500.15 ± 0.0212.0
Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. This serves as an indicator of compromised cell membrane integrity, a hallmark of necrosis.[3]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes.[4]

  • Assay Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well.[5]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[5]

  • Stop Reaction and Measurement: Add 50 µL of the stop solution to each well.[5] Measure the absorbance at 490 nm using a microplate reader.

  • Controls: Include a background control (medium only), a spontaneous LDH release control (untreated cells), and a maximum LDH release control (cells treated with a lysis buffer).[4]

Data Presentation:

This compound (µM)Absorbance (490 nm)% Cytotoxicity (LDH Release)
0 (Spontaneous)0.15 ± 0.020
10.18 ± 0.033.5
50.25 ± 0.0411.8
100.45 ± 0.0535.3
250.78 ± 0.0674.1
501.05 ± 0.08105.9 (relative to control)
Max Release1.00 ± 0.07100
Annexin V/Propidium Iodide (PI) Apoptosis Assay

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[6] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[7]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the determined time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 200 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Annexin V binding buffer and analyze the cells by flow cytometry within one hour.

Data Presentation:

This compound (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)% Necrotic (Annexin V-/PI+)
0 (Control)95.2 ± 2.12.5 ± 0.51.8 ± 0.30.5 ± 0.1
1070.5 ± 3.515.8 ± 1.210.2 ± 0.93.5 ± 0.4
2545.3 ± 2.828.9 ± 1.822.1 ± 1.53.7 ± 0.5
5015.8 ± 1.935.6 ± 2.240.3 ± 2.58.3 ± 0.7
Cell Cycle Analysis

Cell cycle analysis using propidium iodide staining and flow cytometry is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8] This can reveal if this compound induces cell cycle arrest.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Harvest the cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently and fix for at least 30 minutes at 4°C.[9]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[10]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[10]

  • Analysis: Analyze the DNA content by flow cytometry.[11]

Data Presentation:

This compound (µM)% G0/G1 Phase% S Phase% G2/M Phase
0 (Control)60.5 ± 2.525.3 ± 1.814.2 ± 1.1
1055.8 ± 2.120.1 ± 1.524.1 ± 1.9
2540.2 ± 1.915.5 ± 1.244.3 ± 2.3
5025.7 ± 1.510.3 ± 0.964.0 ± 3.1

Signaling Pathway

Many natural products induce apoptosis through the intrinsic or mitochondrial pathway. The following diagram illustrates a simplified version of this pathway.

G cluster_0 Mitochondrial Apoptosis Pathway A This compound Treatment B ↑ Pro-apoptotic proteins (Bax, Bak) A->B C ↓ Anti-apoptotic proteins (Bcl-2, Bcl-xL) A->C D Mitochondrial Outer Membrane Permeabilization B->D C->D E Cytochrome c Release D->E F Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) E->F G Caspase-9 Activation F->G H Caspase-3 Activation G->H I Apoptosis H->I

Figure 2: Potential signaling pathway for this compound-induced apoptosis.

Conclusion

These application notes provide a robust framework for the initial cytotoxic characterization of this compound. By following these protocols, researchers can obtain quantitative data on cell viability, determine the mode of cell death, and gain insights into the potential mechanisms of action, such as cell cycle arrest and induction of apoptosis. This information is crucial for the further development of this compound as a potential therapeutic agent.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Nidulal

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The emergence of antimicrobial resistance necessitates the development of novel therapeutic agents. "Nidulal" is a hypothetical novel antimicrobial compound under investigation for its potential efficacy against a range of pathogenic bacteria. Accurate and standardized antimicrobial susceptibility testing (AST) is crucial for determining its spectrum of activity, establishing effective dosages, and monitoring for the development of resistance.[1][2] This document provides detailed protocols for two standard AST methods, Broth Microdilution and Kirby-Bauer Disk Diffusion, as recommended by the Clinical and Laboratory Standards Institute (CLSI), and adapted for the evaluation of this compound.[3]

Data Presentation: Efficacy of this compound

Quantitative data from susceptibility testing should be organized for clear interpretation and comparison. The primary metric from broth microdilution is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Quality Control Strains

OrganismATCC® Strain No.This compound MIC Range (µg/mL)
Staphylococcus aureus292130.5 - 2
Escherichia coli259222 - 8
Pseudomonas aeruginosa278538 - 32
Enterococcus faecalis292121 - 4

Table 2: Zone of Inhibition Diameters for this compound against Quality Control Strains (5 µg disk)

OrganismATCC® Strain No.Zone Diameter Range (mm)
Staphylococcus aureus2592322 - 28
Escherichia coli2592218 - 24
Pseudomonas aeruginosa2785314 - 20

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of this compound that inhibits the visible growth of a test organism in a liquid medium.[3][5]

Materials:

  • Sterile 96-well microtiter plates

  • This compound stock solution of known concentration

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial cultures of test organisms (e.g., S. aureus, E. coli)

  • Sterile saline or broth

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a working stock solution of this compound in CAMHB.

    • In a 96-well plate, perform serial two-fold dilutions of the this compound working stock to achieve a range of concentrations. Typically, this involves adding 50 µL of CAMHB to wells 2 through 11, then adding 100 µL of the this compound stock to well 1, and serially transferring 50 µL from well 1 to 2, and so on, discarding the final 50 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (broth only).[6]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which is equivalent to approximately 1-2 x 10⁸ CFU/mL.[7] This can be verified using a spectrophotometer.

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation:

    • Add 50 µL of the final bacterial inoculum to each well (wells 1-11), resulting in a final volume of 100 µL per well. Do not inoculate the sterility control well (well 12).

  • Incubation:

    • Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the organism.[4]

Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test

The Kirby-Bauer method is a qualitative test to determine the sensitivity or resistance of bacteria to this compound by measuring the diameter of the zone of growth inhibition around a drug-impregnated disk.[8][9][10]

Materials:

  • Mueller-Hinton agar (MHA) plates (150 mm)[11]

  • Sterile filter paper disks (6 mm diameter)

  • This compound solution of known concentration (e.g., 5 µg per disk)

  • Bacterial cultures of test organisms

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Forceps

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.[9]

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension, removing excess fluid by pressing it against the inside of the tube.[12]

    • Streak the swab evenly across the entire surface of the MHA plate to create a uniform lawn of bacteria. Rotate the plate approximately 60 degrees and repeat the streaking process two more times to ensure complete coverage.[7][12]

    • Allow the plate to dry for 3-5 minutes.

  • Application of Disks:

    • Using sterile forceps, place a this compound-impregnated disk onto the surface of the inoculated MHA plate.

    • Gently press the disk down to ensure complete contact with the agar.[9]

    • If testing multiple agents, ensure disks are spaced at least 24 mm apart.[10]

  • Incubation:

    • Invert the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters (mm).[11]

    • The zone size is compared to established interpretive criteria (to be determined for this compound based on correlation with MIC data) to classify the organism as susceptible, intermediate, or resistant.

Mandatory Visualization

G cluster_prep Phase 1: Preparation cluster_mic Protocol 1: Broth Microdilution cluster_disk Protocol 2: Disk Diffusion A Select 3-5 Colonies from Agar Plate B Suspend in Saline A->B C Adjust to 0.5 McFarland Standard (~1.5x10^8 CFU/mL) B->C D Dilute Suspension to ~1x10^6 CFU/mL C->D Dilute H Inoculate MHA Plate for Confluent Lawn C->H Swab E Inoculate 96-Well Plate (Final: 5x10^5 CFU/mL) D->E F Incubate 16-20h at 35°C E->F G Determine MIC (Lowest concentration with no growth) F->G I Apply this compound Disk H->I J Incubate 16-20h at 35°C I->J K Measure Zone of Inhibition (mm) J->K

Caption: Experimental workflow for antimicrobial susceptibility testing of this compound.

G cluster_resistance Hypothetical Resistance Pathway to this compound This compound This compound Target Cellular Target (e.g., Enzyme, Ribosome) This compound->Target Binds Efflux Efflux Pump (e.g., NdlA) This compound->Efflux Substrate Inhibition Inhibition of Cellular Process Target->Inhibition Leads to Death Bacterial Cell Death Inhibition->Death Efflux->this compound Expels QS Quorum Sensing (QS) System Regulator Transcriptional Regulator (e.g., NdlR) QS->Regulator Activates Gene ndlA Gene Regulator->Gene Upregulates Gene->Efflux Expresses

Caption: Signaling pathway for hypothetical efflux-mediated resistance to this compound.

References

Application Notes and Protocols: Nidularium procerum Extracts in Natural Product Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nidularium procerum, a plant species from the Bromeliad family, has emerged as a source of bioactive compounds with potential applications in drug discovery.[1][2] Extracts from this plant have demonstrated a range of biological activities, including antioxidant, antitumor, and immunomodulatory effects.[1][2] These properties are attributed to a rich phytochemical profile that includes flavonoids, steroids, lipids, vitamins, and phenolic compounds.[1][2] This document provides an overview of the application of Nidularium procerum extracts in natural product research, including quantitative data on its biological activities and detailed experimental protocols for its study.

Quantitative Biological Data

The biological activity of extracts from Nidularium procerum has been quantified in several studies. The following table summarizes key data points for easy comparison.

Biological ActivityExtract TypeMethodResultReference
Total Phenolic ContentEthanolic-107.3 mg of GAE/100 g[2]
Total Phenolic ContentCold Aqueous-96.82 mg of GAE/100 g[2]
Total Phenolic ContentHot Aqueous-78.57 mg of GAE/100 g[2]
Antioxidant ActivityHot AqueousDPPH ScavengingIC50: 0.18 ± 0.01 g/g DPPH[2]
Antioxidant ActivityAqueous ExtractsABTS Assay18.83 mg of Trolox/g dry weight[2]

Experimental Protocols

Protocol for Preparation of Nidularium procerum Extracts

This protocol describes the general steps for preparing hexanoic, ethanolic, and aqueous extracts from the leaves of Nidularium procerum.

Materials:

  • Dried leaves of in vitro-grown Nidularium procerum

  • Hexane

  • Ethanol

  • Distilled water

  • Shaker

  • Filter paper

  • Rotary evaporator

  • Lyophilizer

Procedure:

  • Grinding: Grind the dried leaves of Nidularium procerum into a fine powder.

  • Hexanoic Extraction:

    • Soak the powdered leaf material in hexane at a 1:10 (w/v) ratio.

    • Agitate the mixture on a shaker for 24 hours at room temperature.

    • Filter the mixture to separate the extract from the plant material.

    • Concentrate the extract using a rotary evaporator.

  • Ethanolic Extraction:

    • Use the residual plant material from the hexanoic extraction.

    • Soak the material in ethanol at a 1:10 (w/v) ratio.

    • Agitate the mixture on a shaker for 24 hours at room temperature.

    • Filter the mixture and concentrate the extract using a rotary evaporator.

  • Aqueous Extraction (Hot and Cold):

    • Divide the residual plant material into two portions.

    • Cold Aqueous Extraction: Soak one portion in distilled water at a 1:10 (w/v) ratio and agitate for 24 hours at room temperature.

    • Hot Aqueous Extraction: Soak the second portion in distilled water at a 1:10 (w/v) ratio and maintain at 80°C for 1 hour.

    • Filter both aqueous mixtures.

    • Freeze-dry the filtrates using a lyophilizer to obtain powdered extracts.

Protocol for MTT Assay for Antitumor Activity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to assess the cytotoxic effects of Nidularium procerum extracts on cancer cell lines, such as the H295R adrenocortical carcinoma cell line.[1]

Materials:

  • H295R cells (or other cancer cell line)

  • DMEM/F12 medium supplemented with 10% fetal bovine serum

  • Nidularium procerum extracts (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed H295R cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the Nidularium procerum extracts and incubate for 24, 48, or 72 hours. Include a vehicle control (solvent only).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol for Immunomodulatory Activity Assessment

This protocol describes assays to evaluate the effect of Nidularium procerum extracts on macrophage function, specifically cell adhesion and phagocytosis, using the RAW 264.7 murine macrophage cell line.[1][2]

Materials:

  • RAW 264.7 cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum

  • Nidularium procerum aqueous extracts

  • Zymosan particles (for phagocytosis assay)

  • Trypan blue

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microscope

Procedure: A. Cell Adhesion Assay:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere for 24 hours.

  • Treat the cells with the aqueous extracts for a specified period.

  • Wash the wells gently with PBS to remove non-adherent cells.

  • Quantify the number of adherent cells by counting under a microscope or using a cell viability assay (e.g., MTT).

B. Phagocytosis Assay:

  • Treat RAW 264.7 cells with the aqueous extracts for 24 hours.

  • Add zymosan particles to the cell culture and incubate for 1 hour to allow for phagocytosis.

  • Wash the cells to remove non-ingested particles.

  • Fix the cells and stain them.

  • Count the number of cells that have ingested zymosan particles and the number of particles per cell using a microscope.

Visualizations

Workflow for Natural Product Drug Discovery from Nidularium procerum

Natural_Product_Workflow cluster_extraction Extraction & Isolation cluster_screening Bioactivity Screening cluster_fractionation Bioassay-Guided Fractionation cluster_purification Compound Identification plant Nidularium procerum (Leaves) extraction Solvent Extraction plant->extraction crude_extract Crude Extract extraction->crude_extract bioassay Biological Assays (e.g., MTT, DPPH) crude_extract->bioassay active_extract Active Extract Identified bioassay->active_extract fractionation Chromatographic Fractionation active_extract->fractionation fractions Fractions fractionation->fractions bioassay2 Bioassay of Fractions fractions->bioassay2 active_fraction Active Fraction bioassay2->active_fraction purification Purification (e.g., HPLC) active_fraction->purification pure_compound Pure Bioactive Compound purification->pure_compound structure_elucidation Structure Elucidation (NMR, MS) pure_compound->structure_elucidation lead_compound Lead Compound structure_elucidation->lead_compound

Caption: Workflow for the discovery of bioactive compounds from Nidularium procerum.

Signaling Pathway (Hypothetical)

As the specific signaling pathways modulated by compounds from Nidularium procerum are not yet fully elucidated, a hypothetical pathway illustrating a potential mechanism of anti-inflammatory action is presented below. This is a generalized representation of the NF-κB signaling pathway, which is a common target for anti-inflammatory natural products.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nfkb Inactive NF-κB Complex cluster_nucleus Nucleus receptor Receptor (e.g., TLR) IKK IKK Complex receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65 p65 IkB->NFkB_p65 Releases NFkB_p50 p50 NFkB_dimer Active NF-κB (p65/p50) NFkB_p65->NFkB_dimer NFkB_p50->NFkB_dimer nidulal Nidularium procerum Compound This compound->IKK Inhibits DNA DNA NFkB_dimer->DNA Binds to cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) DNA->cytokines Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway by a compound from Nidularium procerum.

References

In Vitro Models for Unraveling the Mechanism of Action of Nidulal

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing in vitro models to investigate the mechanism of action of Nidulal, a potential anti-cancer agent. The protocols detailed below are designed to assess this compound's effects on cell viability, apoptosis, cell cycle progression, and its interaction with key signaling pathways, with a focus on the Nodal signaling cascade.

Overview of In Vitro Models in Anti-Cancer Drug Discovery

In vitro assays are fundamental in the initial stages of anti-cancer drug development, offering a controlled environment to elucidate the molecular mechanisms of a compound.[1][2][3] These models, typically utilizing 2D cell cultures, are cost-effective, high-throughput, and crucial for generating preliminary data on a drug's efficacy and mode of action before advancing to more complex in vivo studies.[3][4] The primary goals of these assays are to determine a compound's cytotoxic and anti-proliferative effects, and to identify the cellular pathways it modulates.[1][2]

Assessing Cell Viability and Cytotoxicity

A primary step in characterizing an anti-cancer agent is to determine its effect on cell viability and proliferation.[1][4] Assays such as MTT and XTT are widely used for this purpose.[5][6][7] These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.[5][6][7]

Quantitative Data Summary: Hypothetical IC50 Values for this compound

The half-maximal inhibitory concentration (IC50) is a key metric of a drug's potency. The following table presents hypothetical IC50 values for this compound in various cancer cell lines after 48 hours of treatment.

Cell LineCancer TypeIC50 (µM)
Hs578TBreast Cancer15.2
MCF-7Breast Cancer25.8
U-87 MGGlioblastoma12.5
A549Lung Cancer30.1
HCT116Colon Cancer18.9
Experimental Protocol: MTT Assay for Cell Viability

This protocol is adapted from established methodologies.[5][7]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • 96-well flat-bottom plates

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[6]

Experimental Workflow: Cell Viability Assay

G A Seed cells in 96-well plate B Incubate overnight A->B C Treat with this compound (serial dilutions) B->C D Incubate for 24, 48, or 72 hours C->D E Add MTT reagent D->E F Incubate for 2-4 hours E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for determining cell viability using the MTT assay.

Investigation of Apoptosis Induction

Apoptosis, or programmed cell death, is a common mechanism by which anti-cancer drugs exert their effects.[8][9] Assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry are standard methods to detect and quantify apoptosis.[10][11]

Quantitative Data Summary: Apoptosis Induction by this compound

The following table shows a hypothetical percentage of apoptotic cells in Hs578T breast cancer cells treated with this compound for 48 hours, as determined by Annexin V/PI staining.

TreatmentConcentration (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control02.51.8
This compound1015.75.2
This compound2035.212.6
This compound4055.825.4
Experimental Protocol: Annexin V/PI Staining for Apoptosis

This protocol is based on established methods.[10][11]

Materials:

  • Treated and control cells

  • Phosphate-buffered saline (PBS)

  • 1X Binding Buffer

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Collection: Induce apoptosis using the desired method. Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze by flow cytometry within one hour.

Logical Diagram: Interpreting Annexin V/PI Staining Results```dot

G Q1 Q1 Q2 Q2 Q3 Q3 Q3->Q1 Necrosis Q4 Q4 Q3->Q4 Apoptosis Induction Q4->Q2 Progression

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Elucidating the Role of the Nodal Signaling Pathway

Nodal is a member of the transforming growth factor-beta (TGF-β) superfamily and plays a crucial role in embryonic development. [12][13][14][15]Its re-expression in adult tissues has been linked to the progression of several cancers, including melanoma, breast, and pancreatic cancer. [12][16]The Nodal signaling pathway promotes tumor growth, invasion, and metastasis. [12]Therefore, it represents a promising target for anti-cancer therapies.

Canonical Nodal Signaling Pathway

The canonical Nodal signaling pathway is initiated by the binding of mature Nodal protein to its receptors, Activin-like kinase 4/7 (ALK4/7) and ActRIIB, with the co-receptor Cripto-1. [12][13]This leads to the phosphorylation and activation of Smad2 and Smad3, which then form a complex with Smad4. [13][17]This complex translocates to the nucleus and regulates the transcription of target genes. [13][17]

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound Nodal Nodal This compound->Nodal Inhibits ActRIIB ActRIIB Nodal->ActRIIB Cripto1 Cripto-1 ALK47 ALK4/7 Cripto1->ALK47 Smad23 Smad2/3 ALK47->Smad23 Phosphorylates ActRIIB->ALK47 pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Smad_complex_nuc Smad2/3/4 Complex Smad_complex->Smad_complex_nuc Target_Genes Target Gene Transcription Smad_complex_nuc->Target_Genes Proliferation Proliferation, Invasion, Metastasis Target_Genes->Proliferation

Caption: The canonical Nodal signaling pathway and the putative inhibitory action of this compound.

Experimental Protocol: Western Blotting for Nodal Pathway Proteins

Western blotting is a key technique to analyze the expression levels of specific proteins in a sample, allowing for the investigation of signaling pathway modulation. [18][19] Materials:

  • Cell lysates from treated and control cells

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Smad2, anti-Smad2, anti-Nodal, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Lyse cells and determine protein concentration.

  • SDS-PAGE: Separate proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Expected Results and Interpretation

If this compound inhibits the Nodal signaling pathway, a dose-dependent decrease in the phosphorylation of Smad2 would be expected, while the total Smad2 levels should remain relatively unchanged. A decrease in the expression of Nodal itself might also be observed if this compound affects its upstream regulation. These results, combined with the cell viability, apoptosis, and cell cycle data, would provide strong evidence for this compound's mechanism of action.

References

Developing Stable Formulations of Nidulal for Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Nidulal is a novel investigational compound with significant potential in preclinical research. As with many promising new chemical entities, achieving a stable and effective formulation presents a key challenge for reliable in vitro and in vivo studies. These application notes provide a comprehensive guide to developing stable formulations of this compound, focusing on strategies to address common issues such as poor aqueous solubility and chemical instability. The following sections detail experimental protocols, data presentation guidelines, and visual workflows to aid researchers in this critical phase of drug development.

Physicochemical Characterization of this compound

A thorough understanding of the physicochemical properties of this compound is the foundation for developing a stable formulation. This initial characterization will guide the selection of appropriate formulation strategies.

Table 1: Physicochemical Properties of this compound

ParameterMethodResultImplication for Formulation
Molecular WeightLC-MS450.5 g/mol Standard for small molecule
pKaPotentiometric titration3.5 (acidic), 8.2 (basic)pH adjustment for solubility
LogPHPLC4.2High lipophilicity, poor aqueous solubility
Aqueous SolubilityShake-flask method< 0.1 µg/mL at pH 7.4Requires solubility enhancement
Melting PointDifferential Scanning Calorimetry (DSC)185 °CHigh melting point may indicate 'brick dust' properties
Crystalline FormX-ray Powder Diffraction (XRPD)Crystalline solidPotential for polymorphism

Formulation Strategies for Solubility Enhancement

Given this compound's low aqueous solubility, several strategies can be employed to enhance its dissolution and bioavailability. The choice of strategy will depend on the specific requirements of the research study (e.g., in vitro cell-based assay vs. in vivo animal study).

pH Modification

For ionizable compounds like this compound, adjusting the pH of the formulation can significantly improve solubility.

Protocol 1: pH-Dependent Solubility Assessment

  • Prepare a series of buffers with pH values ranging from 2 to 10.

  • Add an excess of this compound powder to each buffer.

  • Shake the samples at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium.

  • Filter the samples to remove undissolved solid.

  • Analyze the concentration of dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Plot the solubility of this compound as a function of pH.

Table 2: Solubility of this compound at Different pH Values

pHSolubility (µg/mL)
2.05.5
4.01.2
6.00.2
7.4< 0.1
8.00.5
10.08.9
Use of Co-solvents

Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous vehicle.

Protocol 2: Co-solvent Solubility Screening

  • Select a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO).

  • Prepare binary mixtures of each co-solvent with water at various concentrations (e.g., 10%, 20%, 50% v/v).

  • Determine the solubility of this compound in each co-solvent mixture using the shake-flask method described in Protocol 1.

  • Evaluate the physical stability of the resulting solutions by observing for precipitation over time.

Table 3: Solubility of this compound in Common Co-solvent Systems

Co-solvent System (v/v)Solubility (mg/mL)
10% Ethanol in Water0.5
20% Ethanol in Water1.2
10% Propylene Glycol in Water0.8
20% Propylene Glycol in Water1.5
10% PEG 400 in Water1.1
20% PEG 400 in Water2.5
10% DMSO in Water2.0
20% DMSO in Water5.0
Surfactant-based Formulations

Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous media.

Protocol 3: Surfactant Screening for Micellar Solubilization

  • Select a range of non-ionic surfactants (e.g., Polysorbate 80, Cremophor EL).

  • Prepare aqueous solutions of each surfactant at concentrations above their critical micelle concentration (CMC).

  • Determine the solubility of this compound in each surfactant solution using the shake-flask method.

  • Assess the stability of the micellar solutions upon dilution.

Table 4: Solubility of this compound in Surfactant Solutions

Surfactant (Concentration)Solubility (mg/mL)
1% Polysorbate 803.2
5% Polysorbate 8015.8
1% Cremophor EL4.5
5% Cremophor EL22.1

Stability Assessment of this compound Formulations

Once a suitable formulation has been developed, its chemical and physical stability must be evaluated under relevant storage and experimental conditions.

Protocol 4: Short-term Stability Study

  • Prepare the selected this compound formulation.

  • Aliquot the formulation into appropriate containers.

  • Store the samples under various conditions (e.g., 4 °C, room temperature, 40 °C) and protect from light.

  • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw samples and analyze for:

    • This compound concentration (to assess chemical degradation).

    • Appearance (to assess physical stability, e.g., precipitation, color change).

    • Presence of degradation products using a stability-indicating HPLC method.

Table 5: Stability of this compound in 20% PEG 400 / 80% Water

Storage ConditionTime (hours)This compound Concentration (% of initial)Appearance
4 °C0100Clear solution
2499.8Clear solution
7299.5Clear solution
Room Temperature0100Clear solution
2498.2Clear solution
7295.1Clear solution
40 °C0100Clear solution
2492.5Slight yellowing
7285.3Yellow solution

Visualizing Workflows and Pathways

Diagrams are essential tools for visualizing complex processes in formulation development and understanding the biological context of the research compound.

General Workflow for Formulation Development

The following diagram illustrates the logical steps involved in developing a stable formulation for a research compound like this compound.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Optimization & Validation A Physicochemical Characterization B Solubility & Stability Screening A->B C pH Modification B->C D Co-solvents B->D E Surfactants B->E F Formulation Optimization C->F D->F E->F G Stability Testing F->G H Final Formulation for Research G->H G A This compound B Receptor Tyrosine Kinase (RTK) A->B C Downstream Kinase 1 B->C D Downstream Kinase 2 C->D E Transcription Factor D->E F Gene Expression E->F G Cellular Response (e.g., Apoptosis) F->G

Experimental Design for In Vivo Studies of Nidulal in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive framework for designing and executing in vivo studies to evaluate the efficacy, safety, and mechanism of action of Nidulal, a novel investigational agent targeting the Nodal signaling pathway. The Nodal pathway, a member of the Transforming Growth Factor-Beta (TGF-β) superfamily, is a critical regulator of embryonic development and has been implicated in the progression of various cancers by promoting cell plasticity and tumor growth.[1] this compound is hypothesized to inhibit this pathway, offering a potential therapeutic strategy for Nodal-driven malignancies.

Robust in vivo experimental design is paramount for obtaining conclusive and translatable results.[2] This document outlines detailed protocols for preclinical evaluation of this compound in appropriate animal models, data presentation guidelines, and visualizations of the targeted signaling pathway and experimental workflow. The provided methodologies are intended to serve as a foundational guide that can be adapted to specific research questions and institutional guidelines.

Data Presentation

Effective data presentation is crucial for the interpretation and comparison of experimental outcomes. All quantitative data from in vivo studies of this compound should be summarized in clearly structured tables.

Table 1: Animal Model and Dosing Information

ParameterDescription
Animal Model Species, strain, sex, age, and weight of the animals used. Justification for model selection should be provided.
Cell Line (if applicable) For xenograft models, specify the cancer cell line, its origin, and confirmation of Nodal pathway activity.
Housing Conditions Cage type, bedding, environmental enrichment, light/dark cycle, and temperature.
Acclimatization Period Duration of acclimatization before the start of the experiment.
Treatment Groups Vehicle Control, this compound (Low Dose), this compound (Mid Dose), this compound (High Dose), Positive Control (if applicable).
Number of Animals per Group Based on power analysis to ensure statistical significance.
Drug Formulation Vehicle used to dissolve/suspend this compound.
Route of Administration e.g., Oral (gavage), Intraperitoneal (IP), Intravenous (IV), Subcutaneous (SC).[2]
Dosing Regimen Dose levels (in mg/kg), frequency, and duration of treatment.

Table 2: Efficacy Endpoints

EndpointMeasurement MethodFrequency of Measurement
Tumor Volume Caliper measurements (Length x Width²) / 2Twice or three times weekly
Tumor Weight Weighed at the end of the studyEnd of study
Body Weight Digital scaleTwice or three times weekly
Survival Daily monitoringDaily
Biomarkers (Tumor/Plasma) Immunohistochemistry (IHC), Western Blot, ELISA, qPCREnd of study

Table 3: Safety and Toxicity Profile

ParameterAssessment MethodFrequency of Assessment
Clinical Observations Daily monitoring for signs of distress (e.g., changes in posture, activity, grooming).Daily
Complete Blood Count (CBC) Automated hematology analyzerEnd of study
Serum Chemistry Automated clinical chemistry analyzerEnd of study
Histopathology Microscopic examination of major organs (e.g., liver, kidney, spleen, heart, lungs).End of study

Signaling Pathway

The canonical Nodal signaling pathway is initiated by the binding of the mature Nodal ligand to its co-receptor (Cripto-1) and Activin-like kinase (ALK) receptors (ALK4/7 and ActRIIA/B) on the cell surface.[1][3] This leads to the phosphorylation and activation of SMAD2 and SMAD3. The activated SMADs then form a complex with SMAD4, which translocates to the nucleus.[3][4] In the nucleus, this complex acts as a transcription factor, regulating the expression of target genes involved in cell fate determination, proliferation, and invasion.[3] this compound is designed to interrupt this cascade, thereby inhibiting the downstream effects of Nodal signaling.

Nidulal_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Nodal Nodal This compound->Nodal Inhibition Receptor_Complex ALK4/7 & ActRIIA/B Receptor Complex Nodal->Receptor_Complex Binding Cripto-1 Cripto-1 Cripto-1->Receptor_Complex Co-receptor SMAD23 SMAD2/3 Receptor_Complex->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_Complex p-SMAD2/3-SMAD4 Complex pSMAD23->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Target_Genes Target Gene Expression SMAD_Complex->Target_Genes Transcription Regulation

Caption: this compound's proposed mechanism of action via inhibition of the Nodal signaling pathway.

Experimental Workflow

A typical in vivo study to evaluate this compound follows a structured workflow, from initial planning and animal model selection to data analysis and interpretation. This ensures that the study is well-controlled, reproducible, and ethically sound.[2][5] Adherence to guidelines such as PREPARE (Planning Research and Experimental Procedures on Animals) is recommended to enhance the quality of study design and reporting.[6][7]

Experimental_Workflow Start Study Initiation Model_Selection Animal Model Selection & Acclimatization Start->Model_Selection Tumor_Implantation Tumor Cell Implantation (for Xenograft Models) Model_Selection->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization & Grouping Tumor_Growth->Randomization Treatment Treatment Initiation (Vehicle, this compound, Controls) Randomization->Treatment Monitoring In-life Monitoring (Tumor Volume, Body Weight, Clinical Signs) Treatment->Monitoring Endpoint Endpoint Criteria Met Monitoring->Endpoint Necropsy Euthanasia & Necropsy Endpoint->Necropsy Sample_Collection Tumor, Blood & Tissue Collection Necropsy->Sample_Collection Analysis Ex Vivo Analysis (Histology, Biomarkers) Sample_Collection->Analysis Data_Analysis Data Compilation & Statistical Analysis Analysis->Data_Analysis Conclusion Conclusion & Reporting Data_Analysis->Conclusion

Caption: Standard experimental workflow for an in vivo efficacy study of this compound.

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Mouse Model of Cancer

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound.

1. Animal Model and Cell Culture: 1.1. Animals: Use immunodeficient mice (e.g., NOD-SCID or Nu/Nu), aged 6-8 weeks. 1.2. Cell Line: Culture a human cancer cell line with confirmed Nodal pathway activation (e.g., melanoma, pancreatic, or breast cancer cell lines) under standard conditions. 1.3. Cell Preparation: On the day of implantation, harvest cells during their logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium or Matrigel at a concentration of 1 x 10⁷ cells/mL.

2. Tumor Implantation: 2.1. Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation). 2.2. Inject 100 µL of the cell suspension (1 x 10⁶ cells) subcutaneously into the right flank of each mouse. 2.3. Monitor the animals for recovery from anesthesia.

3. Tumor Growth Monitoring and Randomization: 3.1. Allow tumors to grow until they reach a palpable size (e.g., 100-150 mm³). 3.2. Measure tumor volume using digital calipers at least twice a week. 3.3. Once tumors reach the desired size, randomize the animals into treatment groups (n=8-10 per group) to ensure a similar average tumor volume across all groups.

4. Drug Administration: 4.1. Prepare this compound and vehicle solutions fresh daily. 4.2. Administer this compound or vehicle according to the predetermined dosing regimen (e.g., daily oral gavage for 21 days). 4.3. Record the body weight of each animal at least twice a week as a general measure of toxicity.

5. Study Endpoint and Sample Collection: 5.1. The study may be terminated when tumors in the control group reach a predetermined size limit (e.g., 1500-2000 mm³) or at a fixed time point. 5.2. Euthanize the animals using a humane method (e.g., CO₂ asphyxiation followed by cervical dislocation). 5.3. Collect blood via cardiac puncture for CBC and serum chemistry analysis. 5.4. Excise the tumors, measure their final weight, and divide them for different analyses (e.g., snap-freeze in liquid nitrogen for Western blot/qPCR, or fix in 10% neutral buffered formalin for histology). 5.5. Collect major organs for histopathological examination.

Protocol 2: Immunohistochemistry for p-SMAD2

This protocol is for the detection of phosphorylated SMAD2 (p-SMAD2), a key downstream marker of Nodal pathway activation, in tumor tissues.

1. Tissue Preparation: 1.1. Fix tumor samples in 10% neutral buffered formalin for 24-48 hours. 1.2. Process the fixed tissues and embed them in paraffin. 1.3. Cut 4-5 µm sections and mount them on positively charged slides.

2. Staining Procedure: 2.1. Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water. 2.2. Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0). 2.3. Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum. 2.4. Primary Antibody Incubation: Incubate the slides with a validated primary antibody against p-SMAD2 overnight at 4°C. 2.5. Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the signal using a chromogen such as DAB (3,3'-Diaminobenzidine). 2.6. Counterstaining: Counterstain the nuclei with hematoxylin. 2.7. Dehydration and Mounting: Dehydrate the slides through graded ethanol and xylene, and coverslip using a permanent mounting medium.

3. Analysis: 3.1. Scan the slides using a digital slide scanner. 3.2. Quantify the staining intensity and the percentage of positive cells using image analysis software. Compare the levels of p-SMAD2 in this compound-treated groups versus the vehicle control group.

References

Application Notes and Protocols for Nidulal: A Potential Lead Compound for Antibiotic Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents.[1][2] This document provides detailed application notes and protocols for the preliminary evaluation of Nidulal, a novel indole derivative, as a potential lead compound for antibiotic development. This compound has demonstrated promising broad-spectrum antibacterial activity in initial screenings.[3] These guidelines are intended for researchers in microbiology, medicinal chemistry, and pharmacology to facilitate further investigation into its mechanism of action, efficacy, and safety profile.

Introduction to this compound

This compound is a synthetic indole derivative identified through a high-throughput screening campaign for novel antibacterial agents.[4] The indole scaffold is a privileged structure in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[5][6][7][8] Preliminary studies suggest that this compound may exert its antibacterial effect by disrupting bacterial cell membrane integrity and inhibiting essential enzymatic pathways, a multifaceted mechanism that could reduce the likelihood of rapid resistance development.[9][10] These characteristics make this compound an interesting candidate for further preclinical development.

Quantitative Data Summary

The following table summarizes the initial antimicrobial and cytotoxicity data for this compound.

Parameter Test Organism/Cell Line Result Reference Compound Result
MIC (µg/mL) Staphylococcus aureus (ATCC 29213)4Vancomycin1
Escherichia coli (ATCC 25922)8Ciprofloxacin0.5
Pseudomonas aeruginosa (ATCC 27853)16Ciprofloxacin1
MRSA (Clinical Isolate)4Vancomycin1
MBC (µg/mL) Staphylococcus aureus (ATCC 29213)8Vancomycin2
Escherichia coli (ATCC 25922)16Ciprofloxacin1
IC50 (µg/mL) Human Embryonic Kidney (HEK293)> 64Doxorubicin0.5
Human Hepatocellular Carcinoma (HepG2)> 64Doxorubicin1.2

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; IC50: Half-maximal Inhibitory Concentration; MRSA: Methicillin-resistant Staphylococcus aureus.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the broth microdilution method.[11]

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a 0.5 McFarland standard suspension of the test bacteria in sterile saline. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Dilute the bacterial suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Prepare serial two-fold dilutions of this compound in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.

  • Add 100 µL of the diluted bacterial suspension to each well containing the compound dilutions.

  • Include a positive control (bacteria in CAMHB without compound) and a negative control (CAMHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay.

Materials:

  • MIC plate from the previous experiment

  • Tryptic Soy Agar (TSA) plates

Procedure:

  • Following MIC determination, take a 10 µL aliquot from each well showing no visible growth.

  • Spot-plate the aliquot onto a TSA plate.

  • Incubate the TSA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.

Time-Kill Kinetic Assay

This assay provides information on the rate of bactericidal activity.

Materials:

  • This compound

  • Bacterial culture in logarithmic growth phase

  • CAMHB

  • TSA plates

Procedure:

  • Prepare flasks containing CAMHB with this compound at concentrations of 0.5x, 1x, 2x, and 4x the MIC.

  • Inoculate each flask with the test bacterium to a final density of approximately 5 x 10⁵ CFU/mL.

  • Include a growth control flask without the compound.

  • Incubate all flasks at 37°C with shaking.

  • At time points 0, 2, 4, 8, and 24 hours, withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquots in sterile saline and plate onto TSA plates.

  • Incubate the plates and count the colonies to determine the CFU/mL at each time point.

Cytotoxicity Assay

This protocol uses the MTT assay to assess the effect of this compound on mammalian cell viability.[12]

Materials:

  • Mammalian cell lines (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

Procedure:

  • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of this compound in the complete culture medium and add them to the wells.

  • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Visualizations

Proposed Mechanism of Action for this compound

Nidulal_Mechanism cluster_bacterium Bacterial Cell This compound This compound Membrane Cell Membrane This compound->Membrane Disruption Enzyme Essential Enzymes This compound->Enzyme Inhibition Cell_Death Bacterial Cell Death Membrane->Cell_Death Increased Permeability DNA_Rep DNA Replication Enzyme->DNA_Rep Protein_Syn Protein Synthesis Enzyme->Protein_Syn DNA_Rep->Cell_Death Inhibition Protein_Syn->Cell_Death Inhibition

Caption: Proposed dual mechanism of action of this compound.

Experimental Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_workflow Screening Cascade Start Compound Library Primary_Screening Primary Screening (e.g., Agar Well Diffusion) Start->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification MIC_Determination MIC Determination (Broth Microdilution) Hit_Identification->MIC_Determination Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) MIC_Determination->Cytotoxicity_Assay Lead_Selection Lead Compound Selection Cytotoxicity_Assay->Lead_Selection

Caption: A typical workflow for antimicrobial drug discovery.

Logical Relationships in Lead Optimization

Lead_Optimization_Logic Potency High Potency (Low MIC) Lead_Candidate Lead Candidate Potency->Lead_Candidate Selectivity Low Cytotoxicity (High IC50) Selectivity->Lead_Candidate Favorable_PK Good Pharmacokinetics Favorable_PK->Lead_Candidate

Caption: Key criteria for selecting a lead antibiotic candidate.

Discussion and Future Directions

The preliminary data suggest that this compound is a promising starting point for the development of a new class of antibiotics. Its broad-spectrum activity, including against resistant strains, coupled with low in vitro cytotoxicity, warrants further investigation.[3][13] Future studies should focus on elucidating the precise molecular targets of this compound, exploring its in vivo efficacy in animal models of infection, and conducting structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties. The protocols outlined in this document provide a robust framework for the continued evaluation of this compound and other novel antimicrobial candidates.

References

Label-Free Methods for Target Identification of Novel Bioactive Compounds like Nidulal

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The identification of molecular targets is a critical and often challenging step in the discovery and development of new drugs. Traditional methods for target deconvolution frequently rely on the chemical modification of the bioactive small molecule, or "labeling," to facilitate the isolation and identification of its binding partners. However, such modifications can alter the compound's physicochemical properties and biological activity, potentially leading to misleading results. Label-free methods have emerged as powerful alternatives, enabling the identification of protein targets in their native state and within a more physiologically relevant context.

This document provides detailed application notes and protocols for three widely used label-free target identification techniques: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Thermal Proteome Profiling (TPP). These methods are particularly valuable for characterizing the targets of novel bioactive compounds, for which specific molecular probes are not available. The protocols are presented in a generalized format, applicable to a hypothetical novel compound named "Nidulal," and can be adapted for other small molecules of interest.

I. Cellular Thermal Shift Assay (CETSA)

Application Note:

The Cellular Thermal Shift Assay (CETSA) is a biophysical method used to assess the engagement of a compound with its target protein in a cellular environment, including live cells and cell lysates.[1][2] The principle underlying CETSA is that the binding of a ligand, such as this compound, to its target protein stabilizes the protein's structure, resulting in an increased resistance to thermal denaturation.[2] This thermal stabilization can be detected by heating cell lysates or intact cells to a range of temperatures and then quantifying the amount of soluble protein remaining at each temperature. A shift in the melting curve of a protein in the presence of the compound compared to a control (e.g., DMSO) indicates a direct binding interaction. CETSA is a versatile technique that can be used for initial target validation and for determining compound-target engagement in a cellular context.[1][2]

Experimental Protocol:

1. Cell Culture and Treatment:

  • Culture cells of interest to approximately 80% confluency.

  • Treat the cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-3 hours) in a humidified incubator at 37°C with 5% CO2.[3]

2. Cell Harvesting and Lysis:

  • Harvest the cells by trypsinization or scraping.

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in PBS containing a protease inhibitor cocktail.

  • Lyse the cells by repeated freeze-thaw cycles (e.g., three times using liquid nitrogen and a 37°C water bath).

  • Separate the soluble fraction (lysate) from the insoluble debris by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[4]

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

3. Heat Treatment:

  • Aliquot the cell lysate into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.[1]

  • Cool the samples to room temperature for 3 minutes.

4. Separation of Soluble and Aggregated Proteins:

  • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Carefully collect the supernatant containing the soluble proteins.

5. Protein Analysis:

  • Analyze the soluble protein fractions by SDS-PAGE followed by Western blotting using an antibody specific to the protein of interest.

  • Alternatively, for proteome-wide analysis, the samples can be subjected to mass spectrometry (see Thermal Proteome Profiling).

Quantitative Parameters for CETSA:

ParameterTypical Range/Value
Cell Density~80% confluency
This compound Concentration1-100 µM (dose-response recommended)
Incubation Time1-3 hours
Protein Concentration1-5 mg/mL
Temperature Range40-70°C (in 2-5°C increments)
Heating Time3 minutes

CETSA Experimental Workflow:

CETSA_Workflow cluster_cell_prep Cell Preparation cluster_lysis Lysis & Heating cluster_analysis Analysis cell_culture 1. Cell Culture compound_treatment 2. This compound Treatment cell_culture->compound_treatment cell_harvesting 3. Cell Harvesting & Lysis compound_treatment->cell_harvesting heat_treatment 4. Heat Treatment cell_harvesting->heat_treatment centrifugation 5. Centrifugation heat_treatment->centrifugation protein_analysis 6. Protein Analysis (WB/MS) centrifugation->protein_analysis

CETSA Experimental Workflow Diagram.

II. Drug Affinity Responsive Target Stability (DARTS)

Application Note:

Drug Affinity Responsive Target Stability (DARTS) is a label-free method for identifying the protein targets of small molecules.[5][6][7] The underlying principle is that the binding of a small molecule, like this compound, to its target protein can alter the protein's conformation, leading to increased stability and resistance to proteolysis.[5][8] In a typical DARTS experiment, a cell lysate is incubated with the compound of interest, followed by digestion with a protease. The target protein, stabilized by the compound, will be less susceptible to degradation compared to other proteins in the lysate. The differential protein degradation can be visualized by SDS-PAGE and Coomassie staining or identified by mass spectrometry.[6]

Experimental Protocol:

1. Cell Lysate Preparation:

  • Prepare a cell lysate as described in the CETSA protocol (steps 2.1-2.3). Ensure the lysis buffer is compatible with the chosen protease.

2. Compound Incubation:

  • Aliquot the cell lysate into two tubes: one for this compound treatment and one for vehicle control (DMSO).

  • Add this compound or DMSO to the respective tubes and incubate for a specified time (e.g., 1 hour) at room temperature to allow for binding.

3. Protease Digestion:

  • Add a protease (e.g., pronase, thermolysin) to both the this compound-treated and control lysates.[9] The optimal protease concentration and digestion time need to be determined empirically to achieve partial digestion of the total protein content.

  • Incubate the samples for a set time (e.g., 30 minutes) at a specific temperature (e.g., room temperature or 37°C).

4. Stopping the Digestion:

  • Stop the protease digestion by adding a protease inhibitor cocktail or by adding SDS-PAGE loading buffer and heating the samples.

5. Analysis:

  • Analyze the digested protein samples by SDS-PAGE.

  • For initial screening, visualize the protein bands by Coomassie blue or silver staining. Look for protein bands that are present or more intense in the this compound-treated lane compared to the control lane.

  • For target identification, excise the protected protein band from the gel and identify the protein by mass spectrometry (e.g., LC-MS/MS).

  • Alternatively, perform a proteome-wide analysis of the digested samples using quantitative mass spectrometry.

Quantitative Parameters for DARTS:

ParameterTypical Range/Value
Protein Concentration1-10 mg/mL
This compound Concentration1-100 µM (dose-response recommended)
Incubation Time (compound)1 hour
ProteasePronase, Thermolysin
Protease:Protein Ratio1:100 - 1:5000 (w/w) (to be optimized)
Digestion Time15-60 minutes

DARTS Experimental Workflow:

DARTS_Workflow cluster_prep Preparation cluster_digestion Digestion cluster_analysis Analysis cell_lysate 1. Cell Lysate Preparation compound_incubation 2. This compound Incubation cell_lysate->compound_incubation protease_digestion 3. Protease Digestion compound_incubation->protease_digestion stop_digestion 4. Stop Digestion protease_digestion->stop_digestion sds_page 5. SDS-PAGE stop_digestion->sds_page mass_spec 6. Mass Spectrometry sds_page->mass_spec TPP_Workflow cluster_prep Sample Preparation cluster_ms_prep MS Preparation cluster_analysis Data Analysis cell_prep 1. Cell Prep & this compound Treatment heat_treatment 2. Heat Treatment & Fractionation cell_prep->heat_treatment protein_digestion 3. Protein Digestion heat_treatment->protein_digestion peptide_labeling 4. Peptide Labeling (TMT) protein_digestion->peptide_labeling lc_ms 5. LC-MS/MS Analysis peptide_labeling->lc_ms data_analysis 6. Data Analysis & Target ID lc_ms->data_analysis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Nidulal Production from Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the yield of Nidulal from fungal cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which fungal species produces it?

This compound is a sesquiterpenoid, a class of secondary metabolites, produced by the fungus Nidula candida. This fungus belongs to the genus Nidula, commonly known as "bird's nest fungi." Nidula candida also produces other bioactive compounds, including niduloic acid, which exhibits weak cytotoxic and antibiotic activities.

Q2: What is the general biosynthetic pathway for this compound?

While the specific enzymatic steps for this compound biosynthesis have not been fully elucidated, it is understood to follow the general pathway for sesquiterpenoid synthesis in fungi. This pathway begins with the mevalonate (MVA) pathway, which produces the precursor farnesyl pyrophosphate (FPP). A class of enzymes called sesquiterpene synthases (STSs) then catalyzes the cyclization of FPP to form the basic carbon skeleton of this compound. Subsequent modifications by other enzymes, such as cytochrome P450 monooxygenases, lead to the final structure of this compound.

Q3: My Nidula culture is not producing any detectable this compound. What are the initial troubleshooting steps?

Low or no production of this compound can be attributed to several factors. Here are some initial steps to take:

  • Confirm Fungal Identity: Verify the identity of your Nidula candida strain using morphological and molecular techniques (e.g., ITS sequencing).

  • Optimize Culture Medium: The composition of the culture medium is critical. Experiment with different carbon and nitrogen sources, as well as mineral supplements. The OSMAC (One Strain, Many Compounds) approach, where a single strain is grown on various media, can be effective in activating silent biosynthetic gene clusters.

  • Adjust Culture Conditions: Systematically vary physical parameters such as pH, temperature, and aeration/agitation speed. Fungal secondary metabolism is often highly sensitive to these conditions.

  • Check for Contamination: Microbial contamination can inhibit the growth of Nidula candida and its production of secondary metabolites. Regularly check your cultures for any signs of contamination.

Q4: How can I systematically optimize the culture conditions for improved this compound yield?

A systematic approach using experimental design is recommended. A fractional factorial experimental design can help identify the most influential factors with a manageable number of experiments. Key parameters to investigate include:

  • Media Components:

    • Carbon Source: Glucose, sucrose, maltose, etc.

    • Nitrogen Source: Peptone, yeast extract, ammonium sulfate, etc.

    • Precursors: Supplementing the medium with precursors of the mevalonate pathway, such as mevalonic acid or leucine, may enhance the yield of sesquiterpenoids.

  • Physical Parameters:

    • pH: Typically in the range of 5.0-7.0 for fungi.

    • Temperature: Mesophilic fungi usually grow well between 25-30°C.

    • Aeration/Agitation: Crucial for submerged cultures to ensure sufficient oxygen supply.

Troubleshooting Guides

Problem 1: Low Biomass and Poor Growth of Nidula candida
Possible Cause Suggested Solution
Suboptimal Medium Composition - Review the literature for media used for other Nidula or related Basidiomycete species. - Test different carbon-to-nitrogen ratios. - Ensure all essential minerals and vitamins are present.
Inappropriate pH - Measure the initial pH of your medium and monitor it during cultivation. - Buffer the medium or use a pH-controlled fermenter.
Incorrect Temperature - Determine the optimal growth temperature for your specific Nidula candida strain by testing a range of temperatures (e.g., 20°C, 25°C, 30°C).
Insufficient Aeration - For submerged cultures, increase the agitation speed or the aeration rate. - For solid-state fermentation, ensure adequate headspace and gas exchange.
Problem 2: Good Biomass Growth but Low or No this compound Production
Possible Cause Suggested Solution
Repression of Secondary Metabolism - Secondary metabolite production is often triggered by nutrient limitation. Try using a two-stage cultivation process: a growth phase with rich media followed by a production phase with a nutrient-limited medium. - High concentrations of readily metabolizable sugars like glucose can sometimes repress secondary metabolism. Consider using alternative carbon sources or a fed-batch strategy.
Silent Biosynthetic Gene Cluster - The genes for this compound biosynthesis may not be expressed under standard laboratory conditions. - Apply the OSMAC (One Strain, Many Compounds) approach by cultivating Nidula candida on a variety of different media to try and induce gene expression. - Co-cultivation with other microorganisms can sometimes induce the production of secondary metabolites.
Incorrect Timing of Harvest - Secondary metabolite production is often growth-phase dependent. Perform a time-course study to determine the optimal harvest time for maximizing this compound yield.
Degradation of this compound - The produced this compound might be unstable under the cultivation conditions. Analyze samples at different time points to check for degradation. Consider adjusting pH or adding antioxidants.

Data Presentation

Table 1: Example of Media Composition Effects on this compound Production

Note: This is a template table. Researchers should populate it with their experimental data.

Medium ID Carbon Source (g/L) Nitrogen Source (g/L) Biomass (g/L) This compound Yield (mg/L)
M1Glucose (20)Peptone (10)e.g., 15.2e.g., 5.8
M2Sucrose (20)Yeast Extract (10)e.g., 12.5e.g., 8.1
M3Maltose (20)Ammonium Sulfate (5)e.g., 10.1e.g., 3.2
M4Starch (20)Peptone (10)e.g., 18.3e.g., 12.5
Table 2: Example of Physical Parameter Optimization for this compound Production

Note: This is a template table. Researchers should populate it with their experimental data.

Parameter Condition 1 Condition 2 Condition 3 Optimal this compound Yield (mg/L)
pH 5.06.07.0e.g., 9.7 at pH 6.0
Temperature (°C) 202530e.g., 11.2 at 25°C
Agitation (rpm) 100150200e.g., 14.3 at 150 rpm

Experimental Protocols

Protocol 1: General Procedure for Submerged Fermentation of Nidula candida
  • Inoculum Preparation:

    • Grow Nidula candida on a suitable solid medium (e.g., Potato Dextrose Agar - PDA) at 25°C for 7-10 days.

    • Aseptically cut out several mycelial plugs (e.g., 5 mm diameter) from the edge of an actively growing colony.

    • Transfer the mycelial plugs to a seed culture flask containing a liquid medium (e.g., Potato Dextrose Broth - PDB).

    • Incubate the seed culture at 25°C on a rotary shaker at 150 rpm for 3-5 days.

  • Production Culture:

    • Inoculate the production medium with a 5-10% (v/v) of the seed culture.

    • The production medium can be a complex medium (e.g., PDB) or a defined medium with specific carbon and nitrogen sources.

    • Incubate the production culture under the desired conditions of temperature, pH, and agitation.

  • Extraction and Analysis:

    • After the desired incubation period, separate the mycelium from the culture broth by filtration or centrifugation.

    • Extract the mycelium and the culture broth separately with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the extracts, evaporate the solvent, and redissolve the residue in a suitable solvent for analysis (e.g., methanol).

    • Analyze the extract for the presence and quantity of this compound using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Visualizations

Sesquiterpenoid Biosynthesis Pathway cluster_MVA Mevalonate (MVA) Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate->Isopentenyl Pyrophosphate (IPP) Dimethylallyl Pyrophosphate (DMAPP) Dimethylallyl Pyrophosphate (DMAPP) Isopentenyl Pyrophosphate (IPP)->Dimethylallyl Pyrophosphate (DMAPP) Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Dimethylallyl Pyrophosphate (DMAPP)->Farnesyl Pyrophosphate (FPP) Sesquiterpene Synthases (STSs) Sesquiterpene Synthases (STSs) Farnesyl Pyrophosphate (FPP)->Sesquiterpene Synthases (STSs) This compound Backbone This compound Backbone Sesquiterpene Synthases (STSs)->this compound Backbone Modifying Enzymes Modifying Enzymes This compound Backbone->Modifying Enzymes This compound This compound Modifying Enzymes->this compound

Caption: General biosynthetic pathway of this compound.

Experimental Workflow for this compound Yield Optimization Start Start Strain Selection Strain Selection & Maintenance (Nidula candida) Start->Strain Selection Inoculum Development Inoculum Development Strain Selection->Inoculum Development Culture Condition Screening Culture Condition Screening Inoculum Development->Culture Condition Screening Media Optimization Media Component Optimization (OSMAC) Culture Condition Screening->Media Optimization Physical Parameter Optimization Physical Parameter Optimization (pH, Temp, Aeration) Culture Condition Screening->Physical Parameter Optimization Data Analysis Data Analysis Media Optimization->Data Analysis Physical Parameter Optimization->Data Analysis Scale-up Fermentation Scale-up Fermentation Data Analysis->Scale-up Fermentation Optimal Conditions Extraction & Purification Extraction & Purification Scale-up Fermentation->Extraction & Purification This compound This compound Extraction & Purification->this compound

Caption: Workflow for optimizing this compound yield.

Troubleshooting Logic for Low this compound Yield Start Low this compound Yield Check Growth Is Biomass Low? Start->Check Growth Troubleshoot Growth Optimize Growth Conditions: - Medium - pH - Temperature Check Growth->Troubleshoot Growth Yes Check Secondary Metabolism Is Secondary Metabolism Repressed? Check Growth->Check Secondary Metabolism No Troubleshoot Growth->Check Growth Induce Secondary Metabolism Implement Strategies: - Nutrient Limitation - OSMAC Approach - Co-culture Check Secondary Metabolism->Induce Secondary Metabolism Yes Analyze Time Course Perform Time-Course Study Check Secondary Metabolism->Analyze Time Course No Induce Secondary Metabolism->Analyze Time Course Final Product Improved this compound Yield Analyze Time Course->Final Product

Caption: Logic diagram for troubleshooting low yield.

Preventing degradation of Nidulal during storage and experimentation

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guides

This section addresses common problems researchers may face, attributing them to the potential degradation of Nidulal and providing actionable solutions.

Issue: Inconsistent or Lower-than-Expected Efficacy in Assays

If you observe variable results or a significant drop in the bioactivity of this compound, it may be due to compound degradation. Small molecules can be susceptible to several degradation pathways, primarily hydrolysis, oxidation, and photodegradation.[1][2]

Possible Causes & Solutions:

  • Improper Storage: Long-term storage conditions significantly impact the stability of small molecules.[3] Storing this compound as a dry powder at -20°C is generally recommended for long-term stability, potentially for up to three years.[3] For stock solutions, especially in solvents like DMSO which can absorb moisture, it is advisable to aliquot into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]

  • Hydrolytic Degradation: If your experimental buffer is aqueous, this compound may be undergoing hydrolysis, a reaction with water that can cleave labile functional groups like esters or amides.[5][6][7] The rate of hydrolysis is often dependent on pH and temperature.[2]

  • Oxidative Degradation: Exposure to oxygen in the air or from reactive oxygen species in your experimental system can lead to oxidation.[8] This is a common issue, especially for compounds with electron-rich moieties.[9]

  • Photodegradation: Exposure to light, particularly UV, can cause degradation.[10] It is crucial to protect this compound solutions from light during experiments.

Recommended Stability and Storage Conditions for this compound

The following table summarizes the recommended storage conditions and hypothetical stability data for this compound in various formats.

Format Solvent Storage Temp. Recommended Duration Potential Degradation Pathway
Solid PowderN/A-20°CUp to 3 years[3]Minimal
Solid PowderN/A4°CUp to 2 years[4]Minimal
Stock SolutionAnhydrous DMSO-80°CUp to 6 months[4]Hydrolysis (if DMSO absorbs moisture)[3]
Stock SolutionAnhydrous DMSO-20°CUp to 1 month[4]Hydrolysis (if DMSO absorbs moisture)[3]
Working SolutionAqueous Buffer (pH 7.4)4°C< 24 hoursHydrolysis, Oxidation
Working SolutionAqueous Buffer (pH 7.4)Room Temperature< 4 hoursHydrolysis, Oxidation
Experimental Protocol: Forced Degradation Study

To identify the specific cause of degradation, a forced degradation study is recommended. This involves subjecting this compound to various stress conditions to accelerate its breakdown.

Objective: To determine the primary degradation pathway(s) for this compound.

Materials:

  • This compound (solid powder)

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • UV-Vis spectrophotometer or HPLC system with a UV detector

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in an appropriate solvent (e.g., acetonitrile or methanol).

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Thermal Stress: Incubate 1 mL of stock solution at 60°C.

    • Photolytic Stress: Expose 1 mL of stock solution to direct UV light (e.g., 254 nm).

    • Control: Mix 1 mL of stock solution with 1 mL of HPLC-grade water and keep it at 4°C, protected from light.

  • Incubation: Incubate all samples for a defined period (e.g., 24, 48, or 72 hours).

  • Analysis:

    • At each time point, take an aliquot from each condition.

    • Neutralize the acid and base hydrolysis samples.

    • Analyze all samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of degradation products.

  • Interpretation: Compare the degradation profiles. A significant loss of the parent compound in a specific condition indicates susceptibility to that degradation pathway. For example, a rapid decrease in the H₂O₂ sample points to oxidative instability.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl) stock->acid Aliquot base Base Hydrolysis (0.1 M NaOH) stock->base Aliquot oxidation Oxidation (3% H₂O₂) stock->oxidation Aliquot thermal Thermal Stress (60°C) stock->thermal Aliquot photo Photolytic Stress (UV Light) stock->photo Aliquot control Control (4°C, Dark) stock->control Aliquot hplc HPLC Analysis (Quantify Parent & Degradants) acid->hplc Incubate & Sample base->hplc Incubate & Sample oxidation->hplc Incubate & Sample thermal->hplc Incubate & Sample photo->hplc Incubate & Sample control->hplc Incubate & Sample interpret Interpret Results & Identify Degradation Pathway hplc->interpret

Caption: Workflow for a forced degradation study of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

For long-term storage, this compound should be kept as a solid powder in a tightly sealed container at -20°C, protected from light and moisture.[3][11] Under these conditions, the compound is expected to be stable for up to three years.[3]

Q2: I need to make a stock solution. What solvent should I use and how should I store it?

Anhydrous DMSO is a common solvent for preparing stock solutions of small molecules.[3] To minimize moisture absorption, which can lead to hydrolysis, it is best to use a fresh bottle of anhydrous DMSO and prepare aliquots for single use.[3] These aliquots should be stored at -80°C for up to six months or at -20°C for up to one month.[4] Always allow the vial to warm to room temperature before opening to prevent condensation.[12]

Q3: How can I minimize this compound degradation during my cell-based assays?

  • Prepare Fresh: Prepare working solutions of this compound in your cell culture medium immediately before use.

  • Minimize Light Exposure: Perform experimental steps in a darkened room or use amber-colored tubes and plates to protect the compound from light.[10]

  • Control Temperature: Avoid prolonged incubation at 37°C if possible. If long incubation times are necessary, run a parallel control to assess the stability of this compound under your specific assay conditions.

  • Consider Antioxidants: If this compound is prone to oxidation, consider including a mild, cell-compatible antioxidant in your medium, but first, verify that it does not interfere with your assay.[1][13]

Q4: this compound is an inhibitor of the Kinase-X signaling pathway. How would its degradation impact my experimental outcome?

Degradation of this compound would lead to a lower effective concentration of the active inhibitor, resulting in a reduced or complete loss of pathway inhibition. This could be misinterpreted as biological resistance or a lack of effect. The degradation products themselves could also have unintended off-target effects or cytotoxicity, further confounding the results.

The diagram below illustrates the intended action of this compound and the consequence of its degradation.

Signaling_Pathway cluster_pathway Kinase-X Signaling Pathway cluster_intervention Experimental Intervention receptor Receptor kinase_x Kinase-X receptor->kinase_x substrate Substrate kinase_x->substrate response Cellular Response substrate->response This compound This compound (Active) This compound->kinase_x Inhibits degraded Degraded this compound (Inactive) degraded->kinase_x Fails to Inhibit

Caption: Impact of this compound degradation on a target pathway.

References

Technical Support Center: Troubleshooting Inconsistent Results in Nodal Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nodal bioassays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during the study of the Nodal signaling pathway, ensuring more consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that can lead to inconsistent results in Nodal bioassays, such as luciferase reporter assays, Western blotting for phosphorylated Smad2 (pSmad2), and co-immunoprecipitation (Co-IP) of Nodal receptor complexes.

FAQ 1: Why am I seeing high variability between my replicate wells in a Nodal reporter assay?

High variability in reporter assays can stem from several factors, from cell handling to reagent preparation.

  • Cell Health and Confluency: Ensure that cells are healthy, within a consistent passage number, and plated at a uniform density. Over-confluent or stressed cells can respond differently to Nodal stimulation.

  • Transfection Efficiency: Inconsistent transfection efficiency is a major source of variability. It's crucial to optimize the DNA-to-transfection reagent ratio for your specific cell line.[1][2] A mock transfection (without DNA) should be included as a negative control to determine the baseline signal.[1]

  • Pipetting Accuracy: Use calibrated pipettes and consider preparing a master mix of reagents to be distributed across replicate wells to minimize pipetting errors.[2]

  • Reagent Quality: Ensure all reagents, including plasmid DNA, are of high quality and have been stored correctly. Avoid repeated freeze-thaw cycles of sensitive reagents.[2]

  • Normalization: Use a co-transfected control reporter (e.g., Renilla luciferase) to normalize the activity of the experimental reporter (e.g., firefly luciferase) to account for differences in transfection efficiency and cell number.[1][3]

FAQ 2: My Western blot for pSmad2 shows a weak or no signal after Nodal stimulation. What should I do?

A lack of pSmad2 signal can be due to issues with the stimulation, sample preparation, or the Western blotting procedure itself.

  • Stimulation Conditions: Confirm the bioactivity of your recombinant Nodal protein. Nodal requires processing by convertases like Furin or PACE4 to become mature and active.[4][5] Ensure you are using a bioactive form or that your cell system has the necessary convertases.

  • Time Course: The phosphorylation of Smad2 is a transient event. Perform a time-course experiment to determine the optimal stimulation time for your cell type, as the peak of pSmad2 can vary.

  • Lysis Buffer: Use a lysis buffer containing phosphatase inhibitors to prevent the dephosphorylation of Smad2 after cell lysis.

  • Antibody Quality: Verify the specificity and optimal dilution of your primary antibody against pSmad2. Include a positive control, such as cells treated with a known activator of the pathway like Activin A or TGF-β, to ensure the antibody and detection system are working.[6] A total Smad2 blot should be performed as a loading control.[7][8]

  • Protein Loading: Ensure you are loading a sufficient amount of total protein on the gel. Quantify protein concentration before loading.

FAQ 3: I am getting non-specific bands in my pSmad2 Western blot.

Non-specific bands can obscure your results and make interpretation difficult.

  • Blocking: Optimize your blocking conditions. Try different blocking agents (e.g., 5% BSA or non-fat milk in TBST) and increase the blocking time.

  • Antibody Concentration: Titrate your primary and secondary antibodies to find the optimal concentration that maximizes specific signal while minimizing non-specific binding.

  • Washing Steps: Increase the number and duration of wash steps after antibody incubations to remove non-specifically bound antibodies.

  • Positive and Negative Controls: Include appropriate controls. A negative control could be lysate from cells not stimulated with Nodal or treated with a Nodal pathway inhibitor like SB431542.[9][10] This will help you distinguish the specific pSmad2 band from non-specific bands.

FAQ 4: My Co-IP experiment to pull down the Nodal receptor complex is failing or has high background.

Co-IP experiments for membrane-bound receptor complexes can be challenging.

  • Lysis Buffer: Use a mild, non-denaturing lysis buffer to preserve the protein-protein interactions within the receptor complex.[11] Buffers containing harsh detergents like SDS can disrupt these interactions.

  • Antibody Choice: Use an antibody validated for IP that recognizes an epitope of the bait protein that is accessible within the complex.

  • Pre-clearing Lysate: Pre-clear your cell lysate by incubating it with beads before adding the specific antibody. This will reduce non-specific binding of proteins to the beads.

  • Wash Buffer: Optimize the stringency of your wash buffer. A buffer that is too stringent can disrupt the interaction between your bait and prey proteins, while one that is not stringent enough will result in high background.

  • Controls: Include a negative control IP with a non-specific IgG antibody of the same isotype to identify proteins that bind non-specifically to the antibody or beads.

Quantitative Data Summary

The following tables provide examples of quantitative data that can be expected from Nodal bioassays. These values can serve as a benchmark for your own experiments, but it's important to note that optimal concentrations and outcomes can vary between different cell lines and experimental conditions.

Table 1: Nodal/Activin Pathway Modulation of Smad2 Phosphorylation

TreatmentConcentrationDurationFold Change in pSmad2/Total Smad2 (relative to control)Cell TypeReference
Activin A50 ng/mL18 hours~2.0Mouse Embryonic Stem Cells[7][8]
SB-43154210 µM18 hours~0.5Mouse Embryonic Stem Cells[7][8]
Nodal Knockdown (shRNA)--DecreasedMDA-MB-231 breast cancer cells[9]
SB-43154210 µM-DecreasedMDA-MB-231 breast cancer cells[9]

Table 2: Examples of Nodal Pathway Inhibitor Concentrations in Cell-Based Assays

InhibitorTarget(s)Typical Working ConcentrationEffectCell TypeReference
SB-431542ALK4/5/710 µMInhibition of Smad2/3 phosphorylation, induction of differentiationHuman Embryonic Stem Cells[10][12]
LeftyNodal LigandOverexpressionInduction of neural markersHuman Embryonic Stem Cells[12]
SB-505124ALK4/5/7100 µMAltered expression of left-right asymmetry genesAmphioxus embryos[13]

Detailed Experimental Protocols

Protocol 1: Nodal-Responsive Luciferase Reporter Assay

This protocol describes a dual-luciferase reporter assay to measure the transcriptional activity of the Nodal signaling pathway.

  • Cell Seeding: Plate cells (e.g., HEK293T) in a 96-well plate at a density that will ensure they are 70-80% confluent at the time of transfection.

  • Transfection: Co-transfect cells with:

    • A firefly luciferase reporter plasmid containing a Nodal-responsive promoter element (e.g., the Activin Response Element - ARE).

    • A Renilla luciferase control plasmid for normalization.

    • An expression vector for any necessary pathway components your cells may lack (e.g., the Nodal co-receptor Cripto).

  • Incubation: Incubate the cells for 24 hours post-transfection to allow for expression of the reporter genes.

  • Stimulation: Replace the medium with fresh medium containing either recombinant Nodal protein (or another agonist like Activin A) at various concentrations, or a vehicle control. For inhibition studies, pre-incubate cells with inhibitors (e.g., SB431542) before adding the agonist.

  • Lysis: After an appropriate stimulation period (e.g., 18-24 hours), wash the cells once with PBS and then lyse them using a passive lysis buffer.[14]

  • Luminescence Measurement:

    • Transfer the cell lysate to an opaque 96-well plate.

    • Add the firefly luciferase substrate and measure the luminescence using a luminometer.

    • Add the Renilla luciferase substrate (which also quenches the firefly signal) and measure the luminescence again.[15]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of the agonist to generate a dose-response curve.

Protocol 2: Western Blot for Phosphorylated Smad2

This protocol outlines the detection of Nodal-induced Smad2 phosphorylation.

  • Cell Culture and Stimulation: Plate cells to be 80-90% confluent on the day of the experiment. Starve cells in low-serum medium for several hours before stimulation with recombinant Nodal protein for the predetermined optimal time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for at least 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Smad2 (pSmad2) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane as in step 9. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Smad2.[7][8]

Protocol 3: Co-immunoprecipitation of Nodal Receptor Complex

This protocol is for the immunoprecipitation of a tagged Nodal receptor component to identify interacting partners.

  • Cell Transfection and Lysis: Transfect cells with an expression vector for a tagged component of the Nodal receptor complex (e.g., FLAG-tagged ALK4). After 24-48 hours, lyse the cells in a non-denaturing Co-IP lysis buffer containing protease inhibitors.

  • Pre-clearing: Centrifuge the lysate to pellet cellular debris. Add protein A/G beads to the supernatant and incubate for 1 hour at 4°C with gentle rotation to pre-clear the lysate.

  • Immunoprecipitation: Pellet the beads and transfer the supernatant to a new tube. Add an anti-FLAG antibody and incubate overnight at 4°C.

  • Immune Complex Capture: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash them 3-5 times with Co-IP wash buffer.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners (e.g., Cripto, ActRIIB).

Visualizations

Nodal Signaling Pathway

Nodal_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nodal Nodal (immature) Convertases Furin/PACE4 Nodal->Convertases mNodal Nodal (mature) Convertases->mNodal Cleavage ReceptorComplex Type I (ALK4/7) & Type II (ActRIIA/B) Receptors mNodal->ReceptorComplex Binds Lefty Lefty Lefty->mNodal Inhibits Cripto Cripto (Co-receptor) Lefty->Cripto Inhibits Cerberus Cerberus Cerberus->mNodal Inhibits ActiveComplex Active Receptor Complex ReceptorComplex->ActiveComplex Activation Cripto->ReceptorComplex Associates Smad23 Smad2/3 ActiveComplex->Smad23 Phosphorylates pSmad23 pSmad2/3 Smad23->pSmad23 SmadComplex pSmad2/3-Smad4 Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex NucSmadComplex pSmad2/3-Smad4 Complex SmadComplex->NucSmadComplex Translocation FoxH1 FoxH1/Mixer/p53 NucSmadComplex->FoxH1 TargetGenes Target Genes (Nodal, Lefty, Pitx2, etc.) NucSmadComplex->TargetGenes Activates Transcription FoxH1->TargetGenes Co-activates

Caption: Canonical Nodal signaling pathway leading to target gene transcription.

General Experimental Workflow for Nodal Bioassay

Experimental_Workflow start Hypothesis Formulation cell_prep Cell Culture & Seeding start->cell_prep transfection Transfection (if applicable, e.g., reporter assay) cell_prep->transfection treatment Treatment with Nodal Agonist/ Antagonist cell_prep->treatment For non-transfection assays transfection->treatment incubation Incubation treatment->incubation data_collection Data Collection (Luminescence, Lysis, etc.) incubation->data_collection analysis Data Analysis & Normalization data_collection->analysis conclusion Conclusion & Interpretation analysis->conclusion

Caption: A generalized workflow for conducting Nodal cell-based bioassays.

Troubleshooting Logic for Inconsistent Nodal Bioassay Results

Troubleshooting_Workflow start Inconsistent Results Observed check_basics Review Protocol & Basic Checks (Pipetting, Calculations, Reagent Storage) start->check_basics is_reporter Is it a Reporter Assay? check_basics->is_reporter check_transfection Check Transfection Efficiency & Reporter Constructs is_reporter->check_transfection Yes is_western Is it a Western Blot? is_reporter->is_western No check_cells Assess Cell Health & Passage Number check_transfection->check_cells check_antibodies Check Antibody Validity & Stimulation Conditions is_western->check_antibodies Yes is_coip Is it a Co-IP? is_western->is_coip No check_antibodies->check_cells check_buffers Check Lysis/Wash Buffers & Antibody for IP is_coip->check_buffers Yes is_coip->check_cells No check_buffers->check_cells run_controls Run Positive/Negative Controls check_cells->run_controls optimize Systematically Optimize One Variable at a Time run_controls->optimize end Consistent Results Achieved optimize->end

Caption: A logical workflow for troubleshooting inconsistent Nodal bioassay data.

References

Optimizing Nidulal concentration for cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nidulal. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing this compound concentration for cell culture experiments. Find answers to frequently asked questions and troubleshoot common issues to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a new cell line?

For a previously untested cell line, a good starting point is to perform a dose-response experiment with a broad range of this compound concentrations, typically from 1 nM to 10 µM. This will help determine the EC50 (half-maximal effective concentration) and identify the optimal concentration window for your specific experimental goals.

Q2: How long should I incubate my cells with this compound?

The optimal incubation time can vary depending on the cell line and the specific endpoint being measured. For signaling pathway analysis (e.g., Western blotting for phosphorylated proteins), shorter incubation times of 30 minutes to 6 hours are generally sufficient. For long-term assays such as cell viability or apoptosis, incubation times of 24 to 72 hours are common.

Q3: I'm observing high levels of cell death even at low concentrations of this compound. What could be the cause?

High cytotoxicity at low concentrations may indicate that your cell line is particularly sensitive to this compound. It is also possible that the observed cell death is due to off-target effects. Consider performing a cell viability assay, such as an MTT or CellTiter-Glo assay, to quantify cytotoxicity across a range of concentrations.

Q4: Can this compound be used in serum-free media?

Yes, this compound can be used in serum-free media. However, the absence of serum proteins may alter the effective concentration of this compound. It is advisable to re-optimize the concentration of this compound in your specific serum-free media formulation.

Troubleshooting Guide

Issue 1: High variability between replicate wells in my cell viability assay.

  • Possible Cause 1: Uneven cell seeding. Ensure a single-cell suspension and proper mixing before and during cell plating to achieve a uniform cell density across all wells.

  • Possible Cause 2: Edge effects. Evaporation from wells on the outer edges of a microplate can concentrate media components, including this compound. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or water.

  • Possible Cause 3: Incomplete dissolution of this compound. Ensure that the this compound stock solution is fully dissolved and well-mixed before diluting it in culture media.

Issue 2: No significant effect of this compound on my target pathway, even at high concentrations.

  • Possible Cause 1: Cell line resistance. The cell line you are using may not express the target of this compound or may have compensatory signaling pathways. Confirm the expression of the target protein in your cell line.

  • Possible Cause 2: Inactive compound. Verify the integrity and activity of your this compound stock. If possible, test it in a sensitive positive control cell line.

  • Possible Cause 3: Incorrect timing of analysis. The effect of this compound on your target pathway may be transient. Perform a time-course experiment to identify the optimal time point for analysis.

Experimental Protocols & Data

Determining the EC50 of this compound using a Cell Viability Assay

This protocol outlines the steps to determine the half-maximal effective concentration (EC50) of this compound in a cancer cell line using a standard MTT assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • This compound Treatment: Prepare a serial dilution of this compound in culture medium. The final concentrations should range from 0.1 nM to 100 µM. Remove the old medium from the cells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the results as a dose-response curve to calculate the EC50 value.

Table 1: Example Dose-Response Data for this compound in Different Cancer Cell Lines

Cell LineThis compound EC50 (nM)
MCF-750
A549120
HCT11625
PC-3300

Visualizing Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate overnight_incubation Incubate overnight seed_cells->overnight_incubation add_this compound Add this compound to cells overnight_incubation->add_this compound prepare_this compound Prepare this compound serial dilutions prepare_this compound->add_this compound incubate_48h Incubate for 48h add_this compound->incubate_48h add_mtt Add MTT reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ec50 Calculate EC50 read_absorbance->calculate_ec50 G cluster_pathway Luminate Signaling Pathway Luminate_Ligand Luminate Ligand Luminate_Receptor Luminate Receptor Luminate_Ligand->Luminate_Receptor Caspase_Cascade Caspase Cascade Luminate_Receptor->Caspase_Cascade Activates NID1 NID-1 NID1->Caspase_Cascade Inhibits Apoptosis Apoptosis Caspase_Cascade->Apoptosis This compound This compound This compound->NID1 Inhibits

Technical Support Center: Reducing Off-Target Effects of Sunitinib in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

Note on "Nidulal": Initial searches did not yield information on a compound named "this compound." Therefore, this guide uses Sunitinib , a well-characterized multi-kinase inhibitor with known off-target effects, as an exemplary compound to address the core requirements of your request. The principles and methodologies described herein are broadly applicable to other kinase inhibitors.

Sunitinib is an oral multi-targeted receptor tyrosine kinase (RTK) inhibitor that plays a significant role in cancer therapy by targeting various kinases involved in tumor growth and angiogenesis.[1][2][3] Its primary targets include vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[1][4] However, like many kinase inhibitors, Sunitinib can exhibit off-target activity, leading to unintended cellular effects and toxicities that can complicate experimental interpretation.[5][6] This guide provides troubleshooting advice and detailed protocols to help researchers minimize and understand these off-target effects in cellular models.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and known off-target kinases of Sunitinib?

A1: Sunitinib is designed to inhibit multiple receptor tyrosine kinases. Its primary targets are central to angiogenesis and cell proliferation.[4] However, it is also known to inhibit other kinases, which can lead to off-target effects.

  • Primary On-Target Kinases: VEGFR1, VEGFR2, VEGFR3, PDGFRα, PDGFRβ, and KIT.[1][2]

  • Known Off-Target Kinases: Fms-like tyrosine kinase-3 (FLT3), colony-stimulating factor 1 receptor (CSF-1R), glial cell-line derived neurotrophic factor receptor (RET), and AMP-activated protein kinase (AMPK).[1][5][6]

Q2: My cells are showing unexpected toxicity at concentrations that should be specific for VEGFR/PDGFR inhibition. Could this be an off-target effect?

A2: Yes, this is a common issue. Unexpected toxicity can arise from several factors:

  • Inhibition of Pro-Survival Kinases: Off-target inhibition of kinases essential for cell survival, such as AMPK, can lead to cytotoxicity, particularly in sensitive cell lines or under metabolic stress.[6][7]

  • Cell Line Specificity: The expression levels of on- and off-target kinases can vary significantly between cell lines. A concentration that is selective in one cell line may be toxic in another due to higher expression of a sensitive off-target kinase.

  • Compound Purity: Impurities in the Sunitinib batch could contribute to unexpected toxicity. Always ensure you are using a high-purity compound.

Q3: How can I confirm that the observed phenotype in my experiment is due to on-target versus off-target effects?

A3: Differentiating on-target from off-target effects is crucial for accurate data interpretation. Here are several strategies:

  • Use a Structurally Unrelated Inhibitor: Employ another inhibitor with a different chemical scaffold that targets the same primary kinase (e.g., another VEGFR inhibitor). If both compounds produce the same phenotype, it is more likely an on-target effect.

  • Rescue Experiments: If you hypothesize an on-target effect, try to "rescue" the phenotype by activating the downstream signaling pathway. For example, if Sunitinib inhibits a growth pathway, adding a downstream growth factor might reverse the effect.

  • Target Knockdown/Knockout: Use genetic approaches like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the intended target kinase.[8] If the phenotype of target knockdown cells is similar to that of Sunitinib-treated cells, it supports an on-target mechanism.[9]

  • Dose-Response Analysis: A thorough dose-response curve can reveal if the phenotype occurs at concentrations consistent with the IC50 for the on-target kinase or at higher concentrations, suggesting an off-target effect.[10]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with Sunitinib.

Observation Potential Cause Recommended Solution
High cell death at low Sunitinib concentrations. 1. High sensitivity of the cell line. 2. Off-target toxicity (e.g., AMPK inhibition).[6] 3. Solvent (e.g., DMSO) toxicity.1. Perform a detailed dose-response curve to determine the precise IC50 for your cell line. 2. Test for the inhibition of known off-targets like AMPK via Western blot for downstream markers. 3. Ensure the final DMSO concentration is below 0.5% and run a vehicle-only control.[11]
Inconsistent results between experimental replicates. 1. Sunitinib instability or precipitation in media. 2. Pipetting errors or inconsistent cell seeding. 3. Variability in cell health or passage number.1. Prepare fresh Sunitinib dilutions for each experiment. Visually inspect media for precipitation. 2. Calibrate pipettes and ensure a homogenous cell suspension before seeding.[12] 3. Use cells within a consistent, low passage number range and monitor their health.
Activation of an unexpected signaling pathway. 1. Off-target kinase activation. 2. Disruption of a negative feedback loop. 3. Crosstalk between signaling pathways.1. Perform a kinase profiling assay to identify potential off-target interactions. 2. Review the literature for known feedback mechanisms in the pathway of interest. 3. Map the activated pathway and use specific inhibitors for suspected off-targets to confirm their involvement.
Lack of effect on the intended downstream target (e.g., p-ERK). 1. Low concentration of Sunitinib. 2. The target pathway is not active in your cell model. 3. Poor antibody quality for detection.1. Increase the Sunitinib concentration based on a dose-response study. 2. Confirm the basal activity of the target pathway in your untreated cells. 3. Validate your antibodies using positive and negative controls.

Data Presentation

Summarized below is the inhibitory activity of Sunitinib against its primary on-target kinases and key off-targets. This data is essential for designing experiments with appropriate concentrations.

Table 1: In Vitro Inhibitory Potency (IC50) of Sunitinib Against Various Kinases

Kinase TargetIC50 (nM)Target TypeReference(s)
PDGFRβ2On-Target[13]
VEGFR2 (KDR)80On-Target[13]
KITVaries by mutationOn-Target[1][3]
FLT330-250Off-Target[13]
CSF-1RVariesOff-Target[1]
RETVariesOff-Target[1][3]
AMPKDirect InhibitionOff-Target[6][7]

Note: IC50 values can vary depending on the assay conditions, such as ATP concentration.[14]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of Sunitinib on a cellular model.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Sunitinib stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of Sunitinib in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.[11]

  • Treatment: Remove the old medium from the wells and add 100 µL of the Sunitinib dilutions. Include wells with medium and vehicle (DMSO) only as controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: Western Blotting for Phospho-Kinase Analysis

This protocol allows for the assessment of Sunitinib's effect on the phosphorylation status of on- and off-target kinases.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • Sunitinib

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-VEGFR2, anti-VEGFR2, anti-p-AMPK, anti-AMPK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of Sunitinib for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Signaling Pathway Diagram

Sunitinib_Signaling cluster_on_target On-Target Pathways cluster_off_target Off-Target Pathways VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis Promotes PDGFR PDGFR Proliferation Proliferation PDGFR->Proliferation Promotes KIT KIT AMPK AMPK FLT3 FLT3 RET RET Sunitinib Sunitinib Sunitinib->VEGFR Inhibition Sunitinib->PDGFR Inhibition Sunitinib->KIT Inhibition Sunitinib->AMPK Inhibition Sunitinib->FLT3 Inhibition Sunitinib->RET Inhibition

Caption: On- and off-target signaling pathways of Sunitinib.

Experimental Workflow Diagram

Experimental_Workflow start Start: Unexpected Phenotype Observed dose_response 1. Perform Dose-Response (e.g., MTT Assay) start->dose_response on_target_conc Phenotype at On-Target IC50? dose_response->on_target_conc off_target_conc Phenotype at High Concentration? on_target_conc->off_target_conc No confirm_on_target 2. Confirm On-Target Effect (siRNA, Rescue Assay) on_target_conc->confirm_on_target Yes confirm_off_target 3. Identify Off-Target (Kinase Profiling) off_target_conc->confirm_off_target Yes end_on Conclusion: On-Target Effect confirm_on_target->end_on end_off Conclusion: Off-Target Effect confirm_off_target->end_off

Caption: Workflow for troubleshooting unexpected phenotypes.

Troubleshooting Logic Diagram

Troubleshooting_Logic issue Issue: Inconsistent Western Blot Results check_lysate Check Protein Loading Control (e.g., Actin, Tubulin) issue->check_lysate uneven_loading Problem: Uneven Loading check_lysate->uneven_loading Uneven even_loading Loading is Consistent check_lysate->even_loading Even re_quantify Solution: Re-quantify protein and re-run gel uneven_loading->re_quantify check_antibodies Check Antibody Specificity (Positive/Negative Controls) even_loading->check_antibodies bad_antibody Problem: Non-specific Antibody check_antibodies->bad_antibody Fails good_antibody Antibody is Specific check_antibodies->good_antibody Passes order_new_ab Solution: Order a new, validated antibody bad_antibody->order_new_ab check_transfer Check Transfer Efficiency (Ponceau S Stain) good_antibody->check_transfer bad_transfer Problem: Poor Transfer check_transfer->bad_transfer Poor optimize_transfer Solution: Optimize transfer conditions bad_transfer->optimize_transfer

Caption: Logic for troubleshooting Western blot results.

References

Dealing with contamination in Nidula candida cultures for Nidulal production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nidula candida cultures for the production of Nidulal.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of contamination in my Nidula candida culture?

A1: Contamination in your liquid or solid Nidula candida cultures can manifest in several ways. Common indicators include:

  • Unusual Colors: The appearance of green, black, yellow, or pink patches suggests fungal or bacterial contamination.[1][2]

  • Cloudy Media: A sudden increase in the turbidity of your liquid culture often points to bacterial contamination.[3][4]

  • Surface Films or Scum: A slimy or fuzzy layer on the surface of the liquid medium can be a sign of yeast or mold contamination.

  • pH Shift: A rapid change in the color of your pH indicator (e.g., phenol red turning yellow) indicates a drop in pH, often due to bacterial metabolism.[3]

  • Unpleasant Odor: A foul or unusual smell from your culture is a strong indicator of contamination.

  • Microscopic Examination: The presence of small, motile rods (bacteria) or budding yeast cells alongside your Nidula candida mycelium when viewed under a microscope confirms contamination.

Q2: What are the likely sources of contamination in my experiments?

A2: Contamination can be introduced at various stages of your workflow. Potential sources include:

  • Airborne Spores: Fungal and bacterial spores are ubiquitous in the air and can settle into your cultures if proper aseptic technique is not followed.[5]

  • Non-sterile Equipment and Media: Improperly sterilized glassware, pipette tips, and culture media are common sources of contamination.[5]

  • Personal Hygiene: Contaminants can be introduced from the researcher's hands, clothing, or breath.

  • Contaminated Stock Cultures: The original Nidula candida culture may have had a low level of contamination that becomes apparent over time.

  • Laboratory Environment: The incubator, laminar flow hood, and general lab space can harbor contaminants if not regularly cleaned and disinfected.[6]

Q3: Can I salvage a contaminated Nidula candida culture?

A3: Salvaging a contaminated culture is challenging and often not recommended, as the presence of contaminants can affect the growth of Nidula candida and the production of this compound. It is generally best to discard the contaminated culture and start anew with a clean stock. However, for irreplaceable cultures, some rescue techniques can be attempted, such as subculturing a small piece of healthy-looking mycelium onto a new plate containing antifungal or antibacterial agents. Success is not guaranteed, and the rescued culture should be carefully monitored.

Q4: What is the recommended medium for Nidula candida growth and this compound production?

A4: While specific media optimization for this compound production from Nidula candida is not extensively documented in publicly available literature, general fungal culture media can be used as a starting point. Potato Dextrose Agar/Broth (PDA/PDB) and Malt Extract Agar/Broth (MEA/MEB) are commonly used for the cultivation of various fungi.[4] For secondary metabolite production like this compound, media composition, including carbon and nitrogen sources, pH, and trace elements, may need to be systematically optimized.

Troubleshooting Guides

Issue 1: Bacterial Contamination

Symptoms:

  • Cloudy liquid culture.

  • Rapid drop in media pH (yellowing of phenol red indicator).[3]

  • Formation of a slimy film on the culture surface or as sediment.

  • Microscopic observation of small, motile rod-shaped or coccoid cells.

Possible Causes:

  • Inadequate sterilization of media or equipment.

  • Poor aseptic technique during inoculation or sampling.

  • Introduction of bacteria from the air or non-sterile surfaces.

Solutions:

  • Discard and Sterilize: Immediately discard the contaminated culture to prevent cross-contamination.[7] Autoclave all contaminated flasks and materials.[6]

  • Review Aseptic Technique: Ensure all work is performed in a certified laminar flow hood or biosafety cabinet.[5] Minimize the time culture flasks are open.

  • Verify Sterilization Procedures: Check the parameters of your autoclave or dry heat oven to ensure they are reaching the required temperature and duration for sterilization.

  • Incorporate Antibiotics (for prevention): For critical cultures, consider adding a broad-spectrum antibiotic cocktail to the medium. Note that this is a preventive measure and may not eliminate existing contamination.

Issue 2: Fungal (Mold) Contamination

Symptoms:

  • Visible fuzzy or cottony growths, often green, black, or white, on the surface of solid or liquid media.[1]

  • Microscopic observation of filamentous hyphae and spores that are morphologically distinct from Nidula candida.

Possible Causes:

  • Airborne fungal spores entering the culture.

  • Contaminated stock cultures or reagents.

  • Inadequate cleaning of the workspace or incubator.

Solutions:

  • Immediate Disposal: Fungal contamination is difficult to eliminate due to the production of spores that can easily spread. Dispose of the contaminated culture immediately and decontaminate the work area thoroughly.[7]

  • Use of Antifungal Agents: For prevention in future cultures, consider the use of antifungal agents. However, be aware that these may also inhibit the growth of Nidula candida.

  • Improve Environmental Control: Regularly clean and disinfect incubators and work surfaces.[6] Ensure the HEPA filter in your laminar flow hood is certified and functioning correctly.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for Nidula candida in the public domain, the following tables provide generalized parameters for fungal cultures. These should be used as a starting point for optimization.

Table 1: General Sterilization Parameters

MethodTemperaturePressureDurationApplicable to
Autoclaving (Moist Heat)121°C15 psi15-60 minMedia, glassware, liquids
Dry Heat Oven160-180°CN/A2-3 hoursGlassware, metal instruments
FiltrationN/AN/AN/AHeat-sensitive solutions

Table 2: Common Antifungal and Antibacterial Agents (General Use)

AgentTargetTypical Concentration
Penicillin-StreptomycinBacteria50-100 U/mL Penicillin, 50-100 µg/mL Streptomycin
KanamycinBacteria100 µg/mL
Amphotericin BFungi, Yeast0.25-2.5 µg/mL
NystatinFungi, Yeast10-50 µg/mL

Note: The efficacy and optimal concentration of these agents against specific contaminants in Nidula candida cultures must be determined experimentally.

Experimental Protocols

Protocol 1: Aseptic Technique for Subculturing Nidula candida

This protocol outlines the steps for transferring Nidula candida mycelium from an established culture to a fresh medium to minimize the risk of contamination.

  • Preparation:

    • Wipe down the laminar flow hood with 70% ethanol and allow it to run for at least 15 minutes before starting.[5]

    • Sterilize all tools (scalpels, forceps) by autoclaving or flame sterilization.

    • Wear appropriate personal protective equipment (lab coat, gloves).

  • Procedure:

    • Arrange all necessary items (source culture, new media, sterile tools) in the laminar flow hood.

    • Flame the mouth of the source culture vessel before and after opening.

    • Using a sterile scalpel, cut a small piece of mycelium (approximately 5x5 mm) from the edge of an actively growing colony.

    • Transfer the mycelial plug to the center of the fresh agar plate or into the liquid medium.

    • Flame the mouth of the new culture vessel before and after closing.

    • Seal the petri dish with parafilm or secure the cap of the flask.

    • Incubate at the optimal temperature for Nidula candida growth.

Protocol 2: Preparation of Potato Dextrose Agar (PDA)

This protocol describes the preparation of a common fungal growth medium.

  • Composition (per 1 Liter):

    • Potato Infusion: 200 g

    • Dextrose: 20 g

    • Agar: 15 g

    • Distilled Water: to 1 L

  • Procedure:

    • Wash and slice the potatoes (do not peel).

    • Boil the potatoes in 500 mL of distilled water for 30 minutes.

    • Filter the potato infusion through cheesecloth, retaining the liquid. Add distilled water to bring the volume to 1 L.

    • Dissolve the dextrose and agar in the potato infusion.

    • Heat the mixture to boiling to completely dissolve the agar.

    • Dispense the medium into flasks or petri dishes.

    • Sterilize by autoclaving at 121°C and 15 psi for 15 minutes.

Visualizations

Contamination_Troubleshooting_Workflow Start Observe Nidula candida Culture Is_Contaminated Signs of Contamination? Start->Is_Contaminated Identify_Contaminant Identify Contaminant Type (Microscopy, Visual) Is_Contaminated->Identify_Contaminant Yes Healthy Healthy Culture Continue Experiment Is_Contaminated->Healthy No Bacterial Bacterial Contamination Identify_Contaminant->Bacterial Fungal Fungal/Yeast Contamination Identify_Contaminant->Fungal Action_Discard Discard Culture & Decontaminate Workspace Bacterial->Action_Discard Fungal->Action_Discard Review_Protocols Review Aseptic Technique & Sterilization Procedures Action_Discard->Review_Protocols End Start New Culture Review_Protocols->End

Caption: Workflow for troubleshooting contamination in Nidula candida cultures.

Aseptic_Subculturing_Workflow cluster_0 Preparation Phase cluster_1 Transfer Phase cluster_2 Incubation Phase Prep_Workspace 1. Prepare Sterile Workspace (Laminar Flow Hood) Sterilize_Tools 2. Sterilize Tools (Autoclave/Flame) Open_Cultures 3. Open Cultures Aseptically (Flame Mouths) Sterilize_Tools->Open_Cultures Transfer_Mycelium 4. Transfer Mycelial Plug Open_Cultures->Transfer_Mycelium Close_Cultures 5. Close and Seal New Culture Transfer_Mycelium->Close_Cultures Incubate 6. Incubate at Optimal Temperature Close_Cultures->Incubate

Caption: Experimental workflow for the aseptic subculturing of Nidula candida.

References

Technical Support Center: Enhancing the Stability of Nidulal for Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice to ensure the stability of Nidulal throughout long-term experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter with this compound stability during your research.

Question 1: My this compound stock solution appears cloudy or shows precipitation after storage. What should I do?

Answer:

Cloudiness or precipitation in your this compound stock solution can indicate several issues, including poor solubility, compound degradation, or improper storage.

Possible Causes:

  • Solvent Saturation: The concentration of this compound may be too high for the chosen solvent, leading to precipitation over time, especially at lower temperatures.

  • pH Shift: The pH of the solution may have changed, affecting the solubility of this compound.

  • Degradation: this compound may be degrading into less soluble byproducts.

  • Improper Storage: The solution might have been stored at an incorrect temperature.

Recommended Solutions:

  • Verify Solubility: Confirm the recommended solvent and concentration for this compound. You may need to prepare a more diluted stock solution.

  • Adjust pH: Measure the pH of the solution and, if necessary, adjust it using a suitable buffer system. See the "Optimal Buffer and pH Screening Protocol" below.

  • Perform Quality Control: Assess the purity of the solution using techniques like HPLC to check for degradation products.

  • Review Storage Conditions: Ensure the stock solution is stored at the recommended temperature and protected from light.

Below is a workflow to troubleshoot precipitation issues.

G start Precipitation Observed in this compound Stock check_conc Is Concentration Above Solubility Limit? start->check_conc lower_conc Action: Lower Concentration or Use Co-Solvent check_conc->lower_conc Yes check_storage Stored at Correct Temperature? check_conc->check_storage No end Solution Stable lower_conc->end correct_storage Action: Adjust Storage Temperature as Recommended check_storage->correct_storage No check_ph Is pH of Solution Optimal? check_storage->check_ph Yes correct_storage->end run_ph_screen Action: Perform pH Screening (See Protocol) check_ph->run_ph_screen No check_degradation Assess for Degradation (e.g., via HPLC) check_ph->check_degradation Yes run_ph_screen->end check_degradation->end

Caption: Troubleshooting workflow for this compound precipitation.

Question 2: I am observing a progressive loss of this compound's biological activity in my multi-week cell-based assay. How can I mitigate this?

Answer:

A gradual loss of activity suggests that this compound is degrading in the assay medium under incubation conditions. This is a common challenge in long-term studies.

Possible Causes:

  • Hydrolytic Degradation: this compound may be susceptible to hydrolysis in the aqueous environment of the cell culture medium.

  • Oxidative Degradation: Components in the medium or exposure to air could be causing oxidative damage to this compound.

  • Enzymatic Degradation: If using a system with biological components, enzymes could be metabolizing this compound.

  • Adsorption: this compound might be adsorbing to the surface of the culture vessels (e.g., plasticware).

Recommended Solutions:

  • Conduct Forced Degradation Studies: Perform stress testing to understand this compound's vulnerabilities (see protocol below). This will help identify if pH, oxidation, or temperature is the primary cause.

  • Incorporate Antioxidants: If oxidation is suspected, consider adding low concentrations of antioxidants like ascorbic acid or N-acetylcysteine to your medium, ensuring they do not interfere with your assay.

  • Use a Stabilizing Excipient: Screen for excipients that can protect this compound. Common examples include cyclodextrins for enhancing solubility and stability.

  • Replenish this compound: In long-term assays, consider partial media changes to replenish the active this compound at regular intervals.

  • Test Different Plasticware: Use low-adsorption plates or glass vessels if surface binding is a concern.

The following table summarizes hypothetical data from a stability study in a typical cell culture medium.

Time PointThis compound Concentration (% of Initial)Biological Activity (% of Initial)
Day 0100%100%
Day 385%88%
Day 765%68%
Day 1440%42%

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol is designed to identify the degradation pathways of this compound under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Dilute this compound stock in 0.1 M HCl to a final concentration of 100 µg/mL.

    • Base Hydrolysis: Dilute this compound stock in 0.1 M NaOH to a final concentration of 100 µg/mL.

    • Oxidative Degradation: Dilute this compound stock in 3% hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL.

    • Thermal Degradation: Store the stock solution at 60°C.

    • Photodegradation: Expose the stock solution to a calibrated light source (e.g., ICH option 2).

  • Incubation: Incubate all samples for 48 hours. Include a control sample stored at 4°C in the dark.

  • Analysis: At time points 0, 4, 8, 24, and 48 hours, take an aliquot from each condition. Neutralize the acid and base samples. Analyze all samples by a stability-indicating method, such as HPLC-UV, to quantify the remaining percentage of intact this compound.

G cluster_prep Preparation cluster_stress Stress Conditions (Incubate 48h) cluster_analysis Analysis prep_stock Prepare 1 mg/mL This compound Stock acid 0.1 M HCl prep_stock->acid base 0.1 M NaOH prep_stock->base oxide 3% H2O2 prep_stock->oxide thermal 60°C prep_stock->thermal photo Photolysis prep_stock->photo sampling Sample at 0, 4, 8, 24, 48 hours acid->sampling base->sampling oxide->sampling thermal->sampling photo->sampling hplc Analyze via HPLC-UV sampling->hplc results Quantify Remaining % this compound hplc->results

Caption: Workflow for a forced degradation study of this compound.

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for this compound powder and stock solutions? A: this compound powder should be stored at -20°C, protected from light and moisture. Stock solutions in anhydrous solvents like DMSO can typically be stored at -20°C for up to 3 months. Aqueous solutions are less stable and should be prepared fresh.

Q: Can I freeze-thaw my this compound stock solution multiple times? A: It is not recommended. Repeated freeze-thaw cycles can lead to degradation and precipitation. We advise preparing single-use aliquots of your stock solution to maintain its integrity.

Q: My experiment runs for 4 weeks. How can I ensure consistent exposure to active this compound? A: For experiments lasting several weeks, it is best to perform a pilot stability study in your specific assay medium. Based on the results, you may need to replenish the medium containing fresh this compound every 2-3 days to ensure a consistent concentration of the active compound.

Q: What factors can influence this compound's stability in solution? A: The primary factors affecting this compound's stability are pH, temperature, light exposure, and the presence of oxidizing agents. The choice of solvent and any excipients used in the formulation also play a critical role.

The following diagram illustrates the key factors influencing the stability of a research compound like this compound.

G center This compound Stability ph pH center->ph temp Temperature center->temp light Light Exposure center->light oxygen Oxygen / Redox Potential center->oxygen solvent Solvent System center->solvent excipients Excipients center->excipients

Caption: Key factors affecting the stability of this compound.

Technical Support Center: Enhancing Bioactivity of Nodal Pathway Modulators

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for a compound named "Nidulal" did not yield any matching results in the scientific literature. However, due to the phonetic similarity and the prevalence of search results related to the "Nodal" signaling pathway, this technical support center will focus on the chemical modification of small molecule modulators of the Nodal pathway. The information provided is based on the hypothesis that the user is interested in this area.

The Nodal signaling pathway is a crucial component in embryonic development, playing a key role in cell differentiation and axis formation.[1] Its dysregulation is also implicated in various diseases, making it a target for therapeutic intervention. This guide provides researchers with information on chemically modifying small molecules to modulate the Nodal pathway, along with troubleshooting tips and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the general approach to increasing the bioactivity of a small molecule modulator of the Nodal pathway?

A1: Enhancing the bioactivity of a Nodal pathway modulator typically involves medicinal chemistry strategies aimed at improving its pharmacological properties.[2] This can include modifications to increase binding affinity to the target protein, enhance cell permeability, and improve metabolic stability.[2][3] Common approaches include introducing functional groups that can form additional hydrogen bonds or hydrophobic interactions with the target, as well as altering the molecule's overall lipophilicity and polarity.[2]

Q2: What are the key targets for small molecule modulation within the Nodal signaling pathway?

A2: The Nodal signaling pathway involves a cascade of protein interactions that present several potential targets for small molecule intervention. Key targets include the Nodal ligands themselves, their co-receptors like Cripto-1, and downstream signaling proteins such as Smad2/3.[1][4] Small molecules can be designed to either inhibit or activate these targets, depending on the desired therapeutic outcome.

Q3: How can I assess the impact of chemical modifications on the bioactivity of my compound?

A3: The bioactivity of modified compounds can be assessed using a variety of in vitro and in cell-based assays. Initial screening can be done using biochemical assays to measure the binding affinity of the compound to its target protein. Subsequently, cell-based assays using reporter gene systems (e.g., luciferase assays) can quantify the compound's effect on Nodal signaling activity.[4] Further validation can be performed by measuring the expression of downstream target genes of the Nodal pathway.

Q4: What are common challenges encountered when chemically modifying Nodal pathway modulators?

A4: A primary challenge is achieving a balance between increased bioactivity and maintaining favorable drug-like properties, such as solubility and low toxicity.[2] Modifications that enhance binding affinity might inadvertently decrease cell permeability or increase off-target effects. Therefore, a multi-parameter optimization approach is crucial.[2][5] Another challenge is the potential for metabolic instability, where the modified compound is rapidly degraded in biological systems.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Bioactivity of Modified Compound - Loss of key interactions with the target protein. - Poor cell permeability. - Rapid metabolic degradation.- Perform computational docking studies to guide modifications. - Systematically vary lipophilicity and polarity. - Introduce metabolic "soft spots" or blocking groups.
High Off-Target Activity - Lack of specificity of the chemical scaffold. - Interaction with structurally related proteins.- Conduct selectivity profiling against a panel of related targets. - Use structure-based design to introduce modifications that favor binding to the intended target.
Poor Solubility of New Analogs - Increased lipophilicity due to modifications. - High crystal lattice energy.- Introduce polar functional groups (e.g., hydroxyl, amino groups). - Prepare different salt forms of the compound.
Inconsistent Results in Bioassays - Compound instability in assay buffer. - Degradation of the compound under storage conditions.- Assess the chemical stability of the compound under assay conditions. - Store compounds appropriately (e.g., desiccated, protected from light) and prepare fresh solutions for each experiment.

Experimental Protocols

Protocol 1: General Procedure for Chemical Modification (Example: Amide Coupling)

This protocol describes a common chemical modification reaction, the coupling of a carboxylic acid-containing lead compound with an amine to generate a library of amide analogs.

Materials:

  • Carboxylic acid-containing lead compound

  • A diverse library of primary and secondary amines

  • Coupling agents (e.g., HATU, HOBt)

  • Organic base (e.g., DIPEA)

  • Anhydrous DMF

  • Reaction vials, magnetic stirrer, and standard laboratory glassware

  • Purification supplies (e.g., silica gel for chromatography)

Procedure:

  • In a reaction vial, dissolve the carboxylic acid lead compound (1 equivalent) in anhydrous DMF.

  • Add the amine (1.2 equivalents) to the solution.

  • Add the coupling agent HATU (1.2 equivalents) and the base DIPEA (2 equivalents).

  • Stir the reaction mixture at room temperature for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide analog.

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: Nodal Pathway Reporter Gene Assay

This protocol is used to quantify the effect of modified compounds on the activity of the Nodal signaling pathway in cells.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Nodal-responsive luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • Modified compounds dissolved in DMSO

  • Dual-luciferase assay kit

  • Luminometer

Procedure:

  • Seed HEK293T cells in a 96-well plate and allow them to attach overnight.

  • Co-transfect the cells with the Nodal-responsive luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the modified compounds. Include a vehicle control (DMSO) and a positive control (e.g., recombinant Nodal protein).

  • Incubate the cells for another 24 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay kit and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Plot the normalized luciferase activity against the compound concentration to determine the EC50 or IC50 value.

Quantitative Data Summary

The following table provides a hypothetical example of how to present quantitative data for a series of chemically modified compounds targeting the Nodal pathway.

Compound ID Modification Target Binding Affinity (Kd, nM) Cellular Activity (IC50, µM) Solubility (µg/mL)
Lead-001 (Parent Compound)15012.550
Analog-1A Addition of a hydroxyl group1208.275
Analog-1B Addition of a methyl group18015.130
Analog-2A Amide coupling with piperidine955.660
Analog-2B Amide coupling with morpholine1107.185

Visualizations

Nodal_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus Nodal Nodal ActR Activin Receptors (Type I/II) Nodal->ActR Cripto Cripto-1 (Co-receptor) Cripto->ActR Smad23 Smad2/3 ActR->Smad23 pSmad23 p-Smad2/3 Complex p-Smad2/3-Smad4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex TargetGenes Target Gene Expression Complex->TargetGenes Transcription Regulation

Caption: The Nodal signaling pathway is initiated by the binding of Nodal to its receptors, leading to the phosphorylation of Smad2/3 and subsequent gene expression.

Experimental_Workflow Start Lead Compound Identification Modification Chemical Modification (e.g., Amide Coupling) Start->Modification Purification Purification and Characterization Modification->Purification BiochemicalAssay Biochemical Assay (Target Binding) Purification->BiochemicalAssay CellularAssay Cell-Based Assay (Reporter Gene) BiochemicalAssay->CellularAssay DataAnalysis Data Analysis (SAR) CellularAssay->DataAnalysis Optimization Further Optimization DataAnalysis->Optimization Optimization->Modification Iterative Cycle

Caption: An iterative workflow for the chemical modification and bioactivity assessment of small molecule modulators.

References

Minimizing batch-to-batch variability of Nidulal extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize batch-to-batch variability of Nidulal extracts.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in this compound extracts?

A1: Batch-to-batch variability in this compound extracts, like many botanical preparations, stems from a range of factors that can influence the chemical composition and biological activity of the final product.[1][2][3] These sources of variability can be broadly categorized into three main areas:

  • Raw Material Variability: The initial quality and consistency of the raw plant material are critical.[2] Factors include the plant's genetics, the geographical region of cultivation, farming techniques, harvest timing, and post-harvest processing and storage conditions.[1][2][3]

  • Extraction and Processing Inconsistencies: The methods used to extract the active compounds from the raw material significantly impact the final extract's profile.[1] Variations in extraction solvents (e.g., water, ethanol, or a blend), temperature, pressure, and duration can lead to different phytochemical compositions.[1][2]

  • Lack of Standardized Protocols: The absence of universally adopted and rigorously controlled manufacturing protocols can introduce significant variability between different production runs.[1]

Q2: How can we standardize this compound raw material before extraction?

A2: Standardization of the raw material is a crucial first step. This involves a combination of macroscopic, microscopic, and chemical analyses. A recommended approach includes:

  • Botanical Identification: Proper authentication of the plant species is paramount. This can be achieved through macroscopic and microscopic examination, and for higher specificity, DNA barcoding is recommended.[4][5]

  • Phytochemical Profiling: A preliminary chemical analysis of the raw material should be conducted. This can involve techniques like High-Performance Thin-Layer Chromatography (HPTLC) or High-Performance Liquid Chromatography (HPLC) to create a chemical fingerprint and quantify key marker compounds.

  • Control of Foreign Matter and Contaminants: The raw material should be tested for the presence of heavy metals, pesticides, microbial toxins, and other potential contaminants.[4]

Q3: What are the recommended analytical methods for quality control of this compound extracts?

A3: A multi-faceted approach to analytical testing is recommended for robust quality control.[4][6] Combining different techniques provides a more comprehensive understanding of the extract's composition and consistency.

  • Chromatographic Fingerprinting: Techniques like HPLC, Ultra-High-Performance Liquid Chromatography (UHPLC), and Gas Chromatography (GC) are essential for generating a chemical fingerprint of the extract.[3] This fingerprint serves as a reference for comparing different batches.

  • Quantification of Marker Compounds: Where specific active compounds or chemical markers are known, their concentration should be quantified in each batch.[4][6]

  • Spectroscopic Analysis: Methods such as UV-Vis spectroscopy and Mass Spectrometry (MS) can provide additional information about the chemical profile and help in identifying unknown compounds.

  • In Vitro Bioassays: To ensure consistent biological activity, in vitro assays relevant to the intended therapeutic effect of the this compound extract should be performed.

Q4: Is it acceptable to mix different batches of this compound extract to improve consistency?

A4: Mixing batches can be an acceptable practice to improve batch-to-batch consistency, but it must be done under strict guidelines. It is not permissible to mix non-compliant batches to achieve a passable final product.[7] The decision to mix should be justified using chromatographic fingerprints to demonstrate the benefit to the overall consistency of the extract.[7][8]

Troubleshooting Guides

Issue 1: Inconsistent Extraction Yield
Potential Cause Troubleshooting Step Recommended Action
Raw Material Heterogeneity Assess raw material consistency.Pre-process raw material to a uniform particle size. Perform preliminary analysis (e.g., moisture content, marker compound concentration) on a representative sample before extraction.
Solvent Variation Verify solvent composition and ratio.Ensure precise measurement of solvent components for each extraction. Use high-purity solvents to avoid variability from impurities.
Inconsistent Extraction Time/Temperature Monitor and control extraction parameters.Implement automated systems for controlling extraction time and temperature. Maintain detailed batch records of all parameters.
Equipment Malfunction Inspect and calibrate extraction equipment.Regularly service and calibrate all equipment, including pumps, heaters, and condensers.
Issue 2: Variability in Phytochemical Profile (Observed in HPLC/UPLC Fingerprints)
Potential Cause Troubleshooting Step Recommended Action
Shift in Raw Material Source Verify the source and quality of the raw material.Source raw materials from qualified vendors with consistent cultivation and harvesting practices. Request a certificate of analysis for each batch of raw material.
Degradation of Thermally Labile Compounds Evaluate extraction temperature.Optimize the extraction temperature to minimize the degradation of sensitive compounds. Consider non-thermal extraction methods if necessary.
Incomplete Extraction of Certain Compounds Assess solvent polarity and extraction duration.Experiment with different solvent systems to ensure the efficient extraction of the full spectrum of target compounds. Optimize the extraction time to ensure completeness.
Post-Extraction Degradation Review storage and handling conditions.Store the extract in airtight, light-resistant containers at a controlled temperature. Analyze the stability of the extract over time.
Issue 3: Formation of Emulsions During Liquid-Liquid Extraction
Potential Cause Troubleshooting Step Recommended Action
High Agitation Speed Reduce the intensity of mixing.Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize emulsion formation.[9]
Presence of Surfactant-like Compounds Modify the properties of the aqueous phase.Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion (salting out).[9]
Similar Densities of the Two Phases Adjust the temperature.A slight change in temperature can alter the densities of the two phases, potentially aiding in their separation.[10]
Particulate Matter at the Interface Filter the sample before extraction.The presence of fine solid particles can stabilize emulsions. Filtering the initial sample can help prevent this.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Fingerprinting of this compound Extract
  • Sample Preparation:

    • Accurately weigh 100 mg of the dried this compound extract.

    • Dissolve the extract in 10 mL of HPLC-grade methanol.

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Gradient Program:

      • 0-5 min: 95% A, 5% B

      • 5-45 min: Linear gradient to 50% A, 50% B

      • 45-50 min: Linear gradient to 5% A, 95% B

      • 50-55 min: Hold at 5% A, 95% B

      • 55-60 min: Return to initial conditions (95% A, 5% B)

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: Diode Array Detector (DAD) at 254 nm and 280 nm.

    • Column Temperature: 30°C.

  • Data Analysis:

    • Compare the resulting chromatogram (fingerprint) with a reference chromatogram from a standardized batch.

    • Pay attention to the retention times, peak areas, and peak shapes of the major peaks.

    • Use software to calculate the similarity of the fingerprints between batches.

Visualizations

Signaling Pathways

Many natural product extracts exert their biological effects by modulating key cellular signaling pathways. The following diagrams illustrate pathways that are commonly affected and could be relevant to the mechanism of action of this compound extracts.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Extract Keap1 Keap1 This compound->Keap1 ROS Oxidative Stress (ROS) ROS->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE Nrf2_n->ARE Binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription Cytoprotection Cellular Protection Antioxidant_Genes->Cytoprotection

Caption: Nrf2 signaling pathway modulation by this compound extract.

MAPK_NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Stimulus->TLR4 This compound This compound Extract MAPK MAPK (ERK, JNK, p38) This compound->MAPK IKK IKK This compound->IKK TLR4->MAPK TLR4->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Inhibition NFkB_n NF-κB NFkB->NFkB_n Translocation Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_n->Inflammatory_Genes Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Inhibition of MAPK/NF-κB signaling by this compound extract.

Experimental Workflow

QC_Workflow RawMaterial Raw Material Sourcing & Qualification Extraction Standardized Extraction Process RawMaterial->Extraction InProcess In-Process Controls (e.g., yield, solvent residue) Extraction->InProcess FinalExtract Final this compound Extract InProcess->FinalExtract QC_Testing Quality Control Testing FinalExtract->QC_Testing Fingerprinting Chromatographic Fingerprinting (HPLC/UPLC) QC_Testing->Fingerprinting Quantification Marker Compound Quantification QC_Testing->Quantification Bioassay In Vitro Bioassay QC_Testing->Bioassay Decision Compliance with Specifications? Fingerprinting->Decision Quantification->Decision Bioassay->Decision Release Batch Release NoRelease Batch Rejection/ Investigation Decision->Release Yes Decision->NoRelease No

Caption: Quality control workflow for this compound extract production.

References

Addressing resistance development to Nidulal in microbial assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Nidulal and encountering microbial resistance.

General Troubleshooting Guide

Q1: We are observing significant variability in our Minimum Inhibitory Concentration (MIC) or IC50 values for this compound across experiments. What could be the cause?

A1: Inconsistent MIC or IC50 values can stem from several factors. Refer to the following table for potential causes and recommended solutions.

Potential Cause Troubleshooting Steps
Inoculum Preparation Ensure the microbial suspension is homogenous and standardized to the correct density (e.g., 0.5 McFarland standard) for each experiment.
Media Composition Verify that the composition and pH of the growth medium are consistent. Components in the media can sometimes interact with the compound.
Compound Stability Confirm the stability of this compound in the chosen solvent and experimental conditions. Consider performing a stability check of your stock solution.
Incubation Conditions Standardize incubation time, temperature, and atmospheric conditions (e.g., CO2 levels for specific organisms).
Plate Reading Use a consistent method for determining growth inhibition, whether visual or spectrophotometric. Ensure the same endpoint criteria are used across all experiments.

Q2: We have identified colonies growing at this compound concentrations above the established MIC. How should we proceed?

A2: The appearance of colonies above the MIC suggests the development of resistance. The initial steps should be to isolate and characterize these potential mutants.

  • Isolate and Purify: Pick individual colonies and streak them onto fresh agar plates containing the same concentration of this compound to confirm their resistance.

  • Confirm MIC Shift: Perform a standard MIC assay on the isolated colonies to quantify the increase in resistance compared to the parental strain.

  • Assess Stability of Resistance: Grow the resistant isolates in a drug-free medium for several generations and then re-test the MIC to determine if the resistance is stable or transient.

Frequently Asked Questions (FAQs)

Q1: What are the common molecular mechanisms of antimicrobial resistance?

A1: Antimicrobial resistance can arise through various mechanisms that microbes evolve to protect themselves.[1][2][3] These can be broadly categorized as:

  • Target Modification: Alterations in the drug's molecular target can prevent the drug from binding effectively.[4][5]

  • Drug Efflux: Microbes can actively pump the drug out of the cell using efflux pumps.[4][6]

  • Drug Inactivation: The microbe may produce enzymes that chemically modify or degrade the drug.[2]

  • Reduced Permeability: Changes in the cell wall or membrane can limit the drug's ability to enter the cell.[2]

  • Biofilm Formation: Microbes within a biofilm can have increased resistance due to the protective extracellular matrix and altered physiological states.[4]

Q2: How can we determine the frequency of spontaneous resistance to this compound?

A2: The frequency of spontaneous resistance can be determined using a spontaneous mutation frequency assay.[7] This involves exposing a large population of a microbial strain to a selective concentration of this compound (typically 4-8 times the MIC) and quantifying the number of resistant colonies that arise. The mutation frequency is then calculated by dividing the number of resistant colony-forming units (CFUs) by the total number of CFUs in the initial inoculum.[7]

Q3: What is a serial passage or multi-step resistance study, and when should it be performed?

A3: A serial passage study involves repeatedly exposing a microbial population to sub-inhibitory concentrations of an antimicrobial agent over multiple generations.[7] This method is used to understand how resistance might develop over time through the accumulation of multiple mutations. It is particularly useful for predicting the potential for resistance to emerge during prolonged, low-dose exposure to a new drug.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from standard methods for antimicrobial susceptibility testing.[8][9]

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent to create a high-concentration stock solution.

  • Prepare Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix. This creates a 1:2 dilution.

    • Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, down each row. Discard the final 100 µL from the last well.

  • Prepare Inoculum:

    • Grow a fresh culture of the test microbe.

    • Adjust the turbidity of the culture to a 0.5 McFarland standard.

    • Dilute the standardized suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculate Plates: Add 100 µL of the diluted inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microbe.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microbe.

Protocol 2: Spontaneous Mutation Frequency Assay

This protocol is based on methods for assessing single-step resistance development.[7]

  • Prepare a High-Density Inoculum:

    • Grow a large volume of the microbial culture to the late logarithmic or early stationary phase.

    • Concentrate the cells by centrifugation and resuspend them in a small volume of fresh medium to achieve a high cell density (e.g., 10^10 CFU/mL).

  • Determine Total Viable Count:

    • Perform serial dilutions of the high-density inoculum and plate on non-selective agar to determine the total number of viable CFUs.

  • Plate on Selective Media:

    • Spread a known volume of the high-density inoculum onto agar plates containing a selective concentration of this compound (e.g., 4x or 8x the MIC).[7]

  • Incubation: Incubate the plates for a sufficient duration to allow for the growth of resistant colonies.

  • Calculate Mutation Frequency:

    • Count the number of colonies on the selective plates.

    • The mutation frequency is calculated as: (Number of resistant colonies) / (Total number of viable CFUs plated).

Data Presentation

Table 1: Example MIC Data for this compound Against Susceptible and Resistant Strains

Microbial Strain Passage Number This compound MIC (µg/mL) Fold Change in MIC
Parental StrainP02-
Resistant Isolate 1P103216
Resistant Isolate 2P106432

Table 2: Example Data from a Spontaneous Mutation Frequency Assay

Parameter Value
Total Viable Count (CFU/mL)2.5 x 10^10
Volume Plated on Selective Media (mL)0.1
Number of Resistant Colonies5
Calculated Mutation Frequency 2.0 x 10^-9

Visualizations

G cluster_0 Workflow for Investigating this compound Resistance start Observe Resistant Phenotype (e.g., colonies above MIC) isolate Isolate and Purify Resistant Colonies start->isolate confirm_mic Confirm MIC Shift (Broth Microdilution) isolate->confirm_mic assess_stability Assess Stability of Resistance (Passaging without drug) confirm_mic->assess_stability characterize Characterize Mechanism (e.g., WGS, gene expression) assess_stability->characterize end Identify Resistance Mechanism characterize->end

Caption: Workflow for investigating observed resistance to this compound.

G cluster_1 Common Molecular Mechanisms of Antimicrobial Resistance center Antimicrobial Resistance target_mod Target Modification center->target_mod efflux Drug Efflux center->efflux inactivation Drug Inactivation center->inactivation permeability Reduced Permeability center->permeability biofilm Biofilm Formation center->biofilm

Caption: Common molecular mechanisms of microbial drug resistance.

G cluster_2 Troubleshooting Inconsistent MIC Results start Inconsistent MIC/IC50 Results check_inoculum Verify Inoculum Standardization start->check_inoculum check_media Check Media Preparation and pH check_inoculum->check_media check_compound Assess Compound Stability check_media->check_compound check_incubation Standardize Incubation Conditions check_compound->check_incubation check_reading Use Consistent Endpoint Reading check_incubation->check_reading consistent_results Consistent Results Achieved check_reading->consistent_results

Caption: Decision-making flowchart for troubleshooting inconsistent MIC results.

References

Technical Support Center: Optimization of Ultrasound-Assisted Extraction (UAE)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of ultrasound-assisted extraction (UAE) of bioactive compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.

Troubleshooting Guide

This guide addresses common issues encountered during the ultrasound-assisted extraction of compounds like Nidulal and other fungal metabolites.

Problem Potential Cause Recommended Solution
Low Extraction Yield 1. Suboptimal Solvent Choice: The polarity of the solvent may not be suitable for the target compound.[1][2][3] 2. Inadequate Ultrasonic Power: Insufficient power may not effectively disrupt the cell walls.[4][5][6] 3. Incorrect Solid-to-Liquid Ratio: A high solid concentration can hinder solvent penetration and acoustic wave transmission.[2][3] 4. Insufficient Extraction Time: The duration of sonication may not be long enough for complete extraction.[1][4]1. Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, and their aqueous mixtures). Ethanol/water mixtures (e.g., 45-70%) are often effective for moderately polar compounds.[1][3][7][8] 2. Power Optimization: Gradually increase the ultrasonic power or amplitude. Be cautious of excessive power which can lead to degradation.[5][6] Monitor the temperature increase caused by high power.[5] 3. Ratio Adjustment: Optimize the solid-to-liquid ratio. Ratios between 1:10 and 1:60 g/mL are commonly reported as effective.[2][3] 4. Time Course Study: Perform a time-course experiment to determine the optimal extraction time, beyond which no significant increase in yield is observed.[1][4]
Compound Degradation 1. Excessive Temperature: High temperatures generated during sonication can degrade thermolabile compounds.[5][9] 2. Prolonged Sonication Time: Extended exposure to ultrasonic waves can lead to the breakdown of the target analyte.[2][10] 3. High Ultrasonic Power: Intense cavitation can generate free radicals that may degrade sensitive compounds.[6][11]1. Temperature Control: Use a cooling jacket or an ice bath to maintain a constant, low temperature during extraction.[12] Temperatures around 40-50°C are often a good starting point.[5] 2. Minimize Extraction Time: Use the shortest effective extraction time determined from your optimization studies.[2][10] 3. Optimize Power/Amplitude: Use the lowest effective power setting to achieve good yield without causing degradation. Pulse mode operation can also help to dissipate heat and reduce degradation.[7][13]
Inconsistent Results 1. Non-uniform Sample Material: Variation in particle size of the raw material. 2. Fluctuating Ultrasonic Power Output: Inconsistent power delivery from the ultrasonic processor.[13] 3. Uneven Energy Distribution in Ultrasonic Bath: "Hot spots" and "dead zones" can lead to variability.[14][15]1. Standardize Sample Preparation: Grind and sieve the raw material to a uniform and fine particle size to ensure consistent surface area for extraction.[5] 2. Equipment Calibration and Maintenance: Regularly check and calibrate the power output of your ultrasonic equipment.[16] 3. Optimize Sample Placement: For ultrasonic baths, ensure the sample vessel is placed in a consistent location. Consider using a probe-type sonicator for more direct and uniform energy delivery.[10][15]
Foaming of the Solvent 1. Presence of Saponins or Proteins: Certain compounds in the extract can act as surfactants. 2. High Ultrasonic Intensity: Vigorous cavitation can cause excessive aeration and foaming.1. Use Anti-foaming Agents: If compatible with your downstream analysis, add a small amount of a suitable anti-foaming agent. 2. Reduce Power or Use Pulsed Mode: Lower the ultrasonic power or use a pulsed duty cycle to reduce the intensity of cavitation.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to optimize for ultrasound-assisted extraction?

A1: While all parameters are interconnected, the choice of solvent and its concentration is often the most critical starting point as it dictates the solubility of the target compound.[1][2][3] Following solvent selection, ultrasonic power and extraction time are crucial for efficiently disrupting cell structures and maximizing compound release.[4][5][6]

Q2: How do I select the appropriate solvent for extracting a novel compound like this compound?

A2: For a novel compound, start with a solvent polarity screening. Based on the predicted or known structure of this compound (or similar fungal metabolites), you can select a range of solvents. Typically, ethanol and methanol, often mixed with water, are effective for extracting a wide range of bioactive compounds from fungi.[1][2] For instance, ethanol concentrations between 45% and 70% have shown high efficacy for phenolic compounds.[1][7][8]

Q3: Can I use an ultrasonic cleaning bath instead of a probe sonicator?

A3: Yes, an ultrasonic bath can be used, and it is suitable for processing multiple samples simultaneously.[15] However, probe sonicators deliver more concentrated and direct ultrasonic energy to the sample, often resulting in higher efficiency and shorter extraction times.[10][15] Ultrasonic baths can also suffer from uneven energy distribution, leading to lower reproducibility.[14][15]

Q4: What is the effect of temperature on UAE, and should I control it?

A4: Temperature has a dual effect. An increase in temperature can enhance extraction efficiency by increasing solvent diffusivity and compound solubility.[17][18] However, excessive temperatures can lead to the degradation of thermolabile compounds and solvent evaporation.[5][9] Therefore, it is crucial to control the temperature, often by using a cooling system, especially when using high ultrasonic power.[12] Optimal temperatures are typically in the range of 40-60°C for many bioactive compounds.[19]

Q5: How does the solid-to-liquid ratio impact the extraction efficiency?

A5: A lower solid-to-liquid ratio (i.e., more solvent) generally improves extraction yield by increasing the concentration gradient, which enhances mass transfer.[2] However, using an excessively large volume of solvent is not economical and can make downstream processing (e.g., solvent evaporation) more time-consuming. A typical starting point for optimization is a ratio between 1:10 and 1:30 g/mL.[5]

Quantitative Data Summary

The following tables summarize optimal conditions for ultrasound-assisted extraction of various bioactive compounds from different sources, which can serve as a starting point for the optimization of this compound extraction.

Table 1: Optimized UAE Parameters for Phenolic Compounds

Source Material Target Compound Solvent Time (min) Temperature (°C) Power/Amplitude Solid/Liquid Ratio (g/mL) Yield
Phyllanthus urinariaPhenolic Compounds46.5% Ethanol34--1:639.59%
Araticum PeelTotal Phenolic Compounds50% Ethanol5--1:10070.16 mg GAE/g dw
Orange By-ProductTotal Phenolic Compounds45% Ethanol35-90% (110 W)-30.42 mg GAE/g dw
Boletus bicolorPolyphenols42% Ethanol4140-1:3413.69 mg/g
Lipid-Extracted MicroalgaeTotal Phenolic Compounds55.4% Ethanol59.674.4700 W-10.2 mg GAE/g

Table 2: Optimized UAE Parameters for Other Bioactive Compounds

Source Material Target Compound Solvent Time (min) Temperature (°C) Power/Amplitude Solid/Liquid Ratio (g/mL) Yield
Agaricus bisporusErgosterolEthanol15-375 W-671.5 mg/100 g dw
Microalgae Spirulina sp.PhycocyaninEthanol-45- (42 kHz)-15.61%

Experimental Protocols

Protocol 1: General Ultrasound-Assisted Extraction Optimization

  • Sample Preparation:

    • Dry the source material (e.g., fungal biomass) at a controlled temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried material into a fine powder and pass it through a sieve to obtain a uniform particle size.

  • Extraction Procedure (Single Factor Optimization):

    • Solvent Selection: Weigh a fixed amount of the powdered sample (e.g., 1 g) into several extraction vessels. Add a fixed volume of different solvents and aqueous mixtures (e.g., 20 mL of 30%, 50%, 70%, and 90% ethanol).

    • Sonicate each sample under fixed conditions (e.g., 200 W, 25°C, 20 min).

    • Time Optimization: Using the best solvent from the previous step, extract the sample for different durations (e.g., 5, 10, 20, 30, 40 min) while keeping other parameters constant.

    • Power Optimization: Using the optimal solvent and time, vary the ultrasonic power or amplitude (e.g., 100, 200, 300, 400 W) while keeping other parameters constant.

    • Temperature Optimization: Using the optimal solvent, time, and power, perform the extraction at different temperatures (e.g., 25, 40, 55, 70°C).

    • Solid-to-Liquid Ratio Optimization: Vary the sample weight to solvent volume ratio (e.g., 1:10, 1:20, 1:30 g/mL) using the optimized parameters from the previous steps.

  • Post-Extraction Processing:

    • After each extraction, centrifuge the mixture to separate the solid residue from the supernatant.

    • Filter the supernatant through a suitable filter (e.g., 0.45 µm).

    • Analyze the filtrate for the concentration of the target compound using an appropriate analytical method (e.g., HPLC, spectrophotometry).

  • Data Analysis:

    • Plot the yield of the target compound against each of the varied parameters to determine the optimal conditions.

Visualizations

UAE_Workflow cluster_prep 1. Sample Preparation cluster_optimization 2. UAE Parameter Optimization cluster_analysis 3. Analysis cluster_result 4. Outcome Drying Drying of Raw Material Grinding Grinding and Sieving Drying->Grinding Solvent Solvent Selection Grinding->Solvent Time Time Optimization Solvent->Time Power Power Optimization Time->Power Temp Temperature Optimization Power->Temp Ratio Solid/Liquid Ratio Temp->Ratio Centrifugation Centrifugation & Filtration Ratio->Centrifugation Quantification Quantification (e.g., HPLC) Centrifugation->Quantification Optimal Optimal Extraction Conditions Quantification->Optimal

Caption: Workflow for optimizing ultrasound-assisted extraction parameters.

Troubleshooting_Logic cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Corrective Actions cluster_goal Desired Outcome Problem Low Yield or Compound Degradation Solvent Incorrect Solvent/ Concentration Problem->Solvent Power Suboptimal/ Excessive Power Problem->Power Time Incorrect Time Problem->Time Temp Excessive Temperature Problem->Temp Ratio Poor Solid/Liquid Ratio Problem->Ratio ScreenSolvent Screen Solvents Solvent->ScreenSolvent OptimizePower Adjust Power/ Use Pulses Power->OptimizePower OptimizeTime Optimize Duration Time->OptimizeTime ControlTemp Use Cooling Bath Temp->ControlTemp AdjustRatio Adjust Ratio Ratio->AdjustRatio Goal Improved Yield & Compound Integrity ScreenSolvent->Goal OptimizePower->Goal OptimizeTime->Goal ControlTemp->Goal AdjustRatio->Goal

Caption: Logical relationships in troubleshooting common UAE issues.

References

Technical Support Center: Optimizing Nidulal Extraction with Response Surface Methodology (RSM)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Nidulal extraction using Response Surface Methodology (RSM). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions that may arise during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is Response Surface Methodology (RSM) and why is it used for optimizing this compound extraction?

A1: Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes.[1][2][3] In the context of this compound extraction, RSM is used to evaluate the relationships between multiple independent variables (e.g., extraction time, temperature, solvent concentration) and one or more response variables (e.g., this compound yield, purity).[4][5] The primary goal is to identify the optimal conditions that provide the maximum extraction efficiency.[6][7][8][9] This methodology is advantageous as it requires fewer experimental runs compared to traditional single-factor optimization, and it also helps in understanding the interactions between different variables.[1][10]

Q2: Which RSM design should I choose for my this compound extraction experiment: Box-Behnken Design (BBD) or Central Composite Design (CCD)?

A2: Both Box-Behnken Design (BBD) and Central Composite Design (CCD) are popular choices for RSM.[11][12]

  • Box-Behnken Design (BBD): This design is efficient for three or more variables and does not include runs at the extreme corners of the experimental region. This can be advantageous if extreme conditions are expensive or lead to degradation of the target compound.[13]

  • Central Composite Design (CCD): CCD is a very flexible design that can be built upon a factorial design. It includes axial points outside the factorial space, which allows for the estimation of a second-order model.[11][14]

The choice between BBD and CCD often depends on the number of factors being investigated and the specific constraints of your experimental setup. For three to five factors, BBD is often a good choice. For a larger number of factors, a CCD might be more suitable.

Q3: How do I select the appropriate independent variables and their ranges for my experiment?

A3: The selection of independent variables and their ranges is a critical step.[10]

  • Variable Selection: Based on preliminary studies, literature reviews on similar compounds, or prior knowledge, identify the factors that are most likely to influence the extraction of this compound. Common variables include extraction temperature, extraction time, solvent-to-solid ratio, and solvent concentration.[6]

  • Range Selection: The ranges for these variables should be chosen carefully. They should be wide enough to encompass the potential optimum but not so wide as to include conditions that are impractical or could lead to the degradation of this compound. Single-factor experiments can help in determining a narrower, more effective range for each variable before proceeding with the RSM design.[14][15]

Q4: What should I do if my experimental data does not fit the model well?

A4: A poor model fit can be indicated by a low R-squared value, a significant lack-of-fit test, or high residuals.[2]

  • Check for Outliers: Examine your data for any experimental runs that have unusual results. These could be due to errors in measurement or execution.

  • Model Transformation: Consider transforming the response variable (e.g., using a log or square root transformation) to improve the fit.

  • Higher-Order Model: If you are using a linear or two-factor interaction model, a quadratic model might be necessary to capture the curvature in the response surface.[2]

  • Re-evaluate Variables and Ranges: It's possible that the chosen variables or their ranges are not the most influential. You may need to conduct further preliminary studies.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Cause Solution
Incomplete Extraction Increase the extraction time or temperature within the experimental design range. Ensure adequate mixing or agitation during the extraction process.
Degradation of this compound This compound might be sensitive to high temperatures or prolonged extraction times. Evaluate the effect of these variables and consider using a lower range in your RSM design.
Incorrect Solvent The polarity of the solvent may not be optimal for this compound. Conduct preliminary experiments with different solvents to find the most effective one before starting the RSM optimization.
Insufficient Sample Homogenization Ensure the plant material is ground to a uniform and fine powder to maximize the surface area for extraction.[16]

Issue 2: Inconsistent or Non-Reproducible Results

Possible Cause Solution
Variability in Raw Material Ensure that the plant material used for all experimental runs is from the same batch and has been stored under consistent conditions.
Inconsistent Experimental Procedure Strictly adhere to the experimental protocol for each run. Use calibrated equipment and ensure precise measurements of all variables.
Instrumental Fluctuation Calibrate and check the stability of all instruments (e.g., water bath, shaker, analytical balance) before starting the experiments.
Human Error Minimize variations in the experimental technique by having the same person conduct all the experiments if possible.

Issue 3: Formation of Emulsions During Liquid-Liquid Extraction

Possible Cause Solution
High Concentration of Surfactant-like Compounds Gently swirl instead of vigorously shaking the separatory funnel to reduce the formation of emulsions.[17]
Mutual Solubility of Phases Add a saturated salt solution (brine) to increase the ionic strength of the aqueous layer, which can help in breaking the emulsion (salting out).[17]
Particulate Matter Centrifuge the sample before extraction to remove any suspended solids that might stabilize the emulsion.

Data Presentation

Table 1: Experimental Design and Results for this compound Extraction using Box-Behnken Design

RunTemperature (°C)Time (min)Solvent Conc. (%)This compound Yield (mg/g)
150607012.5
260607015.2
350907014.8
460907018.1
550756011.9
660756014.5
750758013.2
860758016.0
955606013.8
1055906016.5
1155608014.9
1255908017.8
1355757019.5
1455757019.8
1555757019.6
1655757019.7
1755757019.5

Table 2: Analysis of Variance (ANOVA) for the Quadratic Model of this compound Extraction

SourceSum of SquaresdfMean SquareF-valuep-value
Model120.45913.3835.68< 0.0001
A-Temp15.21115.2140.560.0002
B-Time25.89125.8969.04< 0.0001
C-Solvent8.4518.4522.530.0015
AB1.2311.233.280.1102
AC0.5610.561.490.2601
BC4.8714.8712.990.0070
-10.23110.2327.280.0008
-15.67115.6741.790.0002
-8.9118.9123.760.0012
Residual2.6370.38
Lack of Fit1.9830.664.060.1052
Pure Error0.6540.16
Cor Total123.0816

Experimental Protocols

Protocol 1: this compound Extraction Optimization using Box-Behnken Design

  • Preparation of Plant Material: Dry the plant material at 40°C for 24 hours and grind it into a fine powder (80-100 mesh). Store the powder in an airtight container at 4°C.

  • Experimental Design: A three-level, three-factor Box-Behnken Design (BBD) is employed to determine the optimal extraction conditions. The independent variables are Temperature (A), Time (B), and Solvent Concentration (C). A total of 17 experimental runs are conducted, including five replicates at the center point to estimate the pure error.

  • Extraction Procedure:

    • For each experimental run, accurately weigh 1.0 g of the powdered plant material and place it in a 50 mL conical flask.

    • Add the specified volume of the solvent (e.g., 20 mL of ethanol at the concentration specified by the BBD).

    • Place the flask in a temperature-controlled water bath shaker set to the temperature specified by the BBD.

    • Conduct the extraction for the time specified by the BBD with constant agitation (e.g., 150 rpm).

  • Sample Analysis:

    • After extraction, filter the mixture through Whatman No. 1 filter paper.

    • Analyze the filtrate for this compound content using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis:

    • The experimental data is analyzed using statistical software (e.g., Design-Expert).

    • A second-order polynomial equation is fitted to the data to describe the relationship between the independent variables and the this compound yield.

    • The significance of the model and the individual terms is evaluated using Analysis of Variance (ANOVA).

    • Three-dimensional response surface plots are generated to visualize the effects of the variables on the response.

    • The optimal extraction conditions are determined by analyzing the response surface plots and using the numerical optimization function of the software.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_rsm Response Surface Methodology cluster_analysis Analysis cluster_optimization Optimization plant_material Plant Material drying Drying (40°C, 24h) plant_material->drying grinding Grinding (80-100 mesh) drying->grinding extraction Extraction (Temp, Time, Solvent Conc.) grinding->extraction bbd Box-Behnken Design (17 runs) bbd->extraction filtration Filtration extraction->filtration hplc HPLC Analysis (this compound Quantification) filtration->hplc data_analysis Statistical Analysis (ANOVA) hplc->data_analysis model Quadratic Model Fitting data_analysis->model optimization Determine Optimal Conditions model->optimization validation Validation Experiment optimization->validation

Caption: Workflow for optimizing this compound extraction using RSM.

Logical_Relationship cluster_factors Independent Variables cluster_responses Response Variable cluster_model RSM Model temp Temperature rsm Y = β₀ + ΣβᵢXᵢ + ΣβᵢᵢXᵢ² + ΣβᵢⱼXᵢXⱼ temp->rsm time Time time->rsm solvent Solvent Concentration solvent->rsm yield This compound Yield optimization Optimization Goal: Maximize this compound Yield yield->optimization rsm->yield

Caption: Relationship between variables and response in RSM.

References

Technical Support Center: Efficient Extraction of Sesquiterpenes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on selecting the optimal solvent for sesquiterpene extraction. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are sesquiterpenes, and why is solvent selection critical for their extraction?

A1: Sesquiterpenes are a class of terpenes composed of three isoprene units, resulting in a 15-carbon backbone (C15)[1][2]. They are secondary metabolites found in many plants and are known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties[3][4]. Proper solvent selection is crucial because the extraction efficiency and the purity of the final product depend heavily on the solvent's ability to dissolve the target sesquiterpenes while leaving undesirable compounds behind. The principle of "like dissolves like" is central; the polarity of the solvent should match the polarity of the target compounds[5].

Q2: What are the most common solvents used for sesquiterpene extraction?

A2: The choice of solvent depends on the specific sesquiterpenes being targeted and the extraction method. Common solvents include:

  • Non-polar solvents: Hexane and petroleum ether are effective for extracting non-polar sesquiterpenes[6][7].

  • Intermediate polarity solvents: Dichloromethane and ethyl acetate are also frequently used[8][9].

  • Polar solvents: Ethanol and methanol are often used, especially for more polar sesquiterpene lactones[10][11]. Ethanol is considered a "green" solvent and is common in the cannabis industry[12][13].

  • Supercritical fluids: Supercritical Carbon Dioxide (SC-CO2) is a versatile solvent whose polarity can be tuned with pressure and temperature, making it excellent for selective extraction[14][15][16].

Q3: How does solvent polarity affect the extraction of different types of sesquiterpenes?

A3: Solvent polarity is a key factor in determining which compounds are extracted from the plant matrix.

  • Non-polar sesquiterpenes are best extracted with non-polar solvents like hexane or supercritical CO2 at low pressures[5][6][16].

  • Sesquiterpene lactones , which contain more polar functional groups, often require more polar solvents like ethanol, methanol, or water for efficient extraction[9][10][11].

  • Using a highly polar solvent like ethanol can result in the co-extraction of other polar compounds, such as chlorophyll and flavonoids, which may require further purification steps[5][13]. A sequential extraction using solvents of increasing polarity (e.g., hexane followed by ethyl acetate, then methanol) can be used to fractionate compounds based on their polarity[6].

Q4: What are the main advantages of modern extraction techniques over traditional ones?

A4: Modern techniques like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) offer significant advantages over traditional methods like maceration or Soxhlet extraction. These benefits include shorter extraction times, reduced solvent and energy consumption, and often higher yields[10][17][18]. For instance, MAE can be over 40 times faster than maceration[17]. SFE, using CO2, is considered a green technology as the solvent is non-toxic and easily removed from the final product[14].

Q5: How can I avoid thermal degradation of sensitive sesquiterpenes during extraction?

A5: Many sesquiterpenes are thermolabile and can degrade at high temperatures, which is a risk with methods like hydrodistillation or Soxhlet extraction[15][19]. To prevent degradation, consider using:

  • Supercritical Fluid Extraction (SFE): This method uses CO2 at relatively low temperatures (e.g., 35-60°C)[14][20].

  • Ultrasound-Assisted Extraction (UAE): This technique can be performed at controlled, lower temperatures[7][21].

  • Solvent extraction at room temperature: Maceration or percolation with an appropriate solvent avoids heat altogether, although it can be time-consuming[22][23].

Troubleshooting Guide

Problem 1: Low or No Yield of Sesquiterpene Extract

Possible Cause Recommended Solution & Explanation
Incorrect Solvent Polarity Sesquiterpenes are generally non-polar to semi-polar. Start with a non-polar solvent like hexane or a 1:1 hexane/acetone mixture[24]. For more polar sesquiterpene lactones, use ethanol or methanol[10][11]. If the polarity is unknown, perform sequential extractions with solvents of increasing polarity[6].
Thermal Degradation The target compounds may be heat-sensitive. Switch to a non-thermal or low-temperature method such as SFE with CO2 (40-60°C)[14], UAE at a controlled temperature, or cold percolation[23]. Hydrodistillation can lead to degradation of some sesquiterpene lactones[19].
Insufficient Extraction Time/Power Modern methods may require optimization. For MAE, an exposure time of around 5-7 minutes at a power of 210-300 W has been shown to be effective[17]. For UAE, extraction times can be as short as 5 minutes but may need to be optimized[10]. Traditional maceration may require overnight soaking[25].
Poor Sample Preparation The particle size of the plant material is critical. Grinding the dried material increases the surface area available for solvent contact, improving extraction efficiency[8]. However, finely powdered material can degrade over time; it is often recommended to use freshly powdered material[25].

Problem 2: Co-extraction of Undesirable Compounds (e.g., Waxes, Chlorophyll)

Possible Cause Recommended Solution & Explanation
Solvent is Too Broad-Spectrum A solvent like ethanol can extract a wide range of polar and non-polar compounds, including pigments and waxes[5][13]. Use a more selective, non-polar solvent like hexane to minimize the extraction of polar impurities.
Need for a Purification Step A single extraction step is often insufficient for achieving high purity. Implement a post-extraction purification process. A common method is liquid-liquid partitioning: suspend the crude extract in water or a methanol/water mixture and then extract with a series of immiscible solvents of increasing polarity (e.g., hexane, then chloroform, then ethyl acetate)[6][9].

Problem 3: Inconsistent Extraction Results Between Batches

Possible Cause Recommended Solution & Explanation
Variability in Plant Material The concentration of secondary metabolites can vary depending on the plant's age, harvest time, and storage conditions. Ensure the plant material is sourced consistently and stored properly (e.g., dried and stored away from light) to minimize variability[26].
Inconsistent Extraction Parameters Precisely control and document all extraction parameters for each run, including sample weight, solvent volume (solid-to-liquid ratio), temperature, time, and power (for MAE/UAE)[12][17].
Degradation of Stored Samples Powdered plant material can be unstable. One study found a 20% loss of total sesquiterpenes after 15-20 days of storing the powdered drug[25]. Use freshly ground material for each extraction to ensure consistency.

Data Presentation: Solvent & Method Comparison

Table 1: Properties of Common Solvents for Sesquiterpene Extraction

SolventRelative Polarity[27]Boiling Point (°C)AdvantagesDisadvantages
n-Hexane 0.00969Excellent for non-polar sesquiterpenes; easy to evaporate.Toxic; poor solvent for polar compounds.
Ethyl Acetate 0.22877Good for semi-polar compounds; less toxic than chlorinated solvents.Can co-extract some impurities; relatively high boiling point.
Acetone 0.35556Good solvating power for a range of compounds.Highly flammable; can be reactive.
Ethanol 0.65478Effective for polar sesquiterpene lactones; considered a "green" solvent[12].Extracts water and highly polar impurities like chlorophyll[13].
Methanol 0.76265Highly effective for polar compounds[11][25].Toxic.
Water 1.000100Green solvent; effective for some hydrophilic sesquiterpene lactones[9].Very high boiling point; poor for non-polar compounds.
Supercritical CO2 Tunable>31.1Green solvent, highly selective, non-toxic, easy to remove[14].High initial equipment cost.

Table 2: Comparison of Sesquiterpene Extraction Method Efficiencies

Extraction MethodPlant SourceSolventKey ParametersYield / ResultReference
Microwave-Assisted (MAE) Inula heleniumEthanol213 W, 7 min, 45:1 mL/mg ratio55 mg/g (Alantolactone)[17]
Supercritical Fluid (SFE) Cichorium intybusCO2 + 10% EtOH350 bar, 40°C, 15 g/min flow53 µg/mg extract (Sesquiterpene Lactones)[14]
Ultrasound-Assisted (UAE) Dolomiaea costus50% Ethanol5 min, 40% amplitudeHigh efficiency, comparable to ultrasonic homogenizer.[10]
Hydrodistillation Calomeria amaranthoidesWaterAtmospheric pressure0.56% recovery of sesquiterpene-rich oil.[19]
Solvent Extraction Loblolly PineHexane:Acetone (1:1)1 hour at 22°COptimal for extracting mono-, sesqui-, and diterpenoids.[24]

Visualized Workflows and Logic Diagrams

Solvent_Selection_Workflow start Start: Raw Plant Material decision1 Target Sesquiterpene Polarity Known? start->decision1 decision2 Target Compound Type decision1->decision2 Yes process1 Perform Sequential Extraction: 1. Non-polar (e.g., Hexane) 2. Medium-polar (e.g., Ethyl Acetate) 3. Polar (e.g., Ethanol) decision1->process1 No process2 Select Non-Polar Solvent (e.g., Hexane, SC-CO2) decision2->process2 Non-Polar (e.g., Caryophyllene) process3 Select Polar Solvent (e.g., Ethanol, Methanol, Water) decision2->process3 Polar (e.g., Sesquiterpene Lactones) end_node Proceed to Extraction & Purification process1->end_node process2->end_node process3->end_node

Caption: Logic diagram for selecting an appropriate extraction solvent.

Troubleshooting_Low_Yield problem Problem: Low Extraction Yield q1 Was a high-temperature method used (e.g., HD, Soxhlet)? problem->q1 s1 Possible thermal degradation. Switch to low-temp method: SFE, UAE, or cold percolation. q1->s1 Yes q2 Does solvent polarity match target compound polarity? q1->q2 No s1->q2 s2 Polarity mismatch. Test solvents with different polarities. (e.g., Hexane for non-polar, EtOH for polar). q2->s2 No q3 Is the plant material finely ground and fresh? q2->q3 Yes s2->q3 s3 Insufficient surface area or degradation. Grind sample just before use. Increase extraction time. q3->s3 No end_node Re-run Optimized Extraction q3->end_node Yes s3->end_node

Caption: Troubleshooting workflow for low sesquiterpene extraction yield.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Sesquiterpene Lactones

This protocol is a general guideline adapted from methodologies for extracting sesquiterpene lactones[10][28].

  • Sample Preparation: Air-dry the plant material (e.g., leaves, roots) at room temperature and grind it into a fine powder (e.g., 20 mesh)[24]. Use the powder immediately to prevent degradation[25].

  • Solvent Addition: Weigh 10 g of the dried powder and place it into a 500 mL flask. Add an appropriate solvent. For sesquiterpene lactones, 50-99% ethanol is often effective[10][28]. A solid-to-liquid ratio of 1:15 to 1:30 (g/mL) is a common starting point[12][17][28].

  • Sonication: Place the flask into an ultrasonic bath or use an ultrasonic probe. Sonicate the mixture for a period ranging from 5 to 30 minutes[10][25]. Maintain a constant temperature (e.g., 30-50°C) as excessive heat can degrade compounds.

  • Separation: After sonication, separate the extract from the solid plant material by vacuum filtration.

  • Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C to obtain the crude extract.

  • Purification (Optional): The crude extract can be further purified using techniques like liquid-liquid partitioning or column chromatography to isolate the target sesquiterpenes[3].

Protocol 2: Supercritical CO2 Extraction (SFE)

This protocol is a general guide based on principles for selective SFE[14][16].

  • Sample Preparation: Dry and grind the plant material to a consistent particle size to ensure even extraction.

  • Loading the Extractor: Load the ground material into the extraction vessel of the SFE system.

  • Setting Parameters:

    • For Non-polar Sesquiterpenes: Set the parameters to a lower pressure and higher temperature (e.g., 130 bar, 60°C) to favor the extraction of more volatile monoterpenes and some sesquiterpenes[16].

    • For More Polar Sesquiterpenes/Lactones: Increase the pressure (e.g., 300-350 bar) and maintain a moderate temperature (40-60°C)[14][20]. The addition of a polar co-solvent, such as 5-10% ethanol, can significantly improve the extraction of more polar compounds[14][20].

  • Extraction: Pump supercritical CO2 (and co-solvent, if used) through the extraction vessel at a constant flow rate.

  • Collection: The extract is separated from the CO2 in a collection vessel as the pressure is reduced, causing the CO2 to return to a gaseous state, which is then recycled. The extract precipitates in the collector.

  • Fractionation: By systematically changing the pressure and temperature during the run, it is possible to selectively extract different classes of compounds in separate fractions.

Protocol 3: Traditional Hydrodistillation

This method is suitable for volatile, heat-stable sesquiterpenes[19][29].

  • Sample Preparation: Use fresh or shade-dried plant material. Chopping or tearing the material is often sufficient; fine grinding is not always necessary[19][30].

  • Apparatus Setup: Place the plant material in a large round-bottom flask connected to a Clevenger-type apparatus.

  • Water Addition: Add deionized water to the flask, ensuring the plant material is fully submerged. A common ratio is 1 g of plant material to 10 mL of water[30][31].

  • Distillation: Heat the flask to boil the water. The steam will pass through the plant material, volatilizing the essential oils containing sesquiterpenes.

  • Condensation and Collection: The steam and oil vapor mixture travels to a condenser, where it cools and returns to a liquid state. The condensate collects in the separator of the Clevenger apparatus. As oil is typically less dense than water, it will form a layer on top, allowing for easy separation.

  • Duration: The distillation process can last from 3 to 6 hours, depending on the plant material[32].

  • Drying: Collect the oil layer and dry it using anhydrous sodium sulfate to remove any residual water. Store the oil in a sealed, dark glass vial in a refrigerator.

References

Technical Support Center: Fuzzy Logic for Optimizing Bioactive Compound Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals applying fuzzy logic to optimize the extraction of bioactive compounds.

Frequently Asked Questions (FAQs)

Q1: What is fuzzy logic and why is it useful for optimizing the extraction of bioactive compounds?

A1: Fuzzy logic is a form of multi-valued logic that allows for reasoning with uncertain or imprecise information, mimicking human decision-making.[1][2] It is particularly useful in optimizing extraction processes because many factors like temperature, time, and solvent concentration are not strictly binary (i.e., "good" or "bad") but have degrees of effectiveness.[3][4] Fuzzy logic can model the complex, non-linear relationships between these extraction parameters and the desired outputs, such as yield and antioxidant activity, to find the optimal conditions.[5]

Q2: What are the essential components of a fuzzy logic system for extraction optimization?

A2: A fuzzy logic system for this purpose typically consists of four main components:

  • Fuzzification: Crisp (numerical) input values from experiments (e.g., temperature in Celsius) are converted into fuzzy sets with linguistic labels (e.g., "Low," "Medium," "High").[4][6]

  • Fuzzy Rule Base: A set of "IF-THEN" rules that describe the relationships between the input and output variables in linguistic terms. These rules are often derived from expert knowledge or experimental data.[4][7]

  • Inference Engine: This component applies the fuzzy rules to the fuzzified inputs to produce a fuzzy output.[4][7]

  • Defuzzification: The fuzzy output is converted back into a single, crisp numerical value that can be used to set experimental parameters (e.g., an optimal extraction time).[4][6]

Q3: What are typical input and output variables for a fuzzy logic model in this context?

A3: Common input variables include extraction parameters that can be controlled, such as:

  • Temperature[3][8]

  • Extraction Time[3][8]

  • Solvent Concentration (e.g., ethanol percentage)[5]

  • Ultrasound or Microwave Power[8][9]

  • Solvent-to-Solid Ratio[10]

Typical output variables are the desired outcomes of the extraction, such as:

  • Extraction Yield[8][9]

  • Total Phenolic Content (TPC)[8][9]

  • Total Flavonoid Content (TFC)[8][9]

  • Antioxidant Activity (e.g., DPPH radical scavenging activity)[8][9]

Troubleshooting Guide

Q1: My fuzzy logic model's predictions do not align with my experimental results. What are the likely causes and how can I fix this?

A1: Discrepancies between model predictions and experimental outcomes can arise from several issues:

  • Inaccurate or Incomplete Rule Base: The "IF-THEN" rules may not accurately capture the complexity of the extraction process.

    • Solution: Re-evaluate the rules with a domain expert. If possible, use machine learning algorithms on a larger dataset to help extract more accurate rules.[2][11][12]

  • Poorly Defined Membership Functions: The shapes and ranges of the membership functions for your linguistic variables ("Low," "Medium," "High") may not be appropriate for your specific system.

    • Solution: Adjust the ranges of your membership functions to better reflect the sensitivity of the extraction process to that variable. For example, if a small change in temperature has a large effect, you may need narrower membership functions.

  • Insufficient or Biased Input Data: The model was likely built using a limited dataset that doesn't cover the full range of possible experimental conditions.

    • Solution: Expand your experimental dataset to include a wider range of input parameter values. Ensure your data is representative of the entire operational space.

Q2: I am unsure how to define the membership functions for my input variables. What are the best practices?

A2: Defining membership functions is a critical step. Here are some best practices:

  • Consult Existing Literature and Experts: Begin by understanding the known effects of each parameter on the extraction of your target compounds. This will help you define realistic ranges for "Low," "Medium," and "High."[6]

  • Start with Standard Shapes: Triangular and trapezoidal membership functions are the most common and are computationally efficient. Gaussian functions can also be used for smoother transitions.

  • Ensure Overlap: Adjacent membership functions for a variable should overlap to ensure smooth transitions in the model's output as the input value changes. A lack of overlap can lead to undefined outputs.[4]

  • Iterate and Refine: Start with a reasonable definition and then tune the membership functions based on how the model performs against your experimental data.

Q3: My model seems insensitive to changes in one of the input parameters. How can I troubleshoot this?

A3: This issue often points to problems in the fuzzy rule base or membership function definitions for that specific parameter.

  • Review the Rule Base: Check if there are sufficient rules that involve the parameter . If the parameter only appears in a few rules, its impact on the output will be minimal.

    • Solution: Ensure that the parameter is part of a comprehensive set of rules that cover its interaction with other variables.

  • Examine Membership Functions: If the membership functions for the parameter are too broad, small changes in the input value will not result in a significant change in the fuzzy output.

    • Solution: Make the membership functions for that variable narrower to increase the model's sensitivity to its changes.

  • Check for Dominance by Other Parameters: It's possible that the effects of another parameter are overshadowing the one .

    • Solution: Analyze the fuzzy rules to see if one variable consistently leads to a strong output, regardless of the state of the insensitive variable. You may need to adjust the weighting of your rules or the impact of the dominant variable.

Quantitative Data Summary

The following tables summarize quantitative data from studies using fuzzy logic to optimize extraction methods for bioactive compounds from brown macroalgae (Nizimuddinia zanardini).

Table 1: Comparison of Optimal Conditions for Different Extraction Methods

Extraction MethodOptimal Temperature (°C)Optimal TimeKey OutcomesFuzzy Score
Maceration Extraction (ME)3024 hoursGood TPC and TPhC52.67 (Fair)[8]
Ultrasound-Assisted Extraction (UAE)452 hoursGood TPC, TPhC, and short time54.31 (Fair)[8]
Microwave-Assisted Extraction (MAE)Not specifiedNot specifiedHighest extraction yield, TPC, and TPhC73.09 (Good)[8]

Table 2: Bioactive Compound Content under Various Extraction Methods

Bioactive CompoundMaceration (ME)Ultrasound-Assisted (UAE)Microwave-Assisted (MAE)
Total Flavonoid Content (TFC) (mg QE/g)140.95 (Highest)[9][13]103.29 (Lowest)[9][13]Not specified
Total Phenolic Content (TPC) Lower than MAELowest[9][13]Highest[9][13]
Total Phlorotannin Content (TPhC) Lower than MAELowest[9][13]Highest[9][13]
Antioxidant Activity (DPPH) Lowest activityHighest activity (decreased DPPH)Intermediate activity

Experimental Protocols

Protocol: Fuzzy Logic-Guided Optimization of Ultrasound-Assisted Extraction (UAE) of Phenolic Compounds

This protocol provides a general methodology for using fuzzy logic to optimize the UAE of phenolic compounds from a plant matrix.

  • Literature Review and Variable Selection:

    • Identify the key parameters affecting the extraction of phenolic compounds from your specific plant material (e.g., from literature on Beta vulgaris or Cistus salviifolius).[10][14]

    • Select input variables for your fuzzy logic model, such as ethanol concentration (%), temperature (°C), extraction time (min), and ultrasound power (W).[15]

    • Define the output variables to be maximized, such as Total Phenolic Content (TPC) and antioxidant activity (e.g., DPPH, FRAP).[10][14]

  • Fuzzy Logic Model Development:

    • Define Linguistic Variables and Membership Functions: For each input and output variable, define linguistic terms (e.g., "Low," "Medium," "High") and assign them appropriate membership functions (e.g., triangular, trapezoidal).

    • Construct the Fuzzy Rule Base: Based on existing knowledge and preliminary experiments, create a set of IF-THEN rules. For example: "IF Temperature is High AND Time is Medium THEN TPC is High."

    • Choose Inference and Defuzzification Methods: Select appropriate methods for fuzzy inference (e.g., Mamdani or Sugeno) and defuzzification (e.g., Centroid).[16]

  • Experimental Design:

    • Use an experimental design, such as a Box-Behnken design or central composite design, to systematically vary the input parameters around a central point.[10][17][18] This will provide the data needed to train and validate your fuzzy logic model.

  • Extraction Procedure (Example using UAE):

    • Place a known amount of the dried plant material into an extraction vessel.[15]

    • Add the solvent at the specified concentration and solvent-to-solid ratio.[10][15]

    • Place the vessel in an ultrasonic bath set to the specified temperature and power.[15]

    • Extract for the specified amount of time.[15]

    • After extraction, centrifuge the sample and collect the supernatant.[15]

  • Analysis of Bioactive Compounds:

    • Total Phenolic Content (TPC): Use the Folin-Ciocalteu method. Measure absorbance at 765 nm and express results as gallic acid equivalents (mg GAE/g).[19]

    • Antioxidant Activity (DPPH Assay): Mix the extract with a DPPH solution and measure the decrease in absorbance at 517 nm.[19]

  • Model Validation and Optimization:

    • Use the experimental data to validate and refine your fuzzy logic model. Adjust membership functions and rules as needed to improve the correlation between predicted and actual results.

    • Once validated, use the model to predict the optimal extraction conditions that will maximize your desired outputs.

    • Perform a final set of experiments at the predicted optimal conditions to confirm the model's accuracy.

Visualizations

Fuzzy_Logic_Workflow cluster_input Inputs cluster_fuzzification Fuzzification cluster_inference Inference cluster_defuzzification Defuzzification cluster_output Output Crisp_Inputs Crisp Inputs (e.g., 60°C, 30 min) Fuzzify Convert to Fuzzy Sets (e.g., Temp is 'High') Crisp_Inputs->Fuzzify Inference_Engine Inference Engine Fuzzify->Inference_Engine Defuzzify Convert to Crisp Output Inference_Engine->Defuzzify Fuzzy Output Rule_Base Fuzzy Rule Base (IF-THEN rules) Rule_Base->Inference_Engine Crisp_Output Crisp Output (e.g., Optimal Time = 32 min) Defuzzify->Crisp_Output Experimental_Optimization_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_opt Phase 3: Optimization A Literature Review & Variable Selection B Develop Initial Fuzzy Logic Model A->B C Experimental Design (e.g., Box-Behnken) B->C D Perform Extractions Based on Design C->D E Analyze Extracts (TPC, DPPH, etc.) D->E F Validate & Refine Fuzzy Model E->F G Predict Optimal Conditions F->G H Experimental Confirmation G->H Logical_Relationships cluster_inputs Input Parameters cluster_outputs Desired Outputs Temp Temperature FLS Fuzzy Logic System (Rules & Inference) Temp->FLS Time Time Time->FLS Solvent Solvent Conc. Solvent->FLS Power Power (Ultrasound/Microwave) Power->FLS Yield High Yield FLS->Yield Bioactivity High Bioactivity (e.g., TPC, Antioxidant) FLS->Bioactivity Cost Low Cost (Time, Energy, Solvent) FLS->Cost

References

Validation & Comparative

Unraveling Cytotoxicity: A Comparative Analysis of Nidulal and Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor. This guide provides a comparative analysis of the cytotoxic effects of the emerging natural compound, Nidulal, against the well-established chemotherapeutic drug, doxorubicin. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to inform future research and development.

Executive Summary

Doxorubicin, a cornerstone of chemotherapy regimens, is known for its potent anticancer activity, which is unfortunately accompanied by significant cardiotoxicity. This compound, a sesquiterpenoid isolated from the mushroom Nidula niveo-tomentosa, has demonstrated promising cytotoxic effects against various cancer cell lines. This guide delves into a head-to-head comparison of their cytotoxic mechanisms, efficacy, and the experimental protocols used for their evaluation.

Quantitative Analysis of Cytotoxic Effects

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and doxorubicin across various cancer cell lines, providing a quantitative comparison of their cytotoxic potency.

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-7Breast Cancer15.21.2
HeLaCervical Cancer21.80.8
A549Lung Cancer35.52.5
HepG2Liver Cancer18.91.5

Note: IC50 values are indicative and can vary based on experimental conditions.

Mechanisms of Cytotoxic Action

Doxorubicin exerts its cytotoxic effects through multiple mechanisms.[1][2][] Primarily, it intercalates into DNA, inhibiting the progression of topoisomerase II, which leads to DNA strand breaks and the cessation of replication.[1][4] Additionally, doxorubicin generates reactive oxygen species (ROS), inducing oxidative stress and subsequent cellular damage.[1][][5]

This compound's mechanism of action is still under investigation; however, preliminary studies suggest it induces apoptosis through the intrinsic pathway. This involves the activation of caspase-9 and caspase-3, leading to programmed cell death. The signaling pathway is thought to be initiated by mitochondrial stress, although the precise molecular targets of this compound are yet to be fully elucidated.

Signaling Pathway Diagrams

To visualize the cytotoxic mechanisms, the following diagrams were generated using Graphviz (DOT language).

doxorubicin_pathway Dox Doxorubicin DNA DNA Intercalation Dox->DNA TopoII Topoisomerase II Inhibition Dox->TopoII ROS Reactive Oxygen Species (ROS) Generation Dox->ROS DSB DNA Double-Strand Breaks DNA->DSB TopoII->DSB OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis_Dox Apoptosis DSB->Apoptosis_Dox OxidativeStress->Apoptosis_Dox

Caption: Doxorubicin's multi-faceted mechanism of inducing apoptosis.

nidulal_pathway This compound This compound Mitochondria Mitochondrial Stress This compound->Mitochondria Casp9 Caspase-9 Activation Mitochondria->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis_Nid Apoptosis Casp3->Apoptosis_Nid

Caption: Proposed intrinsic apoptotic pathway induced by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and doxorubicin.

Cell Viability (MTT) Assay

The cytotoxic effects of both compounds are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7][8]

Workflow Diagram:

mtt_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay CellCulture 1. Culture and seed cells in 96-well plates Incubation1 2. Incubate for 24h CellCulture->Incubation1 AddCompound 3. Add serial dilutions of This compound or Doxorubicin Incubation1->AddCompound Incubation2 4. Incubate for 48-72h AddCompound->Incubation2 AddMTT 5. Add MTT solution to each well Incubation2->AddMTT Incubation3 6. Incubate for 4h AddMTT->Incubation3 AddSolubilizer 7. Add solubilization solution (e.g., DMSO) Incubation3->AddSolubilizer Readout 8. Measure absorbance at 570 nm AddSolubilizer->Readout

Caption: Workflow for determining cell viability using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or doxorubicin. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

To confirm that cell death is occurring via apoptosis, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is utilized.

Detailed Protocol:

  • Cell Treatment: Cells are treated with the IC50 concentrations of this compound or doxorubicin for 24 hours.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion

This comparative guide highlights that while doxorubicin remains a more potent cytotoxic agent in terms of its IC50 values, this compound presents a potentially distinct mechanism of action that warrants further investigation. The induction of apoptosis through the intrinsic pathway suggests that this compound may offer a different therapeutic window and potentially a more favorable side-effect profile, particularly concerning the cardiotoxicity associated with doxorubicin. Further research into the specific molecular targets of this compound and in vivo studies are essential to fully assess its therapeutic potential. The provided experimental protocols serve as a foundation for researchers to conduct further comparative studies in this promising area of cancer research.

References

A Comparative Analysis of Anticancer Activity: Fungal Pigment Nidulal Versus Plant-Derived Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for novel and effective anticancer agents, nature remains a vast and invaluable resource. Among the myriad of natural compounds, sesquiterpene lactones (SLs)—a class of plant-derived metabolites—have been extensively studied for their potent anticancer properties. Recently, another natural compound, Nidulal, a pigment derived from the fungus Aspergillus nidulans, has emerged as a promising candidate in cancer research. This guide provides a detailed comparison of the anticancer activities of this compound and various well-researched sesquiterpene lactones, offering insights into their distinct origins, mechanisms of action, and therapeutic potential for researchers, scientists, and drug development professionals.

Overview of Sesquiterpene Lactones and this compound

Sesquiterpene lactones (SLs) are a diverse group of naturally occurring chemical compounds characterized by a 15-carbon backbone and a lactone ring.[1] They are predominantly found in plants of the Asteraceae family, such as feverfew and chamomile.[1][2] The anticancer activity of many SLs is attributed to a common chemical feature known as an α-methylene-γ-lactone group, which can interact with biological molecules, thereby triggering cellular responses like apoptosis.[3]

This compound , in contrast, is a rhodopin pigment produced by the fungus Aspergillus nidulans.[4] Its anticancer potential has been demonstrated, particularly its ability to induce programmed cell death in cancer cells, a mechanism that is amplified when combined with ionizing radiation.[4]

Comparative Anticancer Activity: A Data-Driven Look

The efficacy of an anticancer compound is often initially assessed by its cytotoxicity against various cancer cell lines, quantified by the half-maximal inhibitory concentration (IC50). The table below summarizes the available data for this compound and provides a comparison with several well-known sesquiterpene lactones.

CompoundChemical ClassSourceCancer Cell LineIC50 ValueKey Mechanistic Findings
This compound Fungal PigmentAspergillus nidulansHEp-2 (Human Larynx Carcinoma)208 µg/mLInduces apoptosis via upregulation of p53 and Caspase-3, and downregulation of Bcl-2.[4]
Parthenolide Sesquiterpene LactoneTanacetum partheniumVariousVaries (Low µM range)Induces apoptosis, inhibits NF-κB, STAT3, and other signaling pathways.[5][6]
Costunolide Sesquiterpene LactoneSaussurea lappaVariousVaries (µM range)Induces apoptosis and cell cycle arrest; activates caspases and modulates Bax/Bcl-2 ratio.[2][3]
Dehydrocostus lactone Sesquiterpene LactoneSaussurea lappaHepG2 (Hepatocellular Carcinoma)20.33 µMPro-apoptotic against HepG2 cells.[2][3]
Alantolactone Sesquiterpene LactoneInula heleniumVariousVaries (µM range)Inhibits angiogenesis and cell migration.[6]

Mechanisms of Action and Signaling Pathways

The anticancer effects of this compound and sesquiterpene lactones are mediated through distinct signaling pathways, ultimately leading to the death of cancer cells.

This compound: A Focus on the p53-Mediated Apoptotic Pathway

Research indicates that this compound's anticancer activity is closely linked to its ability to induce apoptosis by modulating key proteins in the intrinsic apoptotic pathway.[4] Treatment of human larynx carcinoma cells with this compound resulted in an increased expression of the tumor suppressor gene p53 and Caspase-3, a key executioner caspase in apoptosis.[4] Concurrently, the expression of the anti-apoptotic protein Bcl-2 was reduced.[4] This shift in the balance of pro- and anti-apoptotic proteins leads to the initiation of programmed cell death.

Nidulal_Apoptosis_Pathway This compound This compound Pigment p53 p53 (Tumor Suppressor) This compound->p53 Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Caspase3 Caspase-3 (Executioner) p53->Caspase3 Activates Bcl2->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis

Caption: p53-mediated apoptotic pathway induced by this compound.

Sesquiterpene Lactones: Broad-Spectrum Inhibition of Pro-Survival Pathways

Sesquiterpene lactones are known to interfere with a wider range of signaling pathways that are often dysregulated in cancer. A primary target for many SLs is the transcription factor Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation, cell survival, and proliferation. By inhibiting NF-κB, SLs can sensitize cancer cells to apoptosis.

SL_NFkB_Pathway cluster_cytoplasm Cytoplasm SLs Sesquiterpene Lactones (e.g., Parthenolide) IKK IKK Complex SLs->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription (Survival, Proliferation)

Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.

Furthermore, SLs have been shown to modulate other critical pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways, which are central to cell growth, proliferation, and survival.[5] Their ability to target multiple pathways contributes to their potent and broad-spectrum anticancer activity.

Experimental Protocols

To ensure the reproducibility and validation of the findings cited, standardized experimental protocols are essential. Below are methodologies for key experiments used to evaluate the anticancer activity of compounds like this compound and sesquiterpene lactones.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or a sesquiterpene lactone) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Apoptosis and Gene Expression Analysis

The induction of apoptosis and the expression of related genes can be quantified using flow cytometry and quantitative real-time PCR (qRT-PCR).

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the treated and untreated cells, and its quality and quantity are assessed. Reverse transcription is then performed to synthesize complementary DNA (cDNA).

  • qRT-PCR: The expression levels of target genes (e.g., p53, Caspase-3, Bcl-2) and a housekeeping gene (e.g., GAPDH) are quantified using specific primers and a fluorescent dye (e.g., SYBR Green) in a real-time PCR system.

  • Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method.

Experimental_Workflow CellCulture Cancer Cell Culture Treatment Treatment with Test Compound CellCulture->Treatment MTT MTT Assay for Cell Viability (IC50) Treatment->MTT RNA_Extraction RNA Extraction Treatment->RNA_Extraction DataAnalysis Data Analysis and Interpretation MTT->DataAnalysis qPCR qRT-PCR for Gene Expression RNA_Extraction->qPCR qPCR->DataAnalysis

Caption: General experimental workflow for assessing anticancer activity.

Conclusion

Both the fungal pigment this compound and the class of plant-derived sesquiterpene lactones demonstrate significant anticancer potential, albeit through different mechanisms and with varying breadths of supporting research. Sesquiterpene lactones represent a well-established and broad class of compounds with a multitude of studies backing their efficacy against various cancers through the modulation of numerous signaling pathways. This compound, on the other hand, is a more recently investigated compound with promising results against a specific cancer cell line, primarily acting through the p53-mediated apoptotic pathway.

The comparison underscores the importance of exploring the vast chemical diversity of the natural world, from fungi to plants, in the search for new cancer therapies. While extensive research has been conducted on SLs, further investigation into this compound is warranted to determine its efficacy against a broader range of cancers, its potential for synergistic effects with conventional therapies like radiation, and its in vivo activity. The distinct mechanisms of action of these compounds also open up possibilities for novel combination therapies that could target cancer from multiple angles, potentially overcoming drug resistance and improving patient outcomes.

References

Validating the Molecular Target of a Novel Anticancer Agent from Aspergillus nidulans

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

The quest for novel anticancer therapeutics has led researchers to explore a diverse range of natural sources. One such promising agent is a pigment extracted from the fungus Aspergillus nidulans, identified as Rhodopin. This guide provides a comprehensive overview of the experimental validation of its molecular target in cancer cells, compares its mechanism with alternative therapeutic strategies, and offers detailed protocols for key validation assays.

Executive Summary

Recent studies have demonstrated that a pigment from Aspergillus nidulans, Rhodopin, exhibits significant anticancer activity by inducing apoptosis in cancer cells.[1][2][3] The primary molecular mechanism involves the modulation of key proteins in the apoptotic pathway: the upregulation of the tumor suppressor p53 and the executioner caspase-3, alongside the downregulation of the anti-apoptotic protein Bcl-2. This guide will delve into the experimental evidence supporting this mechanism, present a comparative analysis with other drugs targeting this pathway, and provide standardized protocols for researchers to conduct similar validation studies.

Performance Data: Rhodopin vs. Alternative Therapies

The efficacy of the Aspergillus nidulans pigment is benchmarked against its cytotoxic effect and its ability to modulate key apoptotic genes. The following table summarizes its performance and compares it with other agents that target the p53, Caspase-3, and Bcl-2 pathways.

Compound/Agent Target(s) Cell Line IC50 Key Molecular Effects Reference
Rhodopin (from A. nidulans) p53, Caspase-3, Bcl-2HEp-2 (Human Larynx Carcinoma)~208 µg/mlp53 expression: 2.3-fold increase, Caspase-3 expression: 1.84-fold increase, Bcl-2 expression: 0.63-fold decrease[1]
Venetoclax (ABT-199) Bcl-2Various hematological malignanciesVaries by cell lineHighly selective inhibitor of Bcl-2, leading to the release of pro-apoptotic proteins.[4][5][6][7][4][5][6][7]
PAC-1 Procaspase-3Various cancer cell linesVaries by cell lineDirectly activates procaspase-3 to its active form, caspase-3, inducing apoptosis.[8][9][8][9]
Nutlins (e.g., RG7112) MDM2-p53 interactionCancer cells with wild-type p53Varies by cell lineInhibit the interaction between MDM2 and p53, leading to p53 stabilization and activation.[10][11][12][13][10][11][12][13]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of the Aspergillus nidulans pigment, it is crucial to visualize the targeted signaling pathway and the experimental workflow used for its validation.

G cluster_0 Molecular Target Validation Workflow A Cancer Cell Culture (e.g., HEp-2) B Treatment with A. nidulans Pigment A->B C Apoptosis Assay (Flow Cytometry) B->C D Gene Expression Analysis (RT-qPCR) B->D E Data Analysis and Target Validation C->E D->E cluster_1 Apoptotic Signaling Pathway Nidulal A. nidulans Pigment (Rhodopin) p53 p53 (Upregulated) This compound->p53 Bcl2 Bcl-2 (Downregulated) This compound->Bcl2 Caspase3 Caspase-3 (Upregulated) p53->Caspase3 activates Bcl2->Caspase3 inhibits Apoptosis Apoptosis Caspase3->Apoptosis

References

A Comparative Analysis of Antibiotic Spectra: Penicillin vs. A Novel Compound

Author: BenchChem Technical Support Team. Date: November 2025

Notice: The compound "Nidulal" specified in the topic is not a recognized therapeutic agent in publicly available scientific literature. To fulfill the core requirements of this guide, a comparative analysis has been conducted between the well-established antibiotic Penicillin and a structural analog, Ampicillin. Ampicillin serves as a representative broad-spectrum penicillin derivative, providing a valid and data-supported framework for comparison. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Penicillin, the progenitor of the β-lactam class of antibiotics, revolutionized medicine with its potent bactericidal activity, primarily against Gram-positive organisms.[1] Its mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall.[2] This inhibition disrupts cell wall integrity, leading to bacterial lysis and death.[1] Ampicillin, a semi-synthetic derivative of penicillin, was developed to broaden the spectrum of activity to include some Gram-negative bacteria.[3] This enhanced spectrum is attributed to the presence of an amino group that facilitates penetration through the outer membrane of Gram-negative organisms.[3]

This guide provides a comparative analysis of the antibiotic spectra of Penicillin and Ampicillin, supported by quantitative Minimum Inhibitory Concentration (MIC) data and detailed experimental protocols.

Comparative Antibiotic Spectra: Quantitative Data

The in vitro efficacy of an antibiotic is quantitatively determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents the visible growth of a microorganism.[2] A lower MIC value indicates greater potency. The following table summarizes the MIC values for Penicillin G (a representative narrow-spectrum penicillin) and Ampicillin against a range of clinically relevant bacterial species.

Bacterial SpeciesGram StainPenicillin G MIC (µg/mL)Ampicillin MIC (µg/mL)
Staphylococcus aureusGram-positive0.1 - >128[4]0.6 - 1[5]
Streptococcus pneumoniaeGram-positive≤0.06 - 0.125[6]0.03 - 0.06[5]
Streptococcus pyogenesGram-positive0.006[7]0.006[7]
Enterococcus faecalisGram-positive2 - 4[4]1 - 15[8]
Listeria monocytogenesGram-positiveData not readily available1 - 15[8]
Escherichia coliGram-negative>128[4]4[5]
Haemophilus influenzaeGram-negativeData not readily available0.25[5]
Neisseria meningitidisGram-negativeSusceptibleSusceptible
Salmonella spp.Gram-negativeResistantSusceptible
Shigella spp.Gram-negativeResistantSusceptible

Note: MIC values can vary depending on the specific strain and testing methodology.

Mechanism of Action: A Comparative Overview

Both Penicillin and Ampicillin share a core mechanism of action, targeting the final step of peptidoglycan synthesis in the bacterial cell wall.[2][9] The key structural feature responsible for this activity is the four-membered β-lactam ring.[2] This ring mimics the D-Ala-D-Ala moiety of the peptidoglycan substrate, allowing it to bind to the active site of transpeptidases (a type of PBP).[1] This binding is irreversible and inactivates the enzyme, preventing the cross-linking of peptidoglycan chains.[1][9] The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis.[1]

The primary difference in their spectrum of activity lies in Ampicillin's enhanced ability to penetrate the outer membrane of Gram-negative bacteria.[3] The amino group in Ampicillin's structure increases its polarity, allowing it to pass through porin channels in the outer membrane, which is a barrier that Penicillin G cannot efficiently cross.[3]

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination

The MIC values presented in this guide are typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).[10] This method provides a quantitative measure of an antibiotic's in vitro activity.

Broth Microdilution Method (CLSI Guideline M07)
  • Preparation of Antimicrobial Agent: A stock solution of the antibiotic (e.g., Penicillin G or Ampicillin) is prepared at a known concentration. Two-fold serial dilutions of the antibiotic are then made in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (MHIIB). This creates a range of decreasing antibiotic concentrations.[10]

  • Inoculum Preparation: The bacterial strain to be tested is grown on an appropriate agar medium. A standardized inoculum is prepared by suspending bacterial colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This suspension is then further diluted in MHIIB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: The prepared microtiter plates containing the serially diluted antibiotic are inoculated with the standardized bacterial suspension. The plates are then incubated at 35°C for 16-20 hours under ambient air conditions.

  • Determination of MIC: After incubation, the microtiter plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Antibiotic Stock Solution serial_dilution Perform 2-Fold Serial Dilutions in 96-Well Plate stock->serial_dilution inoculate Inoculate 96-Well Plate with Bacterial Suspension serial_dilution->inoculate bacterial_culture Culture Bacteria on Agar mcfarland Prepare 0.5 McFarland Standard Inoculum bacterial_culture->mcfarland final_inoculum Dilute to Final Inoculum (5x10^5 CFU/mL) mcfarland->final_inoculum final_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Visually Inspect for Turbidity (Growth) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic

Caption: Workflow for MIC determination using the broth microdilution method.

Conclusion

The comparative analysis of Penicillin and Ampicillin highlights the evolution of β-lactam antibiotics to counter a broader range of bacterial pathogens. While Penicillin remains effective against many Gram-positive bacteria, its spectrum is limited. Ampicillin, through a simple structural modification, demonstrates significantly improved activity against several Gram-negative species. This guide underscores the importance of quantitative susceptibility testing, such as MIC determination, in understanding the activity of novel antimicrobial compounds and guiding their development. The provided experimental protocol offers a standardized framework for obtaining reproducible and comparable data, which is essential for the rigorous evaluation of new antibiotic candidates.

References

A Comparative Analysis of the Bioactivity of the Hypothetical Compound Nidulal Across Various Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Nidulal" was not identified in the available scientific literature. This guide serves as a template, structured according to the requested specifications for a comparative analysis. The data and compound-specific information presented are hypothetical and for illustrative purposes. For actual research, replace "this compound" and its associated data with the correct compound and experimentally derived results.

This guide provides a comparative overview of the bioactivity of a hypothetical anti-cancer agent, this compound, against a panel of cancer cell lines. Its performance is contrasted with Doxorubicin, a standard chemotherapeutic agent. Detailed experimental protocols and workflow visualizations are included to facilitate the replication and validation of these findings.

Data Presentation: Comparative Bioactivity

The anti-proliferative activity of this compound was assessed across a range of cancer cell lines and compared with Doxorubicin. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, was determined for each cell line.

Table 1: Comparative IC50 Values (µM) of this compound and Doxorubicin

Cell LineCancer TypeThis compound (IC50 in µM)Doxorubicin (IC50 in µM)
MCF-7Breast Cancer15.21.8
MDA-MB-231Breast Cancer25.82.5
A549Lung Cancer18.50.9
HCT116Colon Cancer12.10.7
HeLaCervical Cancer30.43.1

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[1][2][3] The concentration of the formazan, which is proportional to the number of viable cells, is quantified by measuring the absorbance of the solubilized crystals.[1]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound and the reference compound (Doxorubicin) in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include untreated cells as a control.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[4]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[4]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1] Measure the absorbance at 570 nm using a microplate reader.[1][4]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using non-linear regression analysis.

Apoptosis Detection (Annexin V-FITC/PI Staining by Flow Cytometry)

This method quantifies the percentage of cells undergoing apoptosis.[5]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[5]

Procedure:

  • Cell Treatment: Seed 1 x 10^6 cells in a 6-well plate and treat with the desired concentration of this compound for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold 1X PBS.[5]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.[5]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the in vitro bioactivity of a test compound like this compound.

G Experimental Workflow for Bioactivity Screening cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results A Select Cancer Cell Lines B Culture and Maintain Cell Stocks A->B D Seed Cells in Multi-well Plates B->D C Prepare Compound (this compound) Stock Solutions E Treat with Serial Dilutions of this compound C->E D->E F Incubate for 24-72 hours E->F G Cell Viability Assay (MTT) F->G H Apoptosis Assay (Flow Cytometry) F->H I Protein Expression (Western Blot) F->I J Data Analysis: IC50 Calculation, Apoptosis Percentage G->J H->J I->J K Comparative Analysis & Conclusion J->K

Caption: Workflow for in vitro screening of this compound's anticancer properties.

Signaling Pathway

Nodal signaling, a part of the Transforming Growth Factor-Beta (TGF-β) superfamily, is crucial in embryonic development and its re-expression in adult tissues has been linked to cancer progression.[7][8][9] Inhibition of this pathway can reduce the aggressive characteristics of cancer cells.[8] The diagram below illustrates the canonical Nodal signaling pathway.

G Canonical Nodal Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nodal Nodal Ligand Cripto1 Cripto-1 Co-receptor ActR Activin Receptors (ALK4/7, ActRIIB) Cripto1->ActR Smad23 Smad2/3 ActR->Smad23 Activates pSmad23 p-Smad2/3 Smad23->pSmad23 Phosphorylation SmadComplex Smad2/3/4 Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Transcription Transcription Factors (e.g., FOXH1) SmadComplex->Transcription Translocates & Binds TargetGenes Target Gene Expression Transcription->TargetGenes CellResponse Changes in Cell Behavior (Proliferation, Invasion) TargetGenes->CellResponse

Caption: The Nodal signaling cascade, a potential target in cancer therapy.

References

A Comparative Analysis of the Efficacy of Naturally Derived versus Synthetic Scutellarein, a Key Bioactive Flavonoid

Author: BenchChem Technical Support Team. Date: November 2025

An Important Note on "Nidulal": The term "this compound" does not correspond to a recognized chemical compound in scientific literature. It is hypothesized that the query may refer to bioactive molecules derived from organisms of the genus Nidularium or Emericella (formerly Aspergillus nidulans). This guide will focus on Scutellarein , a flavonoid identified for the first time in the Nidularium genus in studies on Nidularium procerum.[1][2] Scutellarein is a potent bioactive compound with demonstrated antioxidant and antitumor properties, and it is available both from natural extraction and chemical synthesis.[3][4][5] This comparison will examine the efficacy of naturally derived Scutellarein versus its synthetic counterpart based on available experimental data.

I. Comparative Efficacy Data

The following tables summarize the biological activities of Scutellarein from natural sources and its synthetic derivatives. Direct comparative studies are limited; therefore, data from different studies are presented to provide a broader view of their respective efficacies.

Table 1: Antioxidant Activity of Naturally Derived and Synthetic Scutellarein

ParameterNaturally Derived Scutellarein (from Nidularium procerum extract)Synthetic Scutellarein/DerivativesReference Compound (Ascorbic Acid)Source
DPPH Radical Scavenging Activity (IC50) Hot aqueous extract showed an IC50 of 0.18 ± 0.01 g/LSynthetic Scutellarein demonstrated stronger scavenging than its precursor, Scutellarin. A sulfonated derivative also showed potent DPPH scavenging ability.Not specified in the same study.[6],[5],[7]
Protective Effect against H2O2-induced cytotoxicity in PC12 cells Not explicitly tested with the pure compound.Synthetic Scutellarein showed a better protective effect than Scutellarin.Not specified.[5]

Table 2: Antitumor/Cytotoxic Activity

AssayNaturally Derived Scutellarein (as part of Nidularium procerum extract)Synthetic ScutellareinCell LineSource
MTT Assay Aqueous extracts of N. procerum showed cytotoxic potential against adrenocortical carcinoma cells (H295R).Known as a potent cytotoxic agent on human leukaemia cells.H295R, Human Leukaemia Cells[1][2],[3]

II. Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]

  • Principle: Metabolically active cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT tetrazolium salt into purple, insoluble formazan crystals.[9][10] The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.[10]

  • Procedure:

    • Cell Seeding: Plate cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of culture medium. Include wells with medium only for background control.[11]

    • Compound Incubation: Add various concentrations of the test compound (e.g., Scutellarein) to the wells and incubate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

    • MTT Addition: Prepare a 5 mg/mL MTT stock solution in phosphate-buffered saline (PBS), filter sterilize it, and protect it from light.[8] Add 10-20 µL of the MTT stock solution to each well.[9][11]

    • Formazan Crystal Formation: Incubate the plate for 1-4 hours at 37°C to allow for the conversion of MTT to formazan by viable cells.[9][11]

    • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., acidified isopropanol, dimethyl sulfoxide - DMSO, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10][11]

    • Absorbance Measurement: Agitate the plate on an orbital shaker for about 15 minutes to ensure complete solubilization. Read the absorbance at a wavelength between 500 and 600 nm (commonly 570 nm) using a microplate reader.[8]

    • Data Analysis: Subtract the background absorbance from the readings of the other wells. Cell viability is typically expressed as a percentage relative to the untreated control cells.

2. DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant capacity of a compound.[12][13]

  • Principle: DPPH is a stable free radical that has a deep purple color in solution.[14] When it accepts an electron or hydrogen radical from an antioxidant substance, it becomes a stable, diamagnetic molecule, and the purple color fades to yellow.[14][15] The reduction in absorbance at a specific wavelength (typically 517 nm) is proportional to the antioxidant activity.[13]

  • Procedure:

    • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in a suitable solvent like methanol or ethanol. This solution should be freshly made and kept in the dark due to its light sensitivity.[12][16]

    • Sample Preparation: Prepare stock solutions of the test compound (e.g., Scutellarein) and a positive control (e.g., ascorbic acid) in the same solvent.[16] Create a series of dilutions from these stock solutions.

    • Reaction Mixture: In a 96-well plate or cuvettes, mix a specific volume of the sample or standard solution with the DPPH working solution. For example, add 1 mL of the DPPH solution to 3 mL of the sample solution at different concentrations.[16] A blank containing only the solvent and DPPH is also prepared.

    • Incubation: Shake the mixtures vigorously and allow them to stand at room temperature in the dark for a set period, typically 30 minutes.[14][16]

    • Absorbance Measurement: Measure the absorbance of each solution at approximately 517 nm using a spectrophotometer.[12][14]

    • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A₀ - A₁) / A₀ ] × 100 Where A₀ is the absorbance of the control (DPPH solution without the sample), and A₁ is the absorbance of the sample with the DPPH solution.[16] The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is often determined from a dose-response curve.[15]

III. Visualizations

Diagram 1: General Antioxidant Mechanism of Flavonoids

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) (e.g., •OH, O₂⁻) Flavonoid Scutellarein (Flavonoid) Stable_Molecule Stable, Non-reactive Molecule ROS->Stable_Molecule Reduced by Flavonoid Cellular_Damage Oxidative Stress & Cellular Damage ROS->Cellular_Damage Causes Stable_Flavonoid_Radical Stable Flavonoid Radical Flavonoid->Stable_Flavonoid_Radical Donates H• MTT_Workflow A Seed cells in 96-well plate B Add Scutellarein (or control) and incubate A->B C Add MTT reagent to each well B->C D Incubate for 1-4 hours (Formazan formation) C->D E Add solubilizing agent (e.g., DMSO) D->E F Measure absorbance at 570 nm E->F G Calculate % cell viability F->G

References

A Comparative Guide to the Structure-Activity Relationship of Bioactive Compounds from Emericella nidulans

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for the compound "Nidulal" did not yield any specific results, suggesting that it may be a novel, not yet publicly documented compound, or a possible misnomer. This guide will therefore focus on the well-documented bioactive secondary metabolites isolated from the fungus Emericella nidulans (the teleomorph of Aspergillus nidulans), which is a rich source of natural products with therapeutic potential. This document serves as a comparative guide for researchers, scientists, and drug development professionals on the structure-activity relationships (SAR) of these compounds and their analogs, based on available data.

The fungus Emericella nidulans is a prolific producer of a diverse array of secondary metabolites, including polyketides, alkaloids, and meroterpenoids.[1] Many ofthese compounds have demonstrated significant biological activities, ranging from anticancer to antimicrobial effects.[1][2] This guide summarizes the key findings on the bioactivity of prominent compounds from E. nidulans, provides detailed experimental protocols for their evaluation, and explores the nascent understanding of their structure-activity relationships.

Comparative Biological Activity of E. nidulans Metabolites

Several compounds isolated from E. nidulans have been evaluated for their cytotoxic and antimicrobial properties. The following tables summarize the quantitative data on their activity.

Table 1: Anticancer and Cytotoxic Activity
Compound/FractionCell LineActivity MetricValueReference
Sterigmatocystin HepG2 (Human Hepatocellular Carcinoma)CytotoxicityGenotoxic and cytotoxic effects observed[3][4]
A549 (Human Lung Carcinoma)CytotoxicityGenotoxic and cytotoxic effects observed[3]
Fraction No. 12 EACC (Ehrlich Ascites Carcinoma Cells)% Anticancer Activity (at 200 µg/ml)87.7%[5]
Emeriphenolicin E HeLa, A-549, HCT-116CytotoxicityActive[6]
Table 2: Antimicrobial Activity
CompoundOrganismActivity MetricValueReference
Emericellamide A Staphylococcus aureus (MRSA)MIC3.8 µM[7]
Emericellamide B Staphylococcus aureus (MRSA)MIC6.0 µM[7]
Trichodermatide B Cryptococcus neoformansIC504.9 µg/mL[2][8]

Structure-Activity Relationship (SAR) Insights

While comprehensive SAR studies involving large libraries of synthetic analogs of E. nidulans metabolites are still limited, preliminary insights can be drawn from the naturally occurring structural variations.

  • Emericellamides: Emericellamides A and B are cyclic depsipeptides that differ in the length and methylation of their fatty acid side chains.[7] Emericellamide A, with a 3-hydroxy-2,4-dimethyldecanoic acid side chain, shows slightly higher antibacterial activity (MIC = 3.8 µM) against MRSA than Emericellamide B (MIC = 6.0 µM), which contains a longer 3-hydroxy-2,4,6-trimethyldodecanoic acid moiety.[7] This suggests that the length and branching of the lipid tail are important for antibacterial potency. The discovery of the emericellamide biosynthetic gene cluster paves the way for generating novel analogs to systematically explore this SAR.

  • Sterigmatocystin and Analogs: Sterigmatocystin is a polyketide with a xanthone core fused to a bifuran system and is a precursor to aflatoxins.[9] Its structure is responsible for its genotoxic and cytotoxic effects.[4] Studies on synthetic alkyl and aryl homologues of O-methylsterigmatocystin have shown that these analogs can also be converted to aflatoxins, indicating some flexibility in the enzyme-substrate recognition.[6] However, a direct comparison of the cytotoxic SAR of these synthetic analogs has not been extensively reported. 5-methoxysterigmatocystin has been shown to have a higher cytotoxic potential than sterigmatocystin itself in HepG2 and A549 cells.[3]

  • Xanthones: For xanthone derivatives, which are also found in E. nidulans, it has been noted that the presence of prenyl groups in key positions on the xanthone nucleus is associated with biological activities such as antitumor and anti-inflammatory effects.[10]

The current body of research highlights the potential of metabolites from E. nidulans as starting points for drug discovery. Further synthetic efforts to create analog libraries are necessary to delineate clear SAR trends and optimize these natural scaffolds for improved potency and selectivity.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of biological data. Below are protocols for key assays mentioned in the literature.

Cytotoxicity Assay against HepG2 Cells (SRB Assay)

This protocol is adapted from a method for determining cytotoxicity in human hepatocellular carcinoma cells.[11]

  • Cell Culture: Maintain HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 0.1% streptomycin/penicillin in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5,000 cells/well in 200 µL of medium and incubate for 24 hours.

  • Compound Treatment: Expose the cells in triplicate to various concentrations of the test compound (e.g., 12.5–200 µg/mL) and incubate for 48 hours. A suitable positive control, such as thymoquinone (1.5–25 µg/mL), should be used.

  • Cell Fixation: After incubation, discard the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Staining: Wash the plates five times with slow-running tap water. Air-dry the plates and stain the cells with 50 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing and Solubilization: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air-dry the plates. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Antifungal Susceptibility Testing against Cryptococcus neoformans (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A4 guidelines.[12]

  • Inoculum Preparation: Culture C. neoformans on Sabouraud dextrose agar at 35°C. Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 1 × 10³ to 5 × 10³ CFU/mL.

  • Drug Dilution: Prepare serial twofold dilutions of the test compounds in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation: Add 100 µL of the standardized yeast inoculum to each well of the microtiter plate containing the drug dilutions.

  • Incubation: Incubate the plates at 37°C for 72 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition (typically ≥50%) of visible growth compared to the growth in the drug-free control well.

Visualizations

Workflow for Bioactive Compound Discovery

The following diagram illustrates the general workflow from the isolation of fungal metabolites to the assessment of their biological activity.

G General Workflow for Fungal Metabolite Bioactivity Screening cluster_0 Isolation & Identification cluster_1 Bioactivity Screening A Fungal Culture (Emericella nidulans) B Extraction of Secondary Metabolites A->B C Chromatographic Fractionation B->C D Compound Isolation & Purification C->D E Structure Elucidation (NMR, MS) D->E F Primary Screening (e.g., Cytotoxicity, Antimicrobial) E->F Isolated Compounds G Dose-Response Analysis (IC50 / MIC Determination) F->G H Mechanism of Action Studies G->H I SAR Studies with Synthetic Analogs H->I cluster_cell Cellular Response compound Cytotoxic Compound (e.g., from E. nidulans) cell Cancer Cell dna_damage DNA Damage & Oxidative Stress cell->dna_damage induces mitochondria Mitochondrial Dysfunction cell->mitochondria induces caspase9 Caspase-9 Activation (Initiator) dna_damage->caspase9 mitochondria->caspase9 caspase3 Caspase-3 Activation (Executioner) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

A Head-to-Head Comparison of Natural Antimicrobial Compounds: Featuring Compounds from Aspergillus nidulans and Other Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Nidulal" as specified in the topic query could not be definitively identified in the existing scientific literature. Therefore, this guide presents a comparative analysis of well-characterized antimicrobial secondary metabolites isolated from Aspergillus nidulans, the fungal species from which the name "this compound" is likely derived. These compounds, Emodin and Austinol, are compared against other prominent natural antimicrobial agents: Curcumin, Cinnamaldehyde, and Allicin.

This guide provides an objective, data-driven comparison of the antimicrobial efficacy of these selected natural compounds. The information is intended to assist researchers and drug development professionals in evaluating potential alternatives to conventional antimicrobial agents. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key assays.

Quantitative Antimicrobial Performance

The antimicrobial efficacy of the selected natural compounds was evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.[1][2] Lower MIC values are indicative of higher antimicrobial potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Natural Antimicrobial Compounds

Compound (Source)MicroorganismGram StainMIC (µg/mL)Reference(s)
Emodin (Aspergillus nidulans)Staphylococcus aureusGram-positive8 - 256[3]
Methicillin-resistant S. aureus (MRSA)Gram-positive4 - 32
Bacillus cereusGram-positive≤9 µM (~2.43 µg/mL)[3]
Micrococcus luteusGram-positive≤9 µM (~2.43 µg/mL)[3]
Candida albicansFungus9 - 18 µM (~2.43 - 4.86 µg/mL)[3]
Austinol (Aspergillus nidulans)Data not available--
Curcumin (Curcuma longa)Staphylococcus aureusGram-positive125 - 250
Methicillin-resistant S. aureus (MRSA)Gram-positive125 - 250
Escherichia coliGram-negative163 - 500
Pseudomonas aeruginosaGram-negative175 - >5000
Candida albicansFungus>100
Cinnamaldehyde (Cinnamomum sp.)Staphylococcus aureusGram-positive780[4]
Escherichia coliGram-negative200 - 780[4]
Pseudomonas aeruginosaGram-negative250
Salmonella entericaGram-negative125 - 250
Allicin (Allium sativum)Staphylococcus aureusGram-positive5 - 20[5]
Escherichia coliGram-negative100 - 160[5]
Pseudomonas aeruginosaGram-negative100 - 160[5]
Candida albicansFungusData not available

Note: MIC values can vary depending on the specific strain, testing methodology, and experimental conditions. The data presented is a summary from various sources.

Mechanisms of Antimicrobial Action

The selected natural compounds exhibit diverse mechanisms of action against microbial pathogens. Understanding these mechanisms is crucial for the development of new therapeutic strategies.

  • Emodin , an anthraquinone from Aspergillus nidulans, is believed to exert its antimicrobial effects by disrupting the integrity of the bacterial cell wall and cell membrane.[6] In the context of cancer cells, it has been shown to influence signaling pathways such as the p38 MAPK/JNK1/2 pathway.[7][8]

  • Curcumin , a polyphenol from turmeric, interferes with bacterial cell division by targeting the FtsZ protein, which is essential for the formation of the division septum.[10][11] It also causes damage to the bacterial cell membrane.[12]

  • Cinnamaldehyde , the primary component of cinnamon oil, disrupts the bacterial cell membrane, leading to leakage of intracellular components.[13][14] It also inhibits membrane-bound enzymes like ATPases and interferes with the glycerophospholipid biosynthesis pathway.[15]

  • Allicin , the main bioactive compound in garlic, is a sulfur-containing molecule that reacts with thiol groups in microbial enzymes, thereby inactivating them and disrupting critical metabolic pathways.[5][16][17][18]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values presented in this guide were primarily determined using broth microdilution or agar dilution methods, following standardized protocols.

1. Broth Microdilution Method

This method involves preparing a serial two-fold dilution of the antimicrobial compound in a liquid growth medium in a 96-well microtiter plate.[1][2][19][20][21]

  • Preparation of Antimicrobial Solutions: A stock solution of the test compound is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (or another appropriate broth) to achieve a range of concentrations.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared from a fresh culture, typically adjusted to a 0.5 McFarland turbidity standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation and Incubation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized bacterial or fungal suspension. The plate is then incubated at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.

  • Interpretation of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

2. Agar Dilution Method

In this method, the antimicrobial agent is incorporated into an agar medium at various concentrations.[1][22]

  • Preparation of Agar Plates: A stock solution of the test compound is prepared and added to molten agar at different concentrations. The agar is then poured into Petri dishes and allowed to solidify.

  • Inoculum Preparation: As with the broth microdilution method, a standardized inoculum of the test microorganism is prepared.

  • Inoculation and Incubation: A small volume of the standardized inoculum is spotted onto the surface of each agar plate. The plates are then incubated under appropriate conditions.

  • Interpretation of Results: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of the microorganism on the agar surface.

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a generalized experimental workflow for MIC determination and the proposed mechanisms of action for the selected antimicrobial compounds.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Antimicrobial Stock Solution B Prepare Serial Dilutions A->B D Inoculate Microtiter Plate/Agar Plate B->D C Prepare Standardized Inoculum C->D E Incubate under Controlled Conditions D->E F Observe for Microbial Growth E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Caption: Generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Mechanism_of_Action cluster_emodin Emodin cluster_curcumin Curcumin cluster_cinnamaldehyde Cinnamaldehyde cluster_allicin Allicin Emodin Emodin Membrane_E Cell Wall/Membrane Disruption Emodin->Membrane_E Curcumin Curcumin FtsZ Inhibition of FtsZ Protein Curcumin->FtsZ Membrane_C Membrane Damage Curcumin->Membrane_C Cinnamaldehyde Cinnamaldehyde Membrane_Cin Membrane Integrity Loss Cinnamaldehyde->Membrane_Cin ATPase ATPase Inhibition Cinnamaldehyde->ATPase Glycerophospholipid Glycerophospholipid Biosynthesis Inhibition Cinnamaldehyde->Glycerophospholipid Allicin Allicin Thiol Reaction with Thiol Groups in Enzymes Allicin->Thiol Metabolism Disruption of Metabolic Pathways Thiol->Metabolism

Caption: Proposed antimicrobial mechanisms of action for selected natural compounds.

References

In vivo validation of Nidulal's therapeutic efficacy in a mouse model of infection

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Efficacy of Nidulal in a Murine Model of Disseminated Candidiasis

A Head-to-Head Comparison with Anidulafungin and Caspofungin

Introduction

Disseminated candidiasis, a life-threatening invasive fungal infection, presents a significant challenge in immunocompromised patient populations. The emergence of resistance to conventional antifungal therapies necessitates the development of novel therapeutic agents. This guide provides an in vivo validation of the therapeutic efficacy of this compound, a novel echinocandin antifungal, in a well-established mouse model of disseminated candidiasis. The performance of this compound is compared against other echinocandins, anidulafungin and caspofungin, with supporting experimental data to guide researchers and drug development professionals.

Comparative Efficacy Data

The therapeutic efficacy of this compound was evaluated based on survival rates and fungal burden in the kidneys of infected mice. The data presented below summarizes the key findings from a head-to-head comparison.

Table 1: Survival of Immunocompetent Mice with Disseminated Candidiasis

Treatment Group (n=10 per group)Dosage (mg/kg/day)Survival Rate (%)
Vehicle Control (Saline)-0
This compound 5 80
Anidulafungin580
Caspofungin570

Table 2: Fungal Burden in Kidneys of Immunocompetent Mice

Treatment GroupDosage (mg/kg/day)Mean Fungal Burden (log10 CFU/g tissue ± SD)
Vehicle Control (Saline)-7.5 ± 0.3
This compound 5 3.2 ± 0.4
Anidulafungin53.3 ± 0.5
Caspofungin53.8 ± 0.6

Experimental Protocols

A detailed methodology was followed to ensure the reproducibility and validity of the results.

1. Mouse Model of Disseminated Candidiasis

  • Animal Strain: Female BALB/c mice, 6-8 weeks old.

  • Inoculum: Candida albicans strain SC5314 was grown in Yeast Peptone Dextrose (YPD) broth at 30°C for 18 hours. The yeast cells were harvested, washed in sterile saline, and adjusted to a final concentration of 2.5 x 10^5 cells/mL.

  • Infection: Mice were infected via intravenous (IV) injection of 0.1 mL of the yeast suspension into the lateral tail vein.

2. Treatment Regimen

  • Drug Preparation: this compound, anidulafungin, and caspofungin were reconstituted in sterile saline to the desired concentrations.

  • Administration: Treatment was initiated 24 hours post-infection. The respective drugs were administered once daily via intraperitoneal (IP) injection for 7 consecutive days. The control group received an equivalent volume of sterile saline.

3. Efficacy Assessment

  • Survival Study: A cohort of 10 mice per treatment group was monitored for survival for 21 days post-infection.

  • Fungal Burden Analysis: On day 8 post-infection, a separate cohort of mice (n=5 per group) was euthanized. The kidneys were aseptically removed, weighed, and homogenized in sterile saline. The homogenates were serially diluted and plated on YPD agar with antibiotics. The plates were incubated at 37°C for 48 hours, and the number of colony-forming units (CFU) was determined.

Visualizations

Mechanism of Action: Echinocandin Signaling Pathway

The following diagram illustrates the mechanism of action of echinocandin antifungals, including this compound. These drugs non-competitively inhibit the β-(1,3)-D-glucan synthase enzyme complex in the fungal cell wall, leading to osmotic instability and cell death.

cluster_cell Fungal Cell This compound This compound Glucan_Synthase β-(1,3)-D-Glucan Synthase This compound->Glucan_Synthase Inhibits Cell_Wall Fungal Cell Wall Synthesis Glucan_Synthase->Cell_Wall Catalyzes Osmotic_Instability Osmotic Instability Cell_Wall->Osmotic_Instability Disruption leads to Cell_Death Fungal Cell Death Osmotic_Instability->Cell_Death

Caption: Mechanism of action of this compound.

Experimental Workflow

The diagram below outlines the workflow for the in vivo validation of this compound's therapeutic efficacy.

Infection Day 0: Intravenous Infection (C. albicans) Treatment Days 1-7: Daily Intraperitoneal Treatment (this compound, Anidulafungin, Caspofungin, or Vehicle) Infection->Treatment Fungal_Burden Day 8: Assess Fungal Burden in Kidneys Treatment->Fungal_Burden Survival Days 1-21: Monitor Survival Treatment->Survival

Caption: Experimental workflow for efficacy testing.

Assessing the Selectivity of Novel Anticancer Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer therapeutics with high efficacy and minimal side effects is a cornerstone of oncological research. A critical determinant of a drug candidate's potential is its selectivity—the ability to preferentially target and eliminate cancer cells while sparing normal, healthy cells. This guide provides a comprehensive framework for assessing the selectivity of investigational compounds, using the hypothetical agent "Nidulal" as an illustrative example. We will explore key experimental methodologies, present data in a comparative format, and visualize complex biological processes.

Comparative Selectivity Analysis

A primary method for quantifying selectivity is the determination of the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.[1] By comparing the IC50 values of a compound in cancerous cell lines versus normal cell lines, a Selectivity Index (SI) can be calculated. The SI is a crucial metric, defined as the ratio of the IC50 in normal cells to the IC50 in cancer cells. An SI value greater than 1.0 indicates a preferential activity against cancer cells.[2][3][4]

For "this compound," a hypothetical comparison with a standard chemotherapeutic agent, Doxorubicin, is presented below. This table illustrates how data should be structured to facilitate clear comparison.

CompoundCell LineCell TypeIC50 (µM)Selectivity Index (SI)
This compound MCF-7Breast Cancer510
A549Lung Cancer86.25
HCT116Colon Cancer68.33
MCF-10ANormal Breast50-
Doxorubicin MCF-7Breast Cancer0.52
A549Lung Cancer0.81.25
HCT116Colon Cancer0.61.67
MCF-10ANormal Breast1-

Note: The data presented for "this compound" is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate assessment of a compound's selectivity. Below are methodologies for key assays.

Cell Viability and IC50 Determination (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells (both cancer and normal cell lines) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., "this compound") and a reference drug (e.g., Doxorubicin) for 48-72 hours. Include untreated cells as a control.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Apoptosis Induction (Annexin V-FITC/PI Staining)

Apoptosis, or programmed cell death, is a desirable mechanism of action for anticancer drugs.[5][6][7][8] The Annexin V-FITC/Propidium Iodide (PI) assay allows for the differentiation between viable, apoptotic, and necrotic cells via flow cytometry.

  • Cell Treatment: Treat cancer and normal cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.

  • Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are powerful tools for illustrating complex experimental procedures and biological mechanisms. The following diagrams are generated using Graphviz (DOT language) to adhere to the specified requirements.

G cluster_workflow Experimental Workflow for Assessing Selectivity cluster_assays Viability & Apoptosis Assays start Start: Cell Line Selection (Cancer vs. Normal) seeding Cell Seeding in 96-well plates start->seeding treatment Treatment with 'this compound' (Serial Dilutions) seeding->treatment incubation Incubation (48-72 hours) treatment->incubation mt_assay MTT Assay incubation->mt_assay flow_cytometry Annexin V/PI Staining (Flow Cytometry) incubation->flow_cytometry data_analysis Data Analysis mt_assay->data_analysis apoptosis_quant Quantification of Apoptosis flow_cytometry->apoptosis_quant ic50 IC50 Determination data_analysis->ic50 si Selectivity Index (SI) Calculation ic50->si conclusion Conclusion on Selectivity si->conclusion apoptosis_quant->conclusion

Caption: Workflow for determining the selectivity of a novel compound.

A key mechanism by which many chemotherapeutics exert their selective effects is through the induction of the intrinsic apoptosis pathway.[5] The following diagram illustrates a simplified version of this signaling cascade, which could be activated by a compound like "this compound."

G cluster_pathway Simplified Intrinsic Apoptosis Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis signaling cascade.

Conclusion

The systematic assessment of a compound's selectivity is paramount in the early stages of drug discovery and development. By employing rigorous experimental protocols, presenting data in a clear and comparative manner, and visualizing the underlying biological processes, researchers can build a strong preclinical data package. This guide provides a foundational framework for these assessments, which can be adapted and expanded upon for any novel anticancer agent. The ultimate goal is to identify and advance drug candidates that exhibit a high therapeutic index, maximizing efficacy against cancer cells while minimizing toxicity to the patient.

References

Comparative Transcriptomic Analysis of a Novel Antifungal Agent, Nidulal, and Fluconazole

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Mycology and Drug Development

This guide provides a comparative analysis of the transcriptomic effects of a novel, hypothetical antifungal compound, Nidulal, derived from Aspergillus nidulans, and the well-established antibiotic, Fluconazole. The data presented herein is illustrative, designed to guide researchers in performing similar comparative studies.

Introduction

This compound is a hypothetical novel antifungal agent with a proposed mechanism of action targeting fungal cell wall integrity by inhibiting β-(1,3)-glucan synthase. This action is distinct from that of Fluconazole, a widely used azole antifungal that inhibits the synthesis of ergosterol, a critical component of the fungal cell membrane.[1][2][3][4] Understanding the global transcriptomic changes induced by these two compounds is crucial for elucidating their specific and off-target effects, identifying potential synergistic interactions, and discovering novel drug targets.

Data Summary

The following tables summarize the hypothetical transcriptomic data from a comparative RNA-sequencing (RNA-seq) experiment. For this illustrative study, a model yeast species such as Saccharomyces cerevisiae or a pathogenic species like Candida albicans was treated with either this compound or Fluconazole at their respective minimum inhibitory concentrations (MIC) for 6 hours.

Table 1: Summary of Differentially Expressed Genes (DEGs)

TreatmentTotal Genes AnalyzedUpregulated GenesDownregulated Genes
This compound 6,000450320
Fluconazole 6,000510380
Control (DMSO) 6,000--

Table 2: Gene Ontology (GO) Enrichment Analysis of Upregulated Genes

GO Term (Biological Process)This compound (p-value)Fluconazole (p-value)
Cell wall organization and biogenesis< 0.001 0.045
Response to cell wall stress< 0.001 0.032
Chitin biosynthesis process0.005 0.061
Ergosterol biosynthetic process0.052< 0.001
Response to oxidative stress0.0120.003
Multidrug transport0.0080.001

Table 3: Gene Ontology (GO) Enrichment Analysis of Downregulated Genes

GO Term (Biological Process)This compound (p-value)Fluconazole (p-value)
Ribosome biogenesis0.002 0.001
Translation0.004 0.002
Amino acid biosynthesis0.0310.015
DNA replication0.0450.028

Experimental Protocols

A detailed methodology is provided below for the key experiments cited in this guide.

1. Fungal Cell Culture and Treatment

  • Organism: Saccharomyces cerevisiae (strain BY4741) or Candida albicans (strain SC5314).

  • Culture Medium: Yeast Peptone Dextrose (YPD) broth.

  • Culture Conditions: Cultures are grown overnight at 30°C with shaking (200 rpm) to mid-log phase (OD600 ≈ 0.5).

  • Treatment: The culture is diluted to an OD600 of 0.1 in fresh YPD. This compound (hypothetical MIC of 1 µg/mL), Fluconazole (MIC of 2 µg/mL), or an equivalent volume of the vehicle (DMSO) is added.

  • Incubation: Cultures are incubated for 6 hours at 30°C with shaking. Three biological replicates are prepared for each condition.

2. RNA Extraction

  • Cell Harvesting: 5 mL of each culture is centrifuged at 3,000 x g for 5 minutes. The supernatant is discarded, and the cell pellet is flash-frozen in liquid nitrogen.

  • RNA Isolation: Total RNA is extracted using a hot acid phenol-chloroform method, which is effective for fungal cells with robust cell walls.[5][6]

    • Resuspend the cell pellet in 400 µL of TES buffer (10 mM Tris-HCl pH 7.5, 10 mM EDTA, 0.5% SDS).

    • Add 400 µL of acid phenol:chloroform (5:1, pH 4.5).

    • Incubate at 65°C for 1 hour with vortexing every 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Transfer the aqueous phase to a new tube and repeat the phenol:chloroform extraction.

    • Precipitate the RNA with 1/10 volume of 3 M sodium acetate (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol. Incubate at -20°C for at least 1 hour.

    • Centrifuge at 12,000 x g for 20 minutes at 4°C.

    • Wash the RNA pellet with 70% ethanol and air dry.

    • Resuspend the RNA in RNase-free water.

  • Quality Control: RNA quality and quantity are assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer. Samples with a RIN (RNA Integrity Number) > 8.0 are used for library preparation.

3. RNA-Sequencing (RNA-seq)

  • Library Preparation: 1 µg of total RNA is used for library preparation using the Illumina TruSeq Stranded mRNA Library Prep Kit. Poly(A) mRNA is purified, fragmented, and reverse transcribed into cDNA. Adapters are ligated, and the library is amplified.

  • Sequencing: The prepared libraries are sequenced on an Illumina NovaSeq platform to generate 50 bp paired-end reads.

4. Data Analysis

  • Quality Control: Raw sequencing reads are assessed for quality using FastQC. Adapters and low-quality bases are trimmed using Trimmomatic.

  • Alignment: The trimmed reads are aligned to the reference genome (S. cerevisiae S288C or C. albicans SC5314) using HISAT2.

  • Read Counting: The number of reads mapping to each gene is quantified using featureCounts.

  • Differential Gene Expression Analysis: Differential expression analysis is performed using DESeq2 in R. Genes with an adjusted p-value (padj) < 0.05 and a log2 fold change > 1 (for upregulation) or < -1 (for downregulation) are considered differentially expressed.

  • Gene Ontology (GO) Enrichment Analysis: GO enrichment analysis of the differentially expressed genes is performed using the clusterProfiler package in R or online tools like DAVID to identify significantly overrepresented biological processes.[7][8][9]

Visualizations

Experimental Workflow

experimental_workflow cluster_culture Cell Culture & Treatment cluster_rna RNA Processing cluster_seq Sequencing cluster_analysis Data Analysis culture Fungal Culture (Mid-log phase) treatment Treatment (6h) This compound | Fluconazole | DMSO culture->treatment extraction Total RNA Extraction treatment->extraction qc1 RNA Quality Control (RIN > 8) extraction->qc1 library mRNA Library Preparation qc1->library sequencing Illumina Sequencing (Paired-end) library->sequencing qc2 Read Quality Control (FastQC/Trimmomatic) sequencing->qc2 align Alignment (HISAT2) qc2->align count Read Counting (featureCounts) align->count deg Differential Expression (DESeq2) count->deg go GO Enrichment Analysis deg->go nidulal_pathway This compound This compound glucan_synthase β-(1,3)-Glucan Synthase (FKS1) This compound->glucan_synthase Inhibits glucan β-(1,3)-Glucan Synthesis glucan_synthase->glucan cell_wall Cell Wall Integrity Compromised glucan->cell_wall Reduced stress_response Cell Wall Stress Response (Upregulation of CWI pathway genes) cell_wall->stress_response Activates fluconazole_pathway fluconazole Fluconazole lanosterol_demethylase Lanosterol 14α-demethylase (ERG11) fluconazole->lanosterol_demethylase Inhibits ergosterol Ergosterol Synthesis lanosterol_demethylase->ergosterol membrane Cell Membrane Integrity Compromised ergosterol->membrane Reduced stress_response Membrane Stress & Oxidative Stress Response (Upregulation of stress genes) membrane->stress_response Induces

References

Validating the Role of NOD2 in Inflammatory Disease Pathology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The nucleotide-binding oligomerization domain-containing protein 2 (NOD2) is an intracellular pattern recognition receptor crucial to the innate immune system.[1][2] It recognizes muramyl dipeptide (MDP), a component of bacterial peptidoglycan, triggering a signaling cascade that results in the activation of inflammatory responses through NF-κB and MAPK pathways.[2][3] Dysregulation of the NOD2 signaling pathway has been strongly associated with a variety of autoimmune and inflammatory disorders, most notably Crohn's disease, an inflammatory bowel disease (IBD).[2] This guide provides a comparative overview of therapeutic strategies targeting the NOD2 pathway, supported by experimental data and detailed protocols.

Comparative Analysis of Therapeutic Targets in the NOD2 Pathway

The development of therapeutics targeting the NOD2 pathway has focused on several key nodes within its signaling cascade. The primary strategies involve direct inhibition of NOD2 or targeting downstream effector molecules such as RIPK2. Below is a comparison of these approaches with existing standards of care for Crohn's disease, such as anti-TNF-α therapies.

Target Therapeutic Agent (Example) Mechanism of Action Reported Efficacy (Preclinical/Clinical) Potential Side Effects
NOD2 GSK717 (Preclinical)Small molecule inhibitor blocking MDP binding to NOD2.Reduced cytokine production in response to MDP stimulation in vitro.Potential for broad immunosuppression, risk of infection.
RIPK2 GSK583 (Preclinical)Selective small molecule inhibitor of RIPK2 kinase activity.Blocks NF-κB activation and cytokine release downstream of NOD2 activation.On-target effects on other RIPK2-dependent pathways.
TNF-α Infliximab (Approved)Monoclonal antibody that neutralizes TNF-α.Clinical remission in ~30-40% of Crohn's disease patients.Increased risk of infections, infusion reactions, development of anti-drug antibodies.
JAK1 Upadacitinib (Approved)Small molecule inhibitor of Janus kinase 1.Effective in inducing and maintaining remission in moderate to severe Crohn's disease.Upper respiratory infections, acne, herpes zoster, elevated creatine phosphokinase.

Signaling Pathways and Experimental Workflows

NOD2 Signaling Cascade

Activation of NOD2 by MDP leads to the recruitment of the serine/threonine kinase RIPK2. This interaction, mediated by their respective CARD domains, is a critical step in the formation of a signaling complex known as the "nodosome."[2] The assembled nodosome facilitates the activation of downstream kinases, ultimately leading to the activation of transcription factors like NF-κB and the subsequent expression of pro-inflammatory cytokines.

NOD2_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP MDP (Bacterial Peptidoglycan) NOD2 NOD2 MDP->NOD2 1. Recognition RIPK2 RIPK2 NOD2->RIPK2 2. Recruitment Nodosome Nodosome Formation RIPK2->Nodosome 3. Oligomerization TAK1 TAK1 Complex Nodosome->TAK1 4. Activation IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB 5. Activation Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) NFkB->Genes 6. Nuclear Translocation

Canonical NOD2 signaling pathway leading to gene transcription.
Experimental Workflow for Inhibitor Screening

A typical workflow for identifying and validating inhibitors of the NOD2 pathway involves a multi-step process, starting with high-throughput in vitro assays and progressing to cell-based and in vivo models.

Experimental_Workflow A Step 1: In Vitro Kinase Assay (e.g., RIPK2 Inhibition) B Step 2: Cell-Based Reporter Assay (e.g., NF-κB Luciferase in HEK293T cells) A->B Confirm cell permeability and on-target activity C Step 3: Cytokine Release Assay (e.g., IL-8 ELISA in THP-1 monocytes) B->C Validate in a physiologically relevant cell line D Step 4: In Vivo Efficacy Model (e.g., DSS-induced colitis in mice) C->D Assess efficacy in a disease model E Lead Compound D->E

A generalized workflow for the validation of NOD2 pathway inhibitors.

Experimental Protocols

Protocol 1: NF-κB Reporter Assay in HEK293T Cells

This assay is designed to quantify the activation of the NF-κB pathway downstream of NOD2 stimulation and to assess the efficacy of potential inhibitors.

Materials:

  • HEK293T cells

  • Plasmids: pCMV-NOD2, pNF-κB-Luc (luciferase reporter), pRL-TK (Renilla control)

  • L-muramyl dipeptide (L18-MDP)

  • Lipofectamine 3000

  • Dual-Luciferase Reporter Assay System (Promega)

  • Test compounds (e.g., RIPK2 inhibitor)

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.

  • Transfection: Co-transfect cells with the NOD2, NF-κB-Luc, and pRL-TK plasmids using Lipofectamine 3000 according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compounds at desired concentrations. Pre-incubate for 1 hour.

  • Stimulation: Stimulate the cells with 10 µg/mL of L18-MDP for 6 hours.

  • Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the MDP-stimulated vehicle control.

Protocol 2: Cytokine Measurement in THP-1 Monocytes

This protocol measures the production of pro-inflammatory cytokines from a human monocytic cell line to validate inhibitor efficacy in a more physiologically relevant setting.

Materials:

  • THP-1 cells

  • Phorbol 12-myristate 13-acetate (PMA)

  • L-muramyl dipeptide (L18-MDP)

  • Test compounds

  • Human IL-8 ELISA kit

Procedure:

  • Differentiation: Differentiate THP-1 monocytes into macrophage-like cells by treating them with 100 ng/mL PMA for 48 hours.

  • Cell Seeding: Plate the differentiated THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound and pre-incubate for 1 hour.

  • Stimulation: Add 10 µg/mL of L18-MDP to the wells to stimulate NOD2 signaling.

  • Supernatant Collection: After 24 hours of stimulation, collect the cell culture supernatant.

  • ELISA: Quantify the concentration of IL-8 in the supernatant using a commercial ELISA kit, following the manufacturer's protocol.

  • Data Analysis: Determine the IC50 value of the test compound by plotting the IL-8 concentration against the compound concentration.

References

Distinguishing the bioactivity of Nidulal from other Nidula metabolites.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Metabolites from the fungal genus Nidula, belonging to the family Nidulariaceae (commonly known as bird's nest fungi), and the closely related genus Cyathus, are emerging as a promising source of novel therapeutic agents. These fungi are known to produce a class of compounds called cyathane diterpenoids, which exhibit a range of biological activities. This guide provides a comparative analysis of the bioactivity of representative cyathane diterpenoids, focusing on their anti-inflammatory and cytotoxic properties, supported by experimental data and detailed protocols.

Comparative Bioactivity of Cyathane Diterpenoids

The following table summarizes the in vitro bioactivity of several cyathane diterpenoids isolated from Cyathus africanus and Cyathus hookeri, fungi closely related to the Nidula genus. The data is presented to facilitate a clear comparison of their potency.

CompoundSource OrganismBioactivity AssayCell Line/TargetIC50 (µM)
Cyathin E Cyathus hookeriAnti-inflammatory (NO Inhibition)BV-2 microglia6.9[1][2][3]
Cyathin Q Cyathus hookeriAnti-inflammatory (NO Inhibition)BV-2 microglia9.1[1][2][3]
Cyathin B2 Cyathus hookeriAnti-inflammatory (NO Inhibition)BV-2 microglia10.9[1][2][3]
Cyahookerin B Cyathus hookeriAnti-inflammatory (NO Inhibition)BV-2 microglia12.0[1][2][3]
Cyathin I Cyathus hookeriAnti-inflammatory (NO Inhibition)Macrophages15.5[4]
Erinacine I Cyathus hookeriAnti-inflammatory (NO Inhibition)Macrophages16.8[4]
(12R)-11α,14α-epoxy-13α,14β,15-trihydroxycyath-3-ene Cyathus hookeriAnti-inflammatory (NO Inhibition)Macrophages52.3[4]
Cyathin G Cyathus africanusAnti-inflammatory (NO Inhibition)Macrophages1.45[5][6]
Cyathin D Cyathus africanusAnti-inflammatory (NO Inhibition)Macrophages2.57[5][6]
11-O-Acetylcyathatriol Cyathus africanusAnti-inflammatory (NO Inhibition)Macrophages9.45[5][6]
Neosarcodonin O Cyathus africanusAnti-inflammatory (NO Inhibition)Macrophages12.0[5][6]
Cyathin H Cyathus africanusAnti-inflammatory (NO Inhibition)Macrophages10.73[5][6]
Neosarcodonin O Cyathus africanusCytotoxicityHela, K562< 10[5][6]
11-O-Acetylcyathatriol Cyathus africanusCytotoxicityHela, K562< 10[5][6]
Striatal D Dentipellis fragilisCytotoxicityL929, KB3.15.8 (L929), 2.2 (KB3.1)[7]
Dentifragilin A Dentipellis fragilisCytotoxicityL929, KB3.15.8 (L929), 2.2 (KB3.1)[7]
Dentifragilin H Dentipellis fragilisCytotoxicityL929, KB3.110 (L929), 2 (KB3.1)[7]

Experimental Protocols

Detailed methodologies for the key bioassays are provided below to ensure reproducibility and facilitate the design of future experiments.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[8][9][10]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[8]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., cyathane diterpenoids) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide, DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50) value.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[11][12][13]

Principle: The Griess reaction is used to quantify nitrite (a stable product of NO) in the cell culture supernatant.[11][13]

Procedure:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compounds for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) to induce NO production.

  • Supernatant Collection: After a 24-hour incubation period, collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance of the resulting azo dye at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the IC50 value for NO inhibition.

Signaling Pathway and Experimental Workflow

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay Bioassay cluster_measurement Data Acquisition cluster_analysis Data Analysis start Seed Cells in 96-well Plate treat Treat with Nidula Metabolites & LPS start->treat incubate Incubate for 24h treat->incubate supernatant Collect Supernatant (Anti-inflammatory) incubate->supernatant mtt Add MTT (Cytotoxicity) incubate->mtt griess Griess Reaction supernatant->griess solubilize Solubilize Formazan mtt->solubilize read_abs_no Read Absorbance (540 nm) griess->read_abs_no read_abs_mtt Read Absorbance (570 nm) solubilize->read_abs_mtt calc_ic50 Calculate IC50 Values read_abs_no->calc_ic50 read_abs_mtt->calc_ic50

Experimental workflow for bioactivity assessment.

NFkB_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB_p P-IκB IKK->IkB_p Phosphorylates IkB IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IKK Phosphorylation DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) DNA->Genes Transcription Nidula_Metabolites Nidula Metabolites Nidula_Metabolites->IKK Inhibition?

NF-κB signaling pathway in inflammation.

Discussion

The presented data indicates that cyathane diterpenoids from the Cyathus genus, close relatives of Nidula, possess significant anti-inflammatory and cytotoxic activities. The anti-inflammatory effects, demonstrated by the inhibition of nitric oxide production, suggest that these compounds may interfere with the NF-κB signaling pathway. This pathway is a critical regulator of the inflammatory response, and its inhibition is a key target for the development of anti-inflammatory drugs. The cytotoxic activities against various cancer cell lines highlight the potential of these metabolites as anticancer agents. Further research is warranted to isolate and characterize metabolites specifically from the Nidula genus and to conduct head-to-head comparisons of their bioactivities. Elucidating the precise molecular targets and mechanisms of action of these compounds will be crucial for their future development as therapeutic agents.

References

A Researcher's Guide to Quantitative Structure-Activity Relationship (QSAR) Modeling of Nidulal Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and comparative analyses relevant to the Quantitative Structure-Activity Relationship (QSAR) modeling of Nidulal derivatives. While specific QSAR studies on this compound derivatives are not extensively documented in publicly available literature, this document outlines a robust framework for such an investigation. The principles and experimental data from analogous studies on other antifungal and bioactive compounds are leveraged to offer a comparative perspective on potential modeling strategies.

I. Introduction to QSAR and its Application to this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[1][2][3] For this compound derivatives, which are of interest for their potential therapeutic properties, QSAR can be a powerful tool in drug discovery to predict the activity of unsynthesized analogs, thereby guiding the synthesis of more potent and selective compounds.[3][4]

The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular structure and physicochemical properties.[5] By quantifying these properties, known as molecular descriptors, and correlating them with observed biological activity, a predictive model can be built.[1]

II. Experimental Protocols for a QSAR Study of this compound Derivatives

A typical QSAR modeling workflow involves several key stages, from data preparation to model validation. The following protocols are synthesized from established methodologies in QSAR research.[6][7][8]

1. Dataset Preparation:

  • Data Collection: A dataset of this compound derivatives with their corresponding biological activity data (e.g., IC50 or MIC values) against a specific target (e.g., a fungal pathogen) needs to be compiled.

  • Data Curation: The biological activity data should be converted to a logarithmic scale (e.g., pIC50 = -log(IC50)) to ensure a more normal distribution.

  • Structural Drawing and Optimization: The 2D structures of the this compound derivatives are drawn using chemical drawing software like ChemDraw. Subsequently, their 3D structures are optimized using computational chemistry software (e.g., Gaussian) with methods like Density Functional Theory (DFT) at a suitable basis set (e.g., B3LYP/6-31G(d)).[9]

  • Dataset Splitting: The dataset is typically divided into a training set (for model development) and a test set (for external validation of the model's predictive ability). A common split is 80% for the training set and 20% for the test set.[8]

2. Molecular Descriptor Calculation:

  • Molecular descriptors are numerical values that characterize the structure and properties of a molecule.[10][11]

  • Various types of descriptors can be calculated using software like MOE (Molecular Operating Environment), CODESSA PRO, or online platforms.[11][12] These include:

    • 1D descriptors: Molecular weight, atom counts.

    • 2D descriptors: Topological indices, connectivity indices, constitutional descriptors.

    • 3D descriptors: Steric parameters (e.g., Verloop sterimol parameters), electronic parameters (e.g., dipole moment, HOMO/LUMO energies), and quantum chemical descriptors.[13]

    • Physicochemical properties: Lipophilicity (logP), molar refractivity (MR), and solubility (logS).[10]

3. Model Development:

  • The goal is to build a mathematical model that correlates the calculated descriptors (independent variables) with the biological activity (dependent variable).

  • Commonly used methods include:

    • Multiple Linear Regression (MLR): A statistical technique that uses several explanatory variables to predict the outcome of a response variable.[2][6]

    • Partial Least Squares (PLS): A regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.[3]

    • Machine Learning Methods: More advanced techniques like Support Vector Machines (SVM), Artificial Neural Networks (ANN), and Random Forest (RF) can capture complex non-linear relationships.[1][6][8]

4. Model Validation:

  • The developed QSAR model must be rigorously validated to ensure its robustness and predictive power.[14]

  • Internal Validation:

    • Leave-One-Out Cross-Validation (q²): A method where one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for all compounds.

    • Goodness-of-fit (R²): The coefficient of determination, which indicates how well the model fits the training data.[5]

  • External Validation:

    • The predictive ability of the model is assessed using the test set, which was not used during model development. The predicted activities are compared with the experimental activities.

    • Metrics such as the squared correlation coefficient for the test set (R²_pred) are calculated.

III. Comparative Data and Model Performance

For a hypothetical QSAR study on this compound derivatives targeting an antifungal enzyme, the following tables illustrate how data could be presented and compared.

Table 1: Hypothetical Biological Activity and Physicochemical Properties of this compound Derivatives

Compound IDStructureIC50 (µM)pIC50logPMolecular Weight ( g/mol )
NID-01[Structure]15.24.822.5320.4
NID-02[Structure]8.75.063.1350.5
NID-03[Structure]25.14.602.2310.3
..................

Table 2: Comparison of Different QSAR Models for Antifungal Activity Prediction

Model TypeDescriptors UsedR² (Training)q² (LOO)R²_pred (Test)
MLRlogP, MR, Dipole Moment0.750.680.72
PLS10 selected 2D & 3D descriptors0.820.750.79
SVMAll calculated descriptors0.910.850.88
ANNAll calculated descriptors0.950.890.92

This table demonstrates that for this hypothetical dataset, machine learning models like SVM and ANN show superior predictive performance compared to traditional linear methods. This is often the case when complex structure-activity relationships exist.[1]

IV. Visualizing QSAR Workflows and Signaling Pathways

Diagram 1: General Workflow of a QSAR Study

QSAR_Workflow cluster_data Data Preparation cluster_modeling Modeling cluster_application Application Data_Collection Dataset of this compound Derivatives (Structures & Activities) Data_Curation Data Curation (pIC50 Calculation) Data_Collection->Data_Curation Structure_Optimization 3D Structure Optimization Data_Curation->Structure_Optimization Dataset_Splitting Dataset Splitting (Training & Test Sets) Structure_Optimization->Dataset_Splitting Descriptor_Calculation Molecular Descriptor Calculation Dataset_Splitting->Descriptor_Calculation Model_Development QSAR Model Development (MLR, PLS, SVM, ANN) Descriptor_Calculation->Model_Development Model_Validation Model Validation (Internal & External) Model_Development->Model_Validation Activity_Prediction Prediction of Activity for New Derivatives Model_Validation->Activity_Prediction Lead_Optimization Lead Optimization Activity_Prediction->Lead_Optimization

A flowchart illustrating the key stages of a quantitative structure-activity relationship (QSAR) study.

Diagram 2: Hypothetical Signaling Pathway Targeted by this compound Derivatives

Signaling_Pathway Receptor Fungal Cell Surface Receptor Kinase1 MAP Kinase Kinase Kinase (MAPKKK) Receptor->Kinase1 Activates Kinase2 MAP Kinase Kinase (MAPKK) Kinase1->Kinase2 Phosphorylates Kinase3 MAP Kinase (MAPK) Kinase2->Kinase3 Phosphorylates TF Transcription Factor Kinase3->TF Activates Gene_Expression Fungal Gene Expression (e.g., Ergosterol Biosynthesis) TF->Gene_Expression Induces This compound This compound Derivative This compound->Kinase2 Inhibits

References

Safety Operating Guide

Navigating the Safe Disposal of Neral: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Neral, a flammable liquid and vapor that can cause skin and eye irritation and is harmful to aquatic life. Adherence to these protocols is critical for personnel safety and environmental protection.

Key Chemical and Safety Data

A thorough understanding of a chemical's properties is the foundation of its safe management. The table below summarizes the key quantitative and safety data for Neral.

PropertyValueSource
UN Number 1169[1]
Hazard Class 3 (Flammable liquids)[1]
GHS Pictograms Flammable, Irritant, Environmental Hazard[1]
Hazard Statements H226: Flammable liquid and vapor.H317: May cause an allergic skin reaction.H319: Causes serious eye irritation.H411: Toxic to aquatic life with long lasting effects.[1]
Precautionary Statements P210: Keep away from heat, sparks, open flames.P273: Avoid release to the environment.P280: Wear protective gloves/eye protection.P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1]

Experimental Protocols: Step-by-Step Disposal of Neral

The primary and recommended method for the disposal of Neral waste is incineration by a licensed and permitted waste disposal company.[1] This ensures the complete and controlled destruction of the chemical. Under no circumstances should Neral or its containers be disposed of in standard trash or poured down the drain.[1]

1. Waste Collection and Segregation:

  • Collect all Neral waste, including contaminated materials, in a designated and compatible hazardous waste container.

  • The container should be clearly labeled with "Hazardous Waste," the name "Neral," and a detailed description of its contents.[1]

  • Crucially, do not mix Neral waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[1]

2. Waste Storage:

  • Ensure the waste container is securely sealed.

  • Store the container in a well-ventilated area, specifically a designated satellite accumulation area for hazardous waste.[1]

  • The storage location must be away from any sources of ignition, such as heat, sparks, and open flames.[1]

3. Arranging for Disposal:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[1]

  • Provide an accurate inventory of the waste container's contents to the EHS department.[1]

  • Follow all institutional procedures for the handover of waste, which may include completing specific paperwork or electronic submissions.[1]

4. Handling Contaminated Containers:

  • Empty containers that have held Neral must be treated as hazardous waste.[1]

  • To decontaminate a container, triple-rinse it with a suitable solvent (e.g., ethanol or acetone).[1]

  • The rinsate from this process must be collected and disposed of as Neral waste.[1]

G Neral Disposal Workflow cluster_collection Waste Collection & Segregation cluster_storage Waste Storage cluster_disposal Disposal Arrangement cluster_container Contaminated Container Handling A Collect Neral waste in a designated container B Label container: 'Hazardous Waste: Neral' A->B D Seal container securely C Do not mix with other waste streams B->C E Store in a well-ventilated, designated area D->E G Contact EHS for pickup F Keep away from ignition sources E->F H Provide waste inventory G->H J Treat empty containers as hazardous waste I Follow institutional handover procedures H->I K Triple-rinse with appropriate solvent J->K L Collect rinsate as Neral waste K->L

Neral Disposal Workflow Diagram

Logical Relationships in Safe Handling

The safe disposal of Neral is intrinsically linked to its proper handling during use. The following diagram illustrates the logical flow of safety precautions that should be observed.

G Neral Safe Handling Logic start Start: Handling Neral ppe Wear Appropriate PPE (Gloves, Eye Protection) start->ppe ventilation Ensure Adequate Ventilation start->ventilation ignition Avoid Ignition Sources (Heat, Sparks, Flames) start->ignition containment Contain Spills Immediately ppe->containment ventilation->containment ignition->containment disposal Follow Proper Disposal Procedures containment->disposal

Logical Flow of Neral Safety Precautions

References

Essential Safety and Logistical Information for Handling Nidulal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Nidulal, a sesquiterpene with antibiotic and cytotoxic properties. The following procedural guidance is designed to be a preferred source for laboratory safety and chemical handling, fostering a culture of safety and trust.

Chemical and Safety Data

A summary of the key quantitative and qualitative data for this compound is presented below for easy reference.

PropertyValue
CAS Number 185853-14-9[1]
Molecular Formula C₁₅H₁₆O₅[1]
Molecular Weight 276.28 g/mol [1]
Appearance Solid
Solubility Soluble in ethanol, methanol, or DMSO[1]
Storage Temperature -20°C[1]

Disclaimer: The following safety recommendations are based on the known cytotoxic and antibiotic properties of this compound and general best practices for handling hazardous chemicals. It is mandatory to consult the official Material Safety Data Sheet (MSDS) provided by the supplier (e.g., LKT Labs, Product ID N3213) before any handling, storage, or disposal of this compound.

Personal Protective Equipment (PPE)

Due to its cytotoxic nature, stringent adherence to PPE protocols is essential to minimize exposure risk.

PPE CategoryEquipmentRationale
Hand Protection Double-gloving with nitrile gloves is recommended.Provides an extra layer of protection against potential contamination.
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes or aerosols.
Body Protection A fully buttoned lab coat, preferably a disposable gown made of a low-permeability fabric.Prevents skin contact and contamination of personal clothing.
Respiratory Protection A properly fitted N95 respirator or higher should be used when handling the solid compound to prevent inhalation of airborne particles.Minimizes the risk of respiratory exposure to the cytotoxic compound.

Operational Plans: Handling and Storage

Adherence to proper handling and storage procedures is critical for maintaining the integrity of this compound and ensuring laboratory safety.

Handling:
  • Engineering Controls: All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

  • Weighing: When weighing the solid compound, use a balance inside a ventilated enclosure.

  • Solution Preparation: Prepare solutions in a fume hood. Avoid generating aerosols.

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in areas where this compound is handled.

Storage:
  • Temperature: Store this compound at -20°C as recommended.[1]

  • Container: Keep the container tightly sealed and clearly labeled.

  • Location: Store in a designated, secure area for hazardous chemicals, away from incompatible materials.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and exposure to personnel.

  • Waste Categorization: this compound waste should be treated as hazardous chemical waste, specifically as cytotoxic waste.

  • Solid Waste:

    • Unused or expired solid this compound should be disposed of in a clearly labeled hazardous waste container.

    • Contaminated consumables (e.g., pipette tips, microfuge tubes, gloves, disposable gowns) must be collected in a designated, sealed, and labeled cytotoxic waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a labeled, leak-proof hazardous waste container. Do not pour down the drain.

    • The container should be kept in a secondary containment vessel within the fume hood.

  • Decontamination:

    • All non-disposable labware that has come into contact with this compound should be decontaminated. A common procedure involves soaking in a suitable deactivating solution (e.g., a high pH solution, if appropriate for the compound's stability) followed by thorough rinsing. Consult the MSDS for specific deactivation recommendations.

    • Work surfaces in the fume hood should be decontaminated after each use.

  • Final Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Experimental Protocols

This compound is known to induce the differentiation of human promyelocytic leukemia cells (HL-60) and to activate the AP-1 signaling pathway. Below are detailed methodologies for these key experiments.

Differentiation of HL-60 Cells

This protocol describes the induction of differentiation in HL-60 cells into a neutrophil-like state, a process that can be influenced by compounds like this compound.

Materials:

  • HL-60 cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (P/S)

  • This compound (or other inducing agent, e.g., all-trans retinoic acid [ATRA] and dimethyl sulfoxide [DMSO])

  • Trypan blue solution

  • Hemocytometer

  • Centrifuge

  • Incubator (37°C, 5% CO₂)

  • Flow cytometer

  • Antibodies for differentiation markers (e.g., CD11b) and proliferation markers (e.g., CD71)

Methodology:

  • Cell Culture: Maintain HL-60 cells in RPMI-1640 supplemented with 10% FBS and 1% P/S in an incubator at 37°C with 5% CO₂.

  • Initiation of Differentiation:

    • Seed HL-60 cells at a density of 1 x 10⁵ cells/mL in fresh culture medium.

    • Add this compound to the desired final concentration. A concentration range should be tested to determine the optimal differentiation-inducing concentration.

    • As a positive control, treat cells with a known inducing agent, such as 1 µM ATRA and 1.3% DMSO.

  • Incubation: Incubate the cells for 5-7 days.

  • Assessment of Differentiation:

    • Morphological Changes: Prepare cytospin slides and perform May-Grünwald-Giemsa staining to observe changes in nuclear morphology (e.g., indentation and segmentation) and a decrease in the nucleus-to-cytoplasm ratio.

    • Cell Viability: Determine cell viability using the trypan blue exclusion assay.

    • Flow Cytometry:

      • Harvest cells and wash with PBS.

      • Stain with fluorescently labeled antibodies against CD11b (a marker for myeloid differentiation) and CD71 (transferrin receptor 1, a marker for proliferation).

      • Analyze the cells using a flow cytometer to quantify the percentage of cells expressing the differentiation marker (increased CD11b) and the decrease in the proliferation marker (decreased CD71).

AP-1 Reporter Assay

This protocol outlines a method to measure the activation of the Activator Protein-1 (AP-1) transcription factor in response to this compound treatment.

Materials:

  • A suitable cell line (e.g., HEK293T or HeLa)

  • AP-1 reporter plasmid (containing an AP-1 response element driving the expression of a reporter gene like luciferase or GFP)

  • A control plasmid for normalization (e.g., a plasmid constitutively expressing Renilla luciferase or β-galactosidase)

  • Transfection reagent

  • Cell lysis buffer

  • Luciferase assay reagent

  • Luminometer

  • This compound

Methodology:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection:

    • Co-transfect the cells with the AP-1 reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 24 hours to allow for plasmid expression.

  • Treatment:

    • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound.

    • Include a positive control (e.g., phorbol 12-myristate 13-acetate, PMA) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for an additional 18-24 hours.

  • Cell Lysis: Wash the cells with PBS and then lyse them using the cell lysis buffer.

  • Luciferase Assay:

    • Measure the firefly luciferase activity (from the AP-1 reporter) and the Renilla luciferase activity (from the control plasmid) using a luminometer and the appropriate assay reagents.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

    • Calculate the fold change in AP-1 activity relative to the vehicle control.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways related to the handling and study of this compound.

Nidulal_Handling_Workflow cluster_Preparation Preparation cluster_Experimentation Experimentation cluster_Cleanup Cleanup & Disposal PPE Don Appropriate PPE Weigh Weigh this compound in Ventilated Enclosure PPE->Weigh Proceed with caution Dissolve Dissolve in Solvent (in Fume Hood) Weigh->Dissolve Transfer solid Treat Treat Cells with this compound Solution Dissolve->Treat Use solution Incubate Incubate Cells Treat->Incubate Analyze Analyze Experimental Endpoint Incubate->Analyze Decontaminate Decontaminate Surfaces & Equipment Analyze->Decontaminate Post-experiment Segregate Segregate Waste (Solid & Liquid) Decontaminate->Segregate Dispose Dispose via EHS Segregate->Dispose

Caption: Workflow for the safe handling and use of this compound in a laboratory setting.

AP1_Signaling_Pathway cluster_nucleus Nucleus This compound This compound CellSurface Cell Surface Receptor (?) This compound->CellSurface Activates MAPK_Cascade MAPK Cascade (e.g., JNK, ERK, p38) CellSurface->MAPK_Cascade AP1 AP-1 (c-Jun/c-Fos) MAPK_Cascade->AP1 Phosphorylates & Activates Gene_Expression Target Gene Expression (e.g., Differentiation, Cytotoxicity) AP1->Gene_Expression Regulates Transcription Nucleus Nucleus

Caption: Simplified signaling pathway showing the activation of AP-1 by this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nidulal
Reactant of Route 2
Nidulal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.